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Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Documentation Hub

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  • Product: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Core Science & Biosynthesis

Foundational

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 141046-59-5): A Comprehensive Guide to BCP Bioisostere Functionalization

Executive Summary: The Structural Rationale In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic modulation of molecular architecture....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Rationale

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic modulation of molecular architecture. Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 141046-59-5) has emerged as a premier bifunctional building block for synthesizing bicyclo[1.1.1]pentane (BCP) derivatives[1].

The BCP core is a highly strained, cage-like aliphatic hydrocarbon that serves as a superior structural bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[2]. By replacing flat, sp²-hybridized aromatic rings with the sp³-rich BCP core, medicinal chemists can dramatically increase the fraction of sp³ carbons (


) in a drug candidate. This transition directly addresses common late-stage attrition factors by improving aqueous solubility, lowering lipophilicity (LogP), and mitigating cytochrome P450-mediated metabolic liabilities[3].

CAS 141046-59-5 is uniquely valuable because it is a bifunctional handle: the iodine atom enables radical or nucleophilic cross-coupling, while the methyl ester provides an orthogonal vector for downstream amidation, reduction, or hydrolysis[4].

Bioisostere Phenyl para-Phenyl Ring (Planar, High LogP) BCP Bicyclo[1.1.1]pentane Core (3D, High Fsp3, Stable) Phenyl->BCP Bioisosteric Replacement TButyl tert-Butyl Group (Lipophilic) TButyl->BCP Bioisosteric Replacement Alkyne Internal Alkyne (Linear, Reactive) Alkyne->BCP Bioisosteric Replacement

Conceptual mapping of the BCP core as a versatile bioisostere for common pharmacophores.

Quantitative Data & Physicochemical Profiling

Understanding the baseline properties of the starting material is critical for designing robust synthetic workflows. Below is the physicochemical profile of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, alongside a comparative analysis of the BCP core versus traditional pharmacophores.

Table 1: Physicochemical Properties of CAS 141046-59-5[5]
ParameterSpecification / Value
Chemical Formula C₇H₉IO₂
Molecular Weight 252.05 g/mol
Physical Form Solid / Powder
Purity Standard ≥95% – 98%
Storage Conditions 2–8°C, keep container tightly closed, protect from light
Safety & Handling GHS07 (Warning); H302, H315, H319, H335
InChI Key SXXSNAPYRXGOMD-UHFFFAOYSA-N
Table 2: Pharmacokinetic Advantages of the BCP Core vs. Phenyl Ring
Propertypara-Phenyl RingBicyclo[1.1.1]pentane (BCP)Causality / Impact on Drug Design
Hybridization 100% sp²100% sp³Higher

correlates with clinical success.
Geometry Planar (2D)Cage-like (3D)3D vectors reduce non-specific protein binding.
Lipophilicity HigherLowerReduces toxicity and improves oral bioavailability.
Metabolic Stability Prone to oxidationHighly resistantLack of aromatic π-electrons prevents epoxidation.

Core Reactivity & Synthetic Workflows

The synthetic utility of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate lies in the orthogonal reactivity of its two functional groups.

The Iodide Vector: Radical and Nucleophilic Activation

The C–I bond in the BCP cage is remarkably strong due to the high s-character of the exocyclic bonds. Traditional palladium-catalyzed cross-couplings often fail or require harsh conditions. Instead, the field has pivoted to two highly efficient pathways:

  • Nucleophilic Substitution: The iodide can be displaced by nitrogen nucleophiles (e.g., forming pyridinium salts) or converted to an azide (1-azido-3-iodobicyclo[1.1.1]pentane) for subsequent Cu(I)-catalyzed alkyne-azide cycloaddition ("Click" chemistry)[2][4].

  • Metallaphotoredox Cross-Coupling: Utilizing visible light and a photocatalyst to generate a transient BCP radical via Halogen Atom Transfer (XAT), which is subsequently captured by a Nickel catalytic cycle[5].

The Ester Vector: Downstream Elaboration

Once the iodide handle is functionalized, the methyl ester can be cleanly hydrolyzed using LiOH in THF/H₂O to yield the carboxylic acid. This acid serves as a universal precursor for amide bond formation (via HATU/DIPEA) or reduction to the corresponding alcohol (via LiAlH₄).

Photoredox Light Visible Light (Blue LED) PC Photocatalyst (4CzIPN) Light->PC Excitation Silyl Silyl Radical Generation (TMS)3Si• PC->Silyl SET / Deprotonation BCP_Iodide Methyl 3-iodobicyclo[1.1.1]pentane -1-carboxylate Silyl->BCP_Iodide Halogen Atom Transfer BCP_Radical BCP Radical Intermediate BCP_Iodide->BCP_Radical Cleavage of C-I Bond Ni_Cycle Nickel Cross-Coupling Cycle BCP_Radical->Ni_Cycle Radical Capture Product Aryl-BCP-Ester Product Ni_Cycle->Product Reductive Elimination

Dual metallaphotoredox catalytic cycle for the cross-coupling of BCP iodides.

Experimental Methodology: Self-Validating Metallaphotoredox Cross-Coupling

To achieve high-yielding C–C bond formation at the BCP core, dual metallaphotoredox catalysis is the gold standard. The following protocol details the cross-electrophile coupling of CAS 141046-59-5 with an aryl bromide.

Reagents and Materials
  • Electrophile 1: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv)

  • Electrophile 2: Aryl bromide (1.5 equiv)

  • Photocatalyst: 4CzIPN (2 mol%)

  • Transition Metal Catalyst: NiCl₂·dtbbpy (5 mol%)

  • XAT Agent: Tris(trimethylsilyl)silanol, (TMS)₃SiOH (1.5 equiv)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous, degassed DMSO (0.1 M)

Step-by-Step Protocol & Causality

Step 1: Reaction Assembly (Inert Atmosphere) In a nitrogen-filled glovebox, add the NiCl₂·dtbbpy catalyst, 4CzIPN, Na₂CO₃, and the aryl bromide to a highly transparent borosilicate glass vial equipped with a stir bar.

  • Causality: Assembling the solid reagents in a glovebox prevents ambient moisture from coordinating to the highly oxophilic Nickel(0) intermediates, which would prematurely terminate the catalytic cycle.

Step 2: Addition of Liquid Reagents Add anhydrous DMSO, followed by Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate and (TMS)₃SiOH. Seal the vial with a PTFE-lined septum cap.

  • Causality: (TMS)₃SiOH is utilized over traditional tin hydrides due to its lower toxicity and superior ability to undergo Single Electron Transfer (SET) with the excited photocatalyst, generating the necessary silyl radical for Halogen Atom Transfer (XAT)[5].

Step 3: Rigorous Degassing (Critical Step) Remove the vial from the glovebox and subject the mixture to three cycles of freeze-pump-thaw, backfilling with Argon.

  • Causality: Molecular oxygen is a potent triplet state quencher. If O₂ is present, it will rapidly quench the excited state of 4CzIPN (

    
     = +1.35 V vs SCE) and scavenge the transient BCP radical, resulting in complete reaction failure.
    

Step 4: Photochemical Irradiation Place the vial in a photoreactor equipped with 440–450 nm Blue LEDs. Stir vigorously at 500 RPM for 16 hours. Maintain the ambient temperature of the reactor at 25°C using a cooling fan.

  • Causality: Blue light perfectly matches the absorption maximum of 4CzIPN. Active cooling is mandatory; excessive thermal energy (radiant heat from LEDs) accelerates the decomposition of the sensitive Ni-alkyl intermediates, leading to protodehalogenation side-products.

Step 5: Self-Validation & In-Process Control (IPC) At the 4-hour mark, extract a 10 µL aliquot via a microsyringe under a positive flow of Argon. Dilute in 1 mL of LC-MS grade Acetonitrile and inject into a UPLC-MS.

  • Validation Metric: The system is self-validating. You must observe a >30% reduction in the starting mass of CAS 141046-59-5 (m/z 252). If the reaction mixture has turned from a vibrant green/yellow to a murky black precipitate, the Nickel catalyst has crashed out (likely due to oxygen ingress), and the reaction must be aborted and restarted.

Step 6: Workup and Isolation Dilute the mixture with EtOAc and wash with saturated aqueous LiCl (3 × 10 mL) to remove the DMSO. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Conclusion

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 141046-59-5) is an indispensable reagent for modern drug discovery. By mastering orthogonal functionalization techniques—specifically radical-mediated metallaphotoredox cross-coupling—scientists can seamlessly integrate the BCP bioisostere into complex active pharmaceutical ingredients (APIs). Strict adherence to the mechanistic causality of radical generation, rigorous exclusion of oxygen, and precise thermal control during irradiation are the cornerstones of successfully deploying this molecule in the laboratory.

References

Sources

Exploratory

Bicyclo[1.1.1]pentane (BCP): The High-Fsp³ Phenyl Bioisostere

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: Escaping Flatland In the modern era of drug discovery, the "Escape from Flatland" initiative—...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: Escaping Flatland

In the modern era of drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons (


)—has become a central strategy to improve clinical success rates. The bicyclo[1.1.1]pentane (BCP)  motif stands as the premier bioisostere for the para-phenyl ring.

Unlike the planar, lipophilic phenyl ring, the BCP core is a rigid, three-dimensional cage that offers:

  • Enhanced Solubility: Disrupts crystal packing and increases solvation.

  • Metabolic Stability: Removes the metabolic liability of aromatic oxidation (e.g., quinone formation).

  • Vector Fidelity: Maintains the linear 180° exit vector geometry of para-substitution, albeit with a shorter bridgehead distance.[1]

This guide provides a technical deep-dive into the rationale, synthesis, and application of BCP building blocks in high-value drug candidates.

The Physicochemical Rationale

Geometric & Vector Analysis

The primary concern when replacing a phenyl ring is the preservation of substituent orientation. The BCP scaffold mimics the para-phenyl substitution pattern but with a significantly shorter intramolecular distance.

Parameterp-Phenyl RingBicyclo[1.1.1]pentane (BCP)Cubane
Geometry Planar (2D)3D Cage3D Cube
Exit Vector Angle 180°180°180°
Bridgehead Distance ~2.79 Å~1.85 Å~2.72 Å
Hybridization sp²sp³sp³
Lipophilicity (ClogP) High (Reference)Lower (Δ ~ -1.0 to -1.5)Moderate

Expert Insight: While the BCP bridgehead distance (1.85 Å) is ~0.9 Å shorter than the phenyl ring, this "contraction" often improves ligand efficiency. The BCP core acts as a "transparent" spacer, removing the steric bulk of the ortho/meta carbons of benzene, which frequently clash with receptor walls.

Visualization of Vector Geometry

The following diagram illustrates the structural relationship and vector alignment between the para-phenyl ring and the BCP scaffold.

BCP_Geometry Phenyl para-Phenyl Ring (Distance: ~2.8 Å) Planar sp2 BCP Bicyclo[1.1.1]pentane (Distance: ~1.85 Å) Rigid sp3 Cage Phenyl->BCP Bioisosteric Replacement Outcome Bioisosteric Effect: 1. Retained Linear Vector 2. Reduced Lipophilicity 3. Blocked Metabolic Sites Phenyl->Outcome Pharmacophore BCP->Outcome Improved ADME

Figure 1: Comparison of the para-phenyl ring and BCP bioisostere, highlighting the conservation of the 180° exit vector despite the contraction in bridgehead distance.

Synthetic Accessibility: The Propellane Gateway

The synthesis of all BCP building blocks relies on the unique reactivity of [1.1.1]propellane . This highly strained precursor contains an inverted central C–C bond that is susceptible to radical and anionic attack, releasing strain energy to form the BCP core.

Key Synthetic Pathways
  • Radical Addition (ATRA): The most robust method for installing functional groups. Alkyl halides (R-I) add across the central bond under photolytic or initiator conditions.

  • Metallaphotoredox: Recent advances (e.g., MacMillan, Molander) allow for direct C–N and C–C coupling using iridium/copper catalysis, bypassing unstable intermediates.

Synthesis_Workflow cluster_Radical Pathway A: Radical Addition (ATRA) cluster_Metal Pathway B: Metallaphotoredox Propellane [1.1.1]Propellane (Strained Precursor) Radical Bridgehead Radical Propellane->Radical R• (from R-I + Light) Catalysis Ir/Cu Dual Catalysis Propellane->Catalysis Amine/Nucleophile Iodide 1-Iodo-3-substituted BCP Radical->Iodide Iodine Transfer BuildingBlock Functionalized BCP (Acid, Amine, Ester) Iodide->BuildingBlock Substitution/Hydrolysis DirectCoupling Direct C-N or C-C Bond Catalysis->DirectCoupling

Figure 2: Primary synthetic workflows for accessing BCP building blocks from [1.1.1]propellane.

Experimental Protocols

Protocol A: Synthesis of 1-Iodo-3-substituted BCP (Atom Transfer Radical Addition)

This protocol describes the formation of a BCP core from [1.1.1]propellane using an alkyl iodide. This is the fundamental step to generate a BCP building block.

Reagents:

  • [1.1.1]Propellane (0.3–0.5 M solution in Et₂O or pentane).

  • Methyl iodide (or functionalized alkyl iodide).

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or simple UV light (Hg lamp).

Procedure:

  • Preparation: In a quartz reaction vessel, charge the solution of [1.1.1]propellane (1.0 equiv) under an inert argon atmosphere.

  • Addition: Add the alkyl iodide (1.2–1.5 equiv). If using a photoinitiator (optional for simple iodides), add 1 mol% of LAP.

  • Irradiation: Irradiate the mixture with a UV lamp (e.g., 254 nm or 365 nm depending on substrate) at 0 °C to room temperature.

    • Monitoring: Monitor consumption of propellane by ¹H NMR (disappearance of singlet at ~2.0 ppm).

  • Workup: Carefully concentrate the solvent in vacuo. Caution: BCP-iodides can be volatile. Keep bath temperature < 30 °C.

  • Purification: The crude iodo-BCP is often pure enough for subsequent coupling. If necessary, purify via rapid silica gel chromatography (neutralized with 1% Et₃N).

Protocol B: Amide Coupling with BCP-Amine

BCP-amines are exceptionally nucleophilic (pKa of conjugate acid ~8.5–9.5) but sterically unencumbered.

Reagents:

  • Bicyclo[1.1.1]pentan-1-amine (HCl salt).[2]

  • Carboxylic Acid partner.[2]

  • HATU (1.2 equiv).

  • DIPEA (3.0 equiv).

  • DMF (anhydrous).

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Stir for 5 minutes.

  • Addition: Add the BCP-amine HCl salt (1.1 equiv) followed immediately by DIPEA (3.0 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation: Check LCMS for product mass. The reaction is typically cleaner than aniline couplings due to the high nucleophilicity of the BCP amine.

  • Isolation: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and brine. Dry over Na₂SO₄.[2][3]

Case Studies in Drug Development

BMS-708,163 (Gamma-Secretase Inhibitor)

In the optimization of BMS-708,163, the central para-fluorophenyl ring was identified as a liability due to poor solubility and rapid metabolic clearance.

  • Modification: Replacement of the fluorophenyl ring with a BCP moiety.

  • Result:

    • Solubility: Increased >10-fold.

    • Permeability: Significantly improved due to increased Fsp³.

    • PK Profile: The BCP analog demonstrated a 4-fold increase in AUC (Area Under the Curve) in mouse models, validating the bioisostere's ability to improve oral bioavailability while maintaining potency.

Darapladib Analogs (LpPLA2 Inhibitors)

Darapladib, an atherosclerosis drug candidate, suffered from high lipophilicity (high PFI).

  • Modification: Substitution of one phenyl ring with a BCP core.

  • Result: The BCP analog maintained the necessary binding geometry (confirmed by X-ray crystallography) but significantly lowered the lipophilicity (LogD), reducing the risk of off-target toxicity and improving the physicochemical score.

References

  • Stepan, A. F., et al. (2012).[2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Bunker, K. D., et al. (2016). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Mykhailiuk, P. K. (2023).[3] "The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light." ChemRxiv. Link

  • Pattison, G. (2024). "Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres." Bioorganic & Medicinal Chemistry. Link

  • Kanazawa, J., et al. (2017).[3] "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane." Angewandte Chemie International Edition. Link

Sources

Foundational

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate molecular weight and formula

High-Value Scaffold for sp³-Rich Bioisosterism in Medicinal Chemistry Executive Summary: The "Exit Vector" Revolution In the modern era of drug discovery, "escaping flatland"—the transition from planar, aromatic-heavy sc...

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Scaffold for sp³-Rich Bioisosterism in Medicinal Chemistry

Executive Summary: The "Exit Vector" Revolution

In the modern era of drug discovery, "escaping flatland"—the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures—is a critical strategy for improving clinical success rates. Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS: 141046-59-5) serves as a linchpin reagent in this transition.

As a bifunctional building block, it offers two distinct orthogonal handles: a methyl ester for acylation/amidation and an iodide for metal-mediated cross-coupling. This molecule allows researchers to install the bicyclo[1.1.1]pentane (BCP) core, a validated bioisostere for para-phenyl rings and tert-butyl groups, thereby improving solubility and metabolic stability without compromising ligand-target binding geometry.[1]

Chemical Identity & Physiochemical Profile

This section consolidates the core metric data required for experimental planning and stoichiometric calculations.

PropertyValueNotes
IUPAC Name Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
CAS Number 141046-59-5 Verified Identifier
Molecular Formula

Molecular Weight 252.05 g/mol Use for Molarity Calcs
Physical State White to Off-White SolidLow melting point solid
Melting Point 40–45 °C (Typical)May liquefy in warm labs
Storage 2–8 °C, Protect from LightC–I bond is photosensitive
Solubility DCM, THF, MeOH, EtOAcPoor in Hexanes/Water
The BCP Paradigm: Bioisosteric Rationale

To effectively utilize this scaffold, one must understand why it is deployed. The BCP core acts as a "spacer" that mimics the geometry of a benzene ring but with significantly different electronic and physical properties.

3.1. Structural Mimicry (The Exit Vector)

The distance between the bridgehead carbons (C1 and C3) in BCP is approximately 1.85 Å , compared to 2.79 Å for a para-substituted phenyl ring. Despite this shorter distance, the 180° exit vector is perfectly conserved. This allows the BCP group to position substituents in the same orientation as a phenyl ring, often maintaining potency while reducing the overall molecular size.

3.2. Physiochemical Advantages [2]
  • Solubility: The BCP core is aliphatic (sp³). Replacing a lipophilic, planar phenyl ring with a BCP cage disrupts

    
    -
    
    
    
    stacking aggregation and increases aqueous solubility.
  • Metabolic Stability: The C–H bonds in the BCP cage are strong and sterically protected, often reducing oxidative metabolism (e.g., by CYP450 enzymes) compared to electron-rich aromatic rings.

  • Lipophilicity (LogP): BCP analogs generally exhibit lower LogP values than their phenyl counterparts, improving the fraction unbound (

    
    ) and oral bioavailability.
    

Bioisostere_Logic Phenyl Phenyl Ring (Planar, Aromatic) BCP BCP Scaffold (3D Cage, Aliphatic) Phenyl->BCP Bioisosteric Replacement Solubility Improved Solubility (Disrupted Stacking) BCP->Solubility Metabolism Enhanced Stability (Blocked CYP Sites) BCP->Metabolism Vector Conserved 180° Vector (Receptor Fit) BCP->Vector

Figure 1: Strategic logic for replacing phenyl rings with the BCP scaffold in lead optimization.

Synthetic Protocols: From Reagent to Product
4.1. Preparation of the Reagent (If not purchased)

While the methyl ester is commercially available, it is frequently synthesized from the corresponding acid to ensure freshness, as the ester can hydrolyze or degrade over long storage.

Protocol: Esterification of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid

  • Reaction Type: Acid-Catalyzed Esterification (Fisher) or Acyl Chloride Intermediate.

  • Preferred Method: Thionyl Chloride (

    
    ) / Methanol.
    

Step-by-Step Methodology:

  • Setup: Charge a flame-dried RBF with 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) and anhydrous Methanol (0.2 M concentration).

  • Activation: Cool to 0 °C. Dropwise add Thionyl Chloride (

    
    , 2.0 equiv). Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (stain with KMnO4; BCPs do not UV absorb strongly) or LCMS.

  • Workup: Concentrate in vacuo to remove MeOH and excess

    
    .
    
  • Purification: Redissolve residue in

    
     or 
    
    
    
    , wash with saturated
    
    
    (to remove unreacted acid), then Brine. Dry over
    
    
    .
  • Yield: Quantitative conversion is typical.[3] The product is a white solid.

4.2. Downstream Application: Cross-Coupling (The "Iodide Handle")

The iodine at the C3 position is highly reactive toward halogen-metal exchange or radical generation.

Workflow: Installing the BCP into a Drug Scaffold

  • Lithium-Halogen Exchange: Treat the reagent with

    
     or 
    
    
    
    at -78 °C to generate the magnesiate/lithiate.
  • Electrophile Trapping: Quench with an aldehyde, ketone, or Weinreb amide to install the left-hand side of the molecule.

  • Ester Hydrolysis: Saponify the methyl ester (LiOH/THF/H2O) to reveal the carboxylic acid for amide coupling.

Synthesis_Workflow Start 3-Iodo-BCP-Acid (Commercial Precursor) Step1 Esterification (MeOH, SOCl2) Start->Step1 Product Methyl 3-iodo-BCP-carboxylate (Target Reagent) Step1->Product Branch1 Path A: Metal-Exchange (iPrMgCl -> Electrophile) Product->Branch1 Branch2 Path B: Radical Cross-Coupling (Photoredox/Ni) Product->Branch2 Final Functionalized Drug Lead Branch1->Final Branch2->Final

Figure 2: Synthetic workflow for generating and utilizing the methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate scaffold.

Handling & Stability (Critical Safety)
  • Light Sensitivity: The C–I bond on the bridgehead is relatively weak compared to aryl iodides. Prolonged exposure to ambient light can lead to homolytic cleavage, turning the solid yellow/brown (iodine liberation). Always store in amber vials.

  • Volatility: While a solid, the BCP core is compact and can sublime under high vacuum if the molecular weight is low. Do not leave under high vacuum (< 1 mbar) for extended periods at elevated temperatures.

  • NMR Silence: Note that the bridgehead carbons (quaternary) often have long relaxation times in

    
     NMR. In 
    
    
    
    NMR, the bridge protons (6H) typically appear as a singlet around 2.3–2.5 ppm , and the methyl ester singlet appears around 3.7 ppm .
References
  • Stepan, A. F., et al. (2012).[4][5][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. Link
    
  • Bunker, K. D., et al. (2011). "Scalable Synthesis of 3-Substituted Bicyclo[1.1.1]pentane-1-carboxylic Acids." Organic Letters. Link

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Sigma-Aldrich. (n.d.). "Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Product Sheet." Merck KGaA. Link

Sources

Exploratory

Strategic Sourcing &amp; Technical Guide: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

The following technical guide is structured to provide a comprehensive analysis of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate , focusing on sourcing strategies, price benchmarking, and a robust "make vs. buy" synth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive analysis of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate , focusing on sourcing strategies, price benchmarking, and a robust "make vs. buy" synthesis protocol.

[1]

Executive Summary

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS: 141046-59-5) is a high-value bifunctional building block in modern medicinal chemistry. Belonging to the class of bicyclo[1.1.1]pentanes (BCPs), it serves as a critical bioisostere for para-substituted benzenes , offering improved metabolic stability, solubility, and a distinct vector orientation compared to aromatic rings.[1]

The molecule features two orthogonal reactive handles:

  • Iodide: Enabling cross-coupling (Suzuki, Sonogashira), radical reactions, or lithium-halogen exchange.

  • Methyl Ester: Serving as a masked carboxylic acid for amide coupling or heterocycle formation.

Due to the complexity of BCP synthesis, this intermediate commands a premium market price. This guide analyzes the supply landscape and provides a validated synthesis route for laboratories requiring multi-gram quantities.

Technical Profile & Stability

  • IUPAC Name: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate[2]

  • CAS Number: 141046-59-5[3]

  • Molecular Formula: C

    
    H
    
    
    
    IO
    
    
    [4]
  • Molecular Weight: 252.05 g/mol

  • Physical State: White to off-white solid/powder.

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in Hexanes.

Stability & Handling (Critical)
  • Light Sensitivity: The C–I bond in BCP systems is susceptible to photolytic cleavage. Store in amber vials wrapped in foil.

  • Thermal Stability: Moderately stable at room temperature but prone to decomposition over extended periods. Recommended storage: 2–8°C.

  • Reactivity: The iodide is highly reactive toward radical initiators (AIBN, light) and organolithiums. Avoid exposure to reducing metals (Zn, Mg) unless intended.

Market Analysis: Suppliers & Pricing

The market for BCPs is bifurcated into Catalog Suppliers (high price, fast delivery) and Bulk Manufacturers (lower price, longer lead time).

Price Benchmarking (Q1 2026 Estimates)

Prices are approximate and subject to market fluctuation.

TierSupplier TypeTypical Pack SizeEstimated Price (USD)Lead Time
Tier 1 Western Catalog (e.g., Apollo, Sigma, Fluorochem)250 mg$500 – $7501–3 Days
Tier 2 Specialized Building Block (e.g., Enamine, Combi-Blocks)1 g$1,500 – $2,2001–2 Weeks
Tier 3 Bulk/CRO (e.g., ChemScene, Leyan, WuXi)10 g+Inquire (

500/g)
4–6 Weeks
Strategic Sourcing Recommendation
  • For Discovery (mg scale): Purchase from Tier 1/2 suppliers to save time. The high cost is offset by the speed of accessing the BCP core.

  • For Process/Scale-up (>5 g): The "Make" option (synthesis) becomes economically favorable due to the high markup on the catalog material.

Decision Logic: Make vs. Buy

The following logic flow assists in determining the optimal acquisition strategy based on project constraints.

MakeVsBuy Start Requirement Analysis Scale Quantity Needed? Start->Scale Budget Budget Constraint? Scale->Budget < 1 gram Time Timeline? Scale->Time > 5 grams Buy_Tier1 BUY: Tier 1 Supplier (High Cost, Fast) Budget->Buy_Tier1 High Budget Make MAKE: In-House Synthesis (Low Cost, Labor Intensive) Budget->Make Low Budget Buy_Tier3 BUY: Tier 3 Bulk (Lower Cost, Slow) Time->Buy_Tier3 > 4 Weeks Time->Make < 2 Weeks

Figure 1: Decision matrix for sourcing Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate.

Synthesis Protocol (The "Make" Option)

For laboratories opting to synthesize this material, the most robust route avoids the direct handling of gaseous [1.1.1]propellane by utilizing the commercially available Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .

Reaction Pathway[6][7][8][9][10][11][12][13]
  • Desymmetrization: Partial esterification to the mono-methyl ester.

  • Hunsdiecker-Type Iododecarboxylation: Conversion of the free acid to the iodide.

Synthesis Diacid BCP-1,3-dicarboxylic acid (Comm. Avail.) MonoEster Mono-methyl ester (Intermediate) Diacid->MonoEster Target Methyl 3-iodo-BCP-1-carboxylate (Target) MonoEster->Target Step1 MeOH, H2SO4 (cat) Statistical Control Step1->MonoEster Step2 Iodosobenzene diacetate (PIDA) I2, hν or Heat Step2->Target

Figure 2: Synthetic route from BCP-dicarboxylic acid.

Detailed Methodology
Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • Concept: Statistical esterification is preferred over anhydride formation for BCPs to avoid polymerization.

  • Protocol:

    • Dissolve Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in dry Methanol (0.1 M).

    • Add concentrated H

      
      SO
      
      
      
      (0.1 equiv) dropwise.
    • Stir at room temperature for 12–16 hours. Monitor by TLC/LCMS.

    • Workup: Concentrate MeOH. Dilute with EtOAc, wash with water. Extract the organic layer with saturated NaHCO

      
       (3x).
      
    • Purification: The unreacted diacid remains in the aqueous phase (at low pH). The diester stays in the organic phase. The mono-ester is in the bicarbonate extract. Acidify the bicarbonate layer to pH 2 with HCl and extract with EtOAc to yield the pure mono-ester.

    • Yield: Typically 30–40% (statistical maximum is 50%, but recycling starting material is possible).

Step 2: Iododecarboxylation (Suarez Modification)
  • Concept: Radical decarboxylation using hypervalent iodine reagents is safer and higher yielding than the classical Hunsdiecker reaction for strained rings.

  • Protocol:

    • Dissolve the Mono-ester (1.0 equiv) in anhydrous Dichlormethane (DCM) or Chlorobenzene.

    • Add Iodosobenzene diacetate (PIDA) (1.1 equiv) and Iodine (I

      
      )  (1.1 equiv).
      
    • Irradiate with a tungsten lamp (visible light) or reflux (thermal initiation) for 2–4 hours. Note: Light irradiation often gives cleaner profiles for BCPs.

    • Workup: Wash with aqueous Na

      
      S
      
      
      
      O
      
      
      (to remove excess iodine) and brine.
    • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Yield: Typically 60–75%.

Quality Control & Validation

Upon receipt from a supplier or after synthesis, validate the material using the following parameters.

ParameterMethodAcceptance Criteria
Identity 1H NMR (CDCl

)
Characteristic BCP bridgehead protons (singlet, ~2.3–2.5 ppm). Methyl ester singlet (~3.7 ppm).
Purity GC-MS / LC-MS>97% Area. Check for des-iodo (protodeiodination) impurities.
Iodine Content Elemental AnalysisTheoretical: ~50.3% Iodine.
Appearance VisualWhite solid. Yellow/Brown indicates free iodine contamination.

References

  • Preparation of Bicyclo[1.1.

    • Org.[4][5][6][7] Synth.2000 , 77, 254. "Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid".[8]

  • Radical Decarboxylative Iodination (Suarez Method)

    • J. Org. Chem.1986 , 51, 402–406. "Hypervalent iodine in organic synthesis".

  • BCP Bioisostere Applications

    • Nature2024 , 633, 813–820. "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides".

  • General Propellane Chemistry

    • Chem. Rev.2003, 103, 4, 1197–1212. "The Chemistry of [1.1.1]Propellane".

Sources

Foundational

Solvation Dynamics and Synthetic Utility of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate in Organic Media

The "Escape from Flatland" Paradigm In modern pharmaceutical development, the over-reliance on planar, sp2-hybridized aromatic rings has been linked to poor aqueous solubility and high attrition rates in clinical trials....

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Paradigm

In modern pharmaceutical development, the over-reliance on planar, sp2-hybridized aromatic rings has been linked to poor aqueous solubility and high attrition rates in clinical trials. The strategic shift toward "Escape from Flatland" has elevated the importance of rigid, sp3-rich scaffolds[1]. Bicyclo[1.1.1]pentanes (BCPs) have emerged as premier bioisosteres for para-substituted benzene rings, internal alkynes, and tert-butyl groups[2]. By replacing a flat phenyl ring with a 3D BCP core, medicinal chemists can significantly improve a drug candidate's solubility, membrane permeability, and metabolic stability—specifically by preventing rapid in vivo oxidation into toxic quinones[1][2].

To synthesize these complex therapeutic architectures, Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 141046-59-5) serves as a highly versatile, bifunctional building block. Because bridgehead functionalization is heavily dependent on the thermodynamic environment, understanding the exact solubility profile and solvation dynamics of this intermediate in organic solvents is a critical prerequisite for successful drug development.

Structural Causality & Physicochemical Profile

The unique reactivity and solubility of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate are dictated by its highly strained yet chemically robust architecture. The BCP core possesses a remarkable strain energy of approximately 66.6 kcal/mol[2].

Its solubility in organic media is governed by three distinct structural vectors:

  • The Hydrocarbon BCP Core: Provides a lipophilic, non-polar bulk that drives dissolution in aliphatic and halogenated solvents.

  • The Methyl Ester Moiety: Acts as a polar, hydrogen-bond acceptor. This enables dipole-dipole interactions, allowing the molecule to dissolve readily in polar aprotic and polar protic solvents.

  • The Bridgehead Iodine Atom: Imparts significant electron cloud polarizability and lipophilicity. While this makes the compound highly soluble in organic solvents, it renders the molecule virtually insoluble in aqueous media.

Organic Solvent Solubility Matrix

Because the compound is a crystalline solid/semi-solid, selecting the correct solvent is a balance between achieving complete dissolution and stabilizing the transition states of downstream reactions. The table below summarizes the solubility profile based on the compound's structural lipophilicity and empirical synthetic applications.

Solvent ClassRepresentative SolventsRelative SolubilityMechanistic Rationale & Synthetic Utility
Polar Aprotic Sulfolane, DMF, DMSOHigh Highly recommended for bridgehead substitutions. These solvents fully solvate the iodinated BCP while leaving nucleophiles unsolvated and highly reactive.
Halogenated Dichloromethane (DCM), ChloroformVery High Excellent for creating highly concentrated stock solutions and performing biphasic liquid-liquid extractions due to matched polarizability.
Polar Protic Methanol, EthanolModerate Useful for esterification or transesterification workflows. Hydrogen bonding occurs with the ester carbonyl, but the iodine atom limits total saturation limits.
Non-Polar Aliphatic Hexanes, HeptaneLow to Moderate Poor solvation of the ester and iodine dipoles makes these solvents ideal anti-solvents for inducing crystallization and purification.

Experimental Workflows: Self-Validating Systems

As a Senior Application Scientist, it is vital to design protocols where the physical phenomena validate the chemical progress. The following protocols detail how to leverage the solubility of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate in practical workflows.

Protocol A: Nucleophilic Amination in Sulfolane

Causality: Bridgehead nucleophilic substitutions on the BCP core are sterically hindered and electronically demanding. A highly polar aprotic solvent like sulfolane is mandatory. It readily dissolves the iodinated BCP precursor and stabilizes the ionic transition state of the substitution without hydrogen-bonding to (and thereby deactivating) the amine nucleophile[3].

  • Solvation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate in anhydrous sulfolane (0.5 M concentration). Stir until optical clarity is achieved, validating complete dissolution.

  • Reagent Addition: Introduce 3.0 equivalents of a secondary amine (e.g., morpholine or piperidine)[3].

  • Thermal Activation: Heat the homogeneous reaction mixture to 80 °C and maintain stirring for 3 days[3].

  • Biphasic Quench (Self-Validation): Cool the mixture to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x). The phase separation validates the transition of the highly polar sulfolane into the aqueous layer, while the newly synthesized, lipophilic 3-amino-BCP derivative (e.g., Methyl 3-morpholinobicyclo[1.1.1]pentane-1-carboxylate) partitions exclusively into the organic layer. (Expected yield: ~35-41%)[3].

Protocol B: Gravimetric Solubility Assessment

To determine precise solubility limits (mg/mL) for custom solvent blends during scale-up, utilize this self-validating gravimetric method:

  • Preparation: Add exactly 100.0 mg of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate to a tared, clear glass HPLC vial.

  • Titration: Incrementally add the target organic solvent in 50 µL aliquots at 25 °C.

  • Agitation: Sonicate the vial for 3 minutes after each addition to overcome the lattice energy of the solid.

  • Validation: The endpoint is reached when the suspension transitions to a completely optically clear, homogeneous phase with no Tyndall effect under a focused light beam. Calculate solubility by dividing the initial mass by the total volume added.

Mechanistic Pathway Visualization

The following diagram maps the logical progression of solvation and functionalization, highlighting the critical role of solvent selection in unlocking the reactivity of the BCP bridgehead.

Workflow Start Methyl 3-iodo-BCP (CAS 141046-59-5) Solvent Addition of Polar Aprotic Solvent (e.g., Sulfolane) Start->Solvent Step 1: Dispersion Dissolution Complete Solvation (Homogeneous Phase) Solvent->Dissolution Step 2: Solvation Reaction Nucleophilic Amination (Morpholine, 80°C, 3 Days) Dissolution->Reaction Step 3: Activation Product 3-Morpholino-BCP Derivative (Bioisostere Target) Reaction->Product Step 4: Substitution

Workflow for the solvation and amination of Methyl 3-iodo-BCP in polar aprotic media.

Conclusion

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is an indispensable intermediate for modern drug discovery. Its unique solubility profile—driven by a highly strained hydrocarbon core, a polar ester, and a lipophilic iodine atom—allows it to be seamlessly integrated into diverse organic workflows. By matching the compound's physicochemical properties with the appropriate solvent class (such as using sulfolane for bridgehead aminations), researchers can maximize synthetic yields and accelerate the development of next-generation, sp3-rich therapeutics.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes PMC - NIH[Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) ResearchGate[Link]

Sources

Exploratory

Structure-activity relationship of BCP esters in drug design

The Bicyclo[1.1.1]pentane (BCP) Ester Motif: Structural Bioisosterism and Hydrolytic Stability in Drug Design[1] Executive Summary: Escaping Flatland with BCP Esters The reliance on planar aromatic rings in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

The Bicyclo[1.1.1]pentane (BCP) Ester Motif: Structural Bioisosterism and Hydrolytic Stability in Drug Design[1]

Executive Summary: Escaping Flatland with BCP Esters

The reliance on planar aromatic rings in drug discovery has historically led to compounds with poor solubility and suboptimal pharmacokinetic (PK) profiles—a limitation often described as "Flatland." The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for the para-phenyl ring, offering a saturated, three-dimensional scaffold that preserves substituent vectors while dramatically altering physicochemical properties.

This guide focuses specifically on the BCP Ester —a structural motif where the BCP core is substituted with a carboxylate group (


). This moiety is critical in the design of prodrugs and stable pharmacophores, offering a tunable hydrolytic profile distinct from classical benzoates. By replacing a phenyl ester with a BCP ester, medicinal chemists can modulate metabolic stability, reduce lipophilicity (LogP), and eliminate toxic metabolites associated with aromatic oxidation.[2]

Structural & Physicochemical SAR

The utility of the BCP ester lies in its ability to mimic the geometry of a benzoate while behaving chemically as a hindered aliphatic ester.

Geometric Vector Analysis

The BCP core provides a linear


 exit vector for substituents at the 1- and 3-positions, identical to a para-disubstituted benzene. However, the bridgehead-to-bridgehead distance is significantly shorter.
Featurepara-Phenyl RingBicyclo[1.1.1]pentane (BCP)Impact on SAR
Geometry Planar (2D)Cage (3D)Disrupts

-stacking; improves solubility.
Exit Vector Angle


Preserves receptor binding orientation.
Spacer Length ~2.79 Å~1.85 ÅBCP is a "contracted" spacer; may require linker adjustment.
Hybridization


Increases Fraction

(

), correlating with clinical success.
Electronic & Lipophilic Profile
  • Lipophilicity (LogP): The BCP core is less lipophilic than a phenyl ring due to its smaller volume and lack of diffuse

    
    -electron cloud. This generally lowers LogP, improving aqueous solubility.
    
  • Acidity (pKa): BCP-1-carboxylic acids are weaker acids (pKa

    
     4.8–5.0) compared to benzoic acids (pKa 
    
    
    
    4.2).[3] The BCP cage exerts a
    
    
    (inductive donating) effect and lacks the resonance stabilization (
    
    
    effect) available to a benzoate anion. This electronic difference directly influences the hydrolytic stability of their esters.

The Hydrolytic Stability Advantage

A critical SAR parameter for ester-containing drugs is their susceptibility to hydrolysis by plasma esterases (e.g., carboxylesterases) and chemical hydrolysis.

Mechanistic Divergence
  • Phenyl Esters (Benzoates): The carbonyl carbon is electrophilically activated by the electron-withdrawing phenyl ring (if not counteracted by strong donors). More importantly, the planar ring offers little steric hindrance to the approaching nucleophile (water/serine residue) perpendicular to the ring plane.

  • BCP Esters: The BCP cage is bulky and electron-rich.

    • Steric Shielding: The bridgehead carbons create a "cage" effect that sterically hinders the trajectory of nucleophilic attack at the carbonyl carbon.

    • Electronic Deactivation: The lack of resonance conjugation isolates the carbonyl, making it less electrophilic than a conjugated benzoate system.

Result: BCP esters generally exhibit superior hydrolytic stability compared to their phenyl analogues. This allows for the design of orally active esters that survive first-pass metabolism longer than their aromatic counterparts.

Hydrolysis_SAR cluster_0 Phenyl Ester (Benzoate) cluster_1 BCP Ester Ph Phenyl Ring (Planar, sp2) Resonance Resonance Activation Ph->Resonance Allows conjugation FastHyd Rapid Hydrolysis (t1/2: min) Resonance->FastHyd Facilitates Nucleophile DrugDesign Drug Design Goal: Tunable Half-life FastHyd->DrugDesign Prodrug (Fast Release) BCP BCP Cage (3D, sp3) Sterics Steric Bulk & No Resonance BCP->Sterics Blocks trajectory SlowHyd Enhanced Stability (t1/2: hrs) Sterics->SlowHyd Resists Esterases SlowHyd->DrugDesign Stable Pharmacophore

Figure 1: Mechanistic comparison of hydrolytic stability between Phenyl and BCP esters.

Synthetic Protocols: Accessing the BCP Ester

The synthesis of BCP esters has evolved from dangerous propellant chemistry to scalable flow protocols. The "Strain-Release" methodology is the authoritative standard.

Core Workflow: Propellane to BCP Ester

The most efficient route utilizes [1.1.1]propellane as the starting material. A radical addition across the central C-C bond installs the functional handles.

Protocol: Synthesis of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (Benzocaine Analogue) This protocol adapts the "Turbidity" method for radical addition.

Materials:

  • [1.1.1]Propellane (0.7 M in Et2O or THF)

  • Ethyl 2-bromoacetate (Radical precursor)

  • Sodium azide (

    
    ) or amine source (for subsequent steps)
    
  • Photoredox catalyst (e.g.,

    
    ) or Thermal initiator (AIBN)
    

Step-by-Step Methodology:

  • Radical Insertion:

    • Charge a quartz reaction vessel with [1.1.1]propellane solution (1.0 equiv).

    • Add Ethyl 2-bromoacetate (1.2 equiv) and solvent (Acetonitrile/Water).

    • Irradiate (Blue LED, 450 nm) or heat (reflux with AIBN) to initiate radical cleavage of the C-Br bond. The alkyl radical attacks the central bond of propellane.

    • Mechanism:[4][5][6] The resulting bridgehead radical recombines or is trapped, yielding the 1,3-disubstituted BCP core.

  • Functional Group Manipulation:

    • The resulting intermediate is typically Ethyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate.

    • Amination: Treat the bromo-BCP with Sodium Azide (

      
      ) in DMF at 60°C to form the azide.
      
    • Reduction: Hydrogenate the azide (

      
      , Pd/C) in Ethanol to yield the primary amine.
      
  • Purification:

    • The BCP amine is basic. Acidify with HCl/Dioxane to precipitate the hydrochloride salt.

    • Recrystallize from MeOH/Et2O.

Synthesis_Workflow Propellane [1.1.1]Propellane (Strained Core) Step1 Step 1: Radical Insertion (Photoredox or AIBN) Propellane->Step1 Radical Radical Precursor (Ethyl 2-bromoacetate) Radical->Step1 Intermed Intermediate: 3-Bromo-BCP-Ester Step1->Intermed Step2 Step 2: Nucleophilic Sub. (NaN3 / DMF) Intermed->Step2 Azide Intermediate: 3-Azido-BCP-Ester Step2->Azide Step3 Step 3: Reduction (H2, Pd/C) Azide->Step3 Product Final Product: Ethyl 3-amino-BCP-carboxylate Step3->Product

Figure 2: Synthetic route for BCP-Benzocaine analogue via radical strain-release.

Experimental Validation Protocols

To validate the SAR hypothesis (BCP vs. Phenyl), the following assays are mandatory.

Comparative Plasma Stability Assay

This assay quantifies the half-life (


) of the ester in biological media.
  • Reagents: Pooled Human/Rat Plasma (heparinized), Phosphate Buffer (pH 7.4), Internal Standard (e.g., Warfarin).

  • Procedure:

    • Preparation: Dilute test compounds (BCP ester and Phenyl ester control) to 1

      
       in pre-warmed (37°C) plasma.
      
    • Incubation: Incubate in a shaking water bath.

    • Sampling: Remove aliquots (50

      
      ) at 
      
      
      
      minutes.
    • Quenching: Immediately add 200

      
       ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000 rpm for 10 min.
      
    • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
  • Expected Result: The BCP ester should demonstrate a 2-5x longer half-life than the corresponding phenyl benzoate due to steric resistance to carboxylesterases.

LogP Determination (Shake-Flask Method)
  • Purpose: Confirm the lipophilicity lowering effect of the BCP core.

  • Procedure:

    • Dissolve compound in Octanol-saturated water.

    • Add equal volume of Water-saturated Octanol.

    • Shake for 24 hours to reach equilibrium.

    • Separate phases and analyze concentration in each phase via HPLC.

    • 
      .
      

References

  • Stepan, A. F., et al. (2012).[2][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. Link
    
  • Mykhailiuk, P. K. (2021).[2][7] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry. Link

  • Pellicciari, R., et al. (1996). "Modulation of Glutamate Receptor Pathways in the Search for New Neuroprotective Agents." Farmaco.[7]

  • Burton, K. I., & MacMillan, D. W. C. (2025).[1] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. Link

  • Denk, T., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Foundational

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate safety data sheet (SDS)

Technical Guide to Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Part 1: Strategic Utility & Molecular Context Why This Molecule Matters In modern drug discovery, "escaping flatland" is a critical design strategy.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide to Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Part 1: Strategic Utility & Molecular Context

Why This Molecule Matters In modern drug discovery, "escaping flatland" is a critical design strategy.[1] Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS: 141046-59-5) serves as a premier building block for introducing the bicyclo[1.1.1]pentane (BCP) motif. The BCP unit acts as a high-value bioisostere for para-substituted phenyl rings and alkynes.[2]

Replacing a phenyl ring with a BCP core often yields:

  • Improved Solubility: The 3D character disrupts crystal lattice packing compared to flat aromatics.

  • Metabolic Stability: Elimination of aromatic ring oxidation sites (e.g., P450 metabolism).

  • Vector Retention: The 180° bond angle mimics the geometry of para-substitution, maintaining ligand-target binding orientation.

The iodo- substituent provides a reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) or halogen-lithium exchange, while the methyl ester serves as a masked carboxylic acid or a diversity point for amidation.

Bioisosterism cluster_0 Traditional Motif cluster_1 Bioisosteric Replacement Phenyl Phenyl Ring (Flat, Lipophilic) BCP Bicyclo[1.1.1]pentane (3D, Soluble, Metabolically Stable) Phenyl->BCP 'Escape Flatland' Strategy DrugProp Enhanced Solubility Reduced Clearance BCP->DrugProp Optimized PK/PD

Caption: Logical flow of BCP bioisosterism improving pharmacokinetic properties in drug design.

Part 2: Physicochemical Profile & Identification

Data synthesized from vendor SDS (Enamine, Combi-Blocks, Sigma-Aldrich).

PropertySpecificationTechnical Insight
CAS Number 141046-59-5Primary identifier.[3]
Formula C₇H₉IO₂High iodine content contributes to density.
Molecular Weight 252.05 g/mol Heavy atom effect (Iodine) dominates mass.
Physical State Solid (White to Off-White)Critical: If the solid appears pink/purple, free iodine (

) has been liberated. Purify before use.
Melting Point 55-60 °C (Typical)Low melting point implies rapid liquefaction during handling; keep cool.
Solubility DCM, THF, MeOHSoluble in standard organic solvents; sparingly soluble in water.
Storage 2–8 °C (Refrigerate)Light Sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen).
Part 3: Hazard Analysis & Risk Mitigation

While classified as an Irritant , the chemical structure suggests deeper risks associated with alkyl iodides and esters.

1. The Alkylating Potential (Genotoxicity Risk)
  • Mechanism: As a strained alkyl iodide, this molecule is an electrophile. While BCP iodides are sterically bulkier than methyl iodide, they can still act as alkylating agents towards biological nucleophiles (DNA/Proteins).

  • Mitigation: Treat as a potential mutagen. Use a dedicated fume hood. Double-glove (Nitrile + Laminate/Neoprene) to prevent permeation.

2. Chemical Instability (The "Iodine Clock")
  • Mechanism: The

    
     bond is susceptible to homolytic cleavage by UV light, generating radical species and free iodine (
    
    
    
    ).
  • Indicator: A color shift from white

    
     yellow 
    
    
    
    purple indicates degradation.
  • Impact: Free iodine is an oxidant that can ruin sensitive metal-catalyzed cross-couplings (e.g., poisoning Pd catalysts).

3. GHS Classification (Standardized)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation.

Part 4: Handling & Experimental Workflow

This protocol ensures the integrity of the reagent and the safety of the operator.

HandlingProtocol cluster_storage Storage Phase cluster_prep Preparation Phase cluster_reaction Reaction Setup Store Fridge (4°C) Amber Vial Inert Gas Check Visual Check: White Solid? Store->Check Warm Equilibrate to RT (Prevent Condensation) Check->Warm If White Purify Recrystallize or Filtration thru Silica Check->Purify If Purple/Pink Weigh Weigh in Fume Hood (Anti-static gun recommended) Warm->Weigh Solvent Degassed Solvent (Remove O2) Weigh->Solvent Reaction Cross-Coupling / Substitution Solvent->Reaction

Caption: Decision matrix for handling BCP-Iodide, emphasizing the visual quality check.

Protocol: Quality Restoration (If Purple)

If the solid has degraded (turned purple/brown):

  • Dissolve the solid in a minimal amount of Dichloromethane (DCM).

  • Wash rapidly with a 10% Sodium Thiosulfate (

    
    ) solution. The organic layer will turn clear as iodine is reduced to iodide.
    
  • Dry over

    
    , filter, and concentrate in vacuo immediately.
    
  • Use immediately; do not re-store degraded material.

Part 5: Emergency Response

Based on chemical class properties (Organic Iodide / Ester).

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water.[5][6] If yellow staining occurs, use polyethylene glycol (PEG-400) or weak thiosulfate solution.Iodides can stain and penetrate. Lipophilic solvents (PEG) aid removal better than water alone.
Eye Contact Rinse for 15 mins. Lift eyelids.Esters hydrolyze to acids; immediate dilution prevents corneal damage.
Spill (Solid) Do not dry sweep (dust generation). Wet with inert solvent or cover with sand, then scoop.Prevents inhalation of alkylating dust.
Fire Use

, Dry Chemical, or Foam.[4][5][6] Avoid water jet.
Decomposition releases Hydrogen Iodide (HI) and Iodine vapor (

)—highly toxic purple smoke.
References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 141046-59-5).[3] Retrieved from

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Retrieved from

  • Combi-Blocks. (2024). Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate SDS. Retrieved from

  • Mykhailiuk, P. K. (2015). "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry, 13, 3438-3445. (Contextualizing the synthesis and stability of BCP iodides).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bicyclo[1.1.1]pentane (BCP) Iodides via Atom Transfer Radical Addition (ATRA)

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals Content Focus: Mechanistic rationale, quantitative method comparison, and self-validating experimental protocols for photoredo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals Content Focus: Mechanistic rationale, quantitative method comparison, and self-validating experimental protocols for photoredox-catalyzed ATRA.

Introduction & Scientific Rationale

The bicyclo[1.1.1]pentane (BCP) motif has revolutionized modern drug discovery as a premier three-dimensional bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups[1]. By incorporating BCPs, medicinal chemists can dramatically improve the physicochemical and pharmacokinetic profiles of drug candidates—enhancing aqueous solubility, metabolic stability, and membrane permeability while maintaining the original substituent exit vectors[1].

However, the synthesis of complex, 1,3-disubstituted BCPs requires robust and scalable methodologies. The ring-opening of the highly strained carbocycle [1.1.1]propellane via Atom Transfer Radical Addition (ATRA) is the most direct and versatile approach[2]. Unlike methods that install inert functional groups, ATRA with alkyl or aryl iodides yields a BCP iodide . This bridgehead iodide serves as an invaluable synthetic handle, allowing for downstream diversification via transition-metal-catalyzed cross-coupling, amination, or metallaphotoredox functionalization[3].

Historically, ATRA to [1.1.1]propellane relied on harsh UV irradiation or triethylborane (


) initiation, which suffered from poor scalability and severe functional group intolerance (e.g., incompatibility with free amines)[1]. The advent of photoredox-catalyzed ATRA  has solved these issues, enabling the mild, visible-light-driven functionalization of carbon–carbon σ-bonds with exceptional substrate scope[2].

Mechanistic Insights: The Photoredox ATRA Cycle

Understanding the catalytic cycle is critical for troubleshooting and optimizing reaction conditions. The photoredox ATRA process is a radical chain reaction initiated by a visible-light-absorbing photocatalyst (e.g.,


-Ir(ppy)3 or organic dyes like 4CzIPN)[3].
  • Initiation: The photocatalyst is excited by visible light. The excited state (

    
    ) undergoes a Single Electron Transfer (SET) to reduce the starting alkyl or aryl iodide, extruding an iodide anion and generating a carbon-centered radical (
    
    
    
    )[2].
  • Strain-Release Addition: The radical (

    
    ) adds across the central C–C σ-bond of[1.1.1]propellane. The massive strain relief of opening the propellane core (~65 kcal/mol) provides the thermodynamic driving force, forming a bridgehead BCP radical (
    
    
    
    )[2].
  • Chain Propagation (Atom Transfer): The highly reactive

    
     abstracts an iodine atom from another molecule of the starting alkyl iodide. This yields the final BCP iodide product and regenerates the initial 
    
    
    
    radical, propagating the chain[3].

ATRA_Mechanism cluster_initiation Initiation (Photoredox) PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light R_rad R• (Carbon Radical) PC_star->R_rad SET Reduction of R-I RI R-I (Alkyl/Aryl Iodide) BCP_rad R-BCP• (Bridgehead Radical) R_rad->BCP_rad Strain-Release Addition to Propellane Propellane [1.1.1]Propellane BCP_rad->R_rad Chain Propagation Product R-BCP-I (Target BCP Iodide) BCP_rad->Product Iodine Abstraction from R-I

Photoredox-catalyzed ATRA mechanism for BCP iodide synthesis via radical chain propagation.

Quantitative Comparison of ATRA Initiation Methods

To justify the selection of photoredox catalysis over classical methods, the following table summarizes the operational parameters and performance metrics of various ATRA initiation strategies for [1.1.1]propellane[1],[4].

Initiation MethodTypical Reagents / ConditionsFunctional Group ToleranceYield RangePrimary Limitations
UV Irradiation 254 nm or 310 nm light, No catalystPoor (Cleaves sensitive bonds)20% – 40%Requires specialized quartz glassware; extensive side reactions/polymerization.
Triethylborane (

)
10 mol%

,

(trace), RT
Moderate (Intolerant of amines)40% – 80%Lewis acidic borane complexes with basic amines; fails with

halides.
Photoredox Catalysis 1-2 mol%

-Ir(ppy)3 or 4CzIPN, Blue LED
Excellent (Tolerates amines, heteroarenes)60% – 99% Requires rigorous degassing to prevent triplet quenching by

.

Detailed Experimental Protocol: Photoredox-Catalyzed ATRA

This protocol outlines the synthesis of 1-alkyl-3-iodo-bicyclo[1.1.1]pentanes using photoredox catalysis. The procedure is designed as a self-validating system , ensuring that critical failure points are preemptively addressed.

Reagents and Equipment
  • Substrate: Alkyl or (hetero)aryl iodide (1.0 equiv).

  • Reagent: [1.1.1]Propellane (1.5 – 2.0 equiv, typically stored as a ~0.5 M solution in diethyl ether or pentane).

  • Photocatalyst:

    
    -Ir(ppy)3 or 4CzIPN (1.0 – 2.0 mol%).
    
  • Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM) (0.1 – 0.2 M relative to substrate).

  • Equipment: Schlenk tube or heavy-walled reaction vial with a PTFE septum, 450 nm Blue LED photoreactor, cooling fan.

Step-by-Step Methodology

Step 1: Titration of [1.1.1]Propellane (Self-Validation Check)

  • Action: Prior to setting up the reaction, determine the exact molarity of the[1.1.1]propellane stock solution via

    
     NMR. Mix an aliquot of the propellane solution with a known amount of an internal standard (e.g., dibromomethane) in 
    
    
    
    .
  • Causality: [1.1.1]Propellane is highly volatile and prone to spontaneous oligomerization. Assuming a nominal concentration often leads to substoichiometric addition, resulting in incomplete conversion of the valuable alkyl iodide[2].

Step 2: Reaction Assembly

  • Action: To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkyl iodide (1.0 mmol, 1.0 equiv) and the photocatalyst (0.01 mmol, 1.0 mol%). Add the reaction solvent (5.0 mL), followed by the titrated [1.1.1]propellane solution (1.5 mmol, 1.5 equiv).

  • Causality: An excess of propellane (1.5–2.0 equiv) is strictly required to compensate for its volatility into the vessel's headspace and to outcompete potential radical-radical termination events[4].

Step 3: Rigorous Degassing

  • Action: Seal the vial and degas the mixture via three consecutive freeze-pump-thaw cycles. Alternatively, vigorously sparge the solution with dry Argon for 15 minutes.

  • Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited state photocatalyst (

    
    ). Furthermore, 
    
    
    
    rapidly intercepts carbon-centered radicals to form peroxides, severely depressing the yield and complicating purification[3].

Step 4: Photochemical Irradiation

  • Action: Place the vial in a 450 nm Blue LED photoreactor. Irradiate the vigorously stirring mixture for 12–24 hours. Crucial: Maintain the reaction at ambient temperature (20–25 °C) using an external cooling fan.

  • Causality: Blue light precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of

    
    -Ir(ppy)3. The cooling fan is mandatory because high-intensity LEDs generate significant heat; elevated temperatures will drive the volatile propellane out of the liquid phase, halting the reaction[2].
    

Step 5: Workup and Isolation

  • Action: Monitor the reaction progress via GC-MS or TLC. Upon full consumption of the starting iodide, concentrate the mixture under reduced pressure (carefully, if the resulting BCP iodide is low molecular weight). Purify the residue via flash column chromatography (silica gel, hexanes/EtOAc gradient).

  • Causality: While BCP iodides are generally stable, they can slowly degrade or eliminate under prolonged exposure to light and ambient heat. Immediate purification ensures high fidelity of the isolated bioisostere for downstream applications[4].

Downstream Applications

The isolated BCP iodides are highly versatile intermediates. They can be directly subjected to:

  • Metallaphotoredox Cross-Coupling: Dual nickel/photoredox catalysis allows the coupling of BCP iodides with aryl bromides to form arylated BCPs[3].

  • Amination: Copper-catalyzed cross-coupling with amides or amines yields BCP-amines, which are highly sought-after motifs in CNS drug development due to their basicity and metabolic stability[3].

  • Lithiation: Halogen-lithium exchange provides a BCP-lithium species that can be trapped by electrophiles (e.g.,

    
     to form BCP-carboxylic acids, or ketones to form BCP-alcohols)[1].
    

References

  • [3] A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition | CCS Chemistry. Source: chinesechemsoc.org URL:

  • [1] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | PMC - NIH. Source: nih.gov URL:

  • [2] A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis | ACS Publications. Source: acs.org URL:

  • [4] Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations | PMC - NIH. Source: nih.gov URL:

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Insights The strategic replacement of planar aromatic rings wit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Insights

The strategic replacement of planar aromatic rings with C(sp³)-rich bicyclic hydrocarbons has emerged as a cornerstone strategy in modern medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) motif is a privileged bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes, offering enhanced metabolic stability, improved aqueous solubility, and optimized pharmacokinetic profiles[1].

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is a highly versatile, bifunctional building block. The methyl ester provides a robust handle for downstream derivatization (e.g., saponification, amidation, or reduction), while the bridgehead iodine serves as the primary site for cross-coupling. However, functionalizing this bridgehead position presents unique mechanistic challenges. Traditional palladium-catalyzed cross-couplings often fail because the steric bulk and sp³ nature of the BCP core make oxidative addition by Pd(0) prohibitively slow. To overcome this "bridgehead inertness," modern synthetic protocols bypass two-electron oxidative addition in favor of single-electron radical pathways or highly activated organozinc transmetalations .

This guide details three field-proven methodologies for the cross-coupling of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, explaining the causality behind the experimental design and providing self-validating protocols for seamless laboratory execution.

Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

Causality & Experimental Design

To bypass the sluggish oxidative addition of BCP iodides to transition metals, the merger of photoredox and nickel catalysis provides an elegant solution. In this dual catalytic system, a Ni(0) catalyst readily undergoes oxidative addition with an aryl bromide to form a Ni(II)–Ar complex. Concurrently, an Iridium (Ir) photocatalyst, activated by visible light, facilitates a Halogen Atom Transfer (HAT) event—often mediated by a silyl radical generated from (TMS)₃SiH—to abstract the iodine from the BCP.

The resulting nucleophilic BCP radical rapidly intercepts the Ni(II)–Ar complex. This radical capture generates a high-energy Ni(III) intermediate that undergoes rapid reductive elimination, forging the C(sp³)–C(sp²) bond and yielding the arylated BCP ester. Similar principles have been applied to BCP-trifluoroborate salts by[2], but direct activation of the iodide remains highly atom-economical.

Self-Validating Protocol: Ir/Ni Dual Catalysis

Reagents: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv), Aryl bromide (1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·dme (5 mol%), dtbbpy (5 mol%), (TMS)₃SiH (1.5 equiv), Na₂CO₃ (2.0 equiv), anhydrous DME (0.1 M).

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried vial with the Ir-photocatalyst, NiCl₂·dme, dtbbpy, and Na₂CO₃.

  • Solvation & Substrate Addition: Add anhydrous DME, followed by the aryl bromide, the BCP iodide, and (TMS)₃SiH. Seal the vial with a PTFE-lined septum cap.

  • Degassing: Remove the vial from the glovebox and sparge the mixture with argon for 10 minutes to remove trace oxygen (which quenches the excited state Ir-catalyst and intercepts radicals).

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12–24 hours.

  • Validation Checkpoint: Upon initial mixing, the solution will appear pale green (characteristic of the Ni(II) pre-catalyst). After 30 minutes of irradiation, the color must transition to a deep red/brown, confirming the reduction to the active low-valent Ni(0)/Ni(I) species. Monitor the reaction via GC-MS; the starting material peak (m/z 252) should be completely consumed, replaced by the product mass.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Directed Zincation and Negishi Cross-Coupling

Causality & Experimental Design

For large-scale synthesis where photoredox setups may be impractical, classical organometallic chemistry remains the gold standard. As pioneered by [3], BCP iodides can be converted into stable organozinc reagents. Because zinc dust is typically passivated by an oxide layer (ZnO), it must be chemically activated using 1,2-dibromoethane (which reacts to form ethylene gas and ZnBr₂, exposing a fresh metal surface) and TMSCl (which scavenges residual moisture and oxides). The resulting highly active zinc inserts seamlessly into the sterically hindered C–I bond. The BCP-zinc intermediate is exceptionally stable and undergoes efficient transmetalation with Pd(II) complexes during Negishi coupling.

Self-Validating Protocol: Zinc Insertion & Pd-Coupling

Reagents: BCP iodide (1.0 equiv), Zn dust (3.0 equiv), 1,2-dibromoethane (5 mol%), TMSCl (5 mol%), Pd(dppf)Cl₂ (5 mol%), Aryl halide (0.8 equiv), anhydrous THF.

  • Zinc Activation: Suspend Zn dust in anhydrous THF under argon. Add 1,2-dibromoethane and heat to 65 °C for 5 minutes. Cool to room temperature and add TMSCl.

  • Validation Checkpoint 1: The addition of the activating agents must trigger a noticeable exotherm and visible bubbling (ethylene gas evolution). If bubbling does not occur, the zinc is dead, and the insertion will fail.

  • Zinc Insertion: Add the BCP iodide dropwise. Stir at 50 °C for 2 hours.

  • Validation Checkpoint 2: Allow the excess zinc to settle. Extract a 0.1 mL aliquot of the supernatant and perform an iodine titration (using a standardized I₂/LiCl solution in THF). A color change from clear to persistent brown indicates the active concentration of the BCP-ZnI reagent. Do not proceed to cross-coupling without confirming a >80% zincation yield.

  • Cross-Coupling: In a separate flask, dissolve the aryl halide and Pd(dppf)Cl₂ in THF. Add the titrated BCP-ZnI supernatant dropwise. Heat at 60 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with MTBE, and purify via flash chromatography.

Radical Heteroarylation (Minisci-Type)

Causality & Experimental Design

When targeting the functionalization of electron-deficient N-heterocycles (e.g., pyridines, quinolines), pre-functionalization of the heteroarene is unnecessary. The BCP radical, generated via photoredox-mediated HAT, is inherently nucleophilic. By adding an acid like Trifluoroacetic Acid (TFA), the N-heterocycle is protonated. This drastically lowers its Lowest Unoccupied Molecular Orbital (LUMO), rendering it highly electrophilic and perfectly primed to accept the nucleophilic BCP radical in a Minisci-type addition.

Self-Validating Protocol: Minisci Addition

Reagents: BCP iodide (1.5 equiv), Heteroarene (1.0 equiv), fac-Ir(ppy)₃ (2 mol%), (TMS)₃SiH (2.0 equiv), TFA (1.5 equiv), DCM/H₂O (1:1, 0.1 M).

  • Reaction Assembly: Combine the heteroarene, BCP iodide, and fac-Ir(ppy)₃ in a vial. Add the DCM/H₂O biphasic solvent system.

  • Acidification: Add TFA dropwise to the stirring mixture.

  • Validation Checkpoint: The addition of TFA will cause a mild exotherm as the heteroarene salt forms. This protonation is non-negotiable; failure to acidify the mixture will result in zero product formation. Monitor via LC-MS: the target product will appear at a mass of[Heteroarene + 124 Da]⁺.

  • Irradiation: Sparge with argon for 10 minutes, add (TMS)₃SiH, and irradiate with blue LEDs for 16 hours.

  • Workup: Basify the aqueous layer with saturated NaHCO₃ to deprotonate the product, extract with DCM, and purify.

Quantitative Data Summary

The following table summarizes the operational metrics for the three cross-coupling strategies, allowing researchers to select the optimal pathway based on their specific substrate and scale requirements.

MethodologyCatalyst SystemTypical Yield RangeFunctional Group ToleranceBest Use Case / Scalability
Metallaphotoredox Ir[dF(CF₃)ppy]₂ / NiCl₂55% – 85%Excellent (Tolerates aldehydes, free amines, alcohols)Late-stage functionalization / Milligram to Gram scale
Negishi Coupling Activated Zn / Pd(dppf)Cl₂60% – 90%Moderate (Sensitive to acidic protons, reducible groups)Early-stage building blocks / Multi-gram to Kilogram scale
Minisci-Type fac-Ir(ppy)₃ / TFA40% – 75%Good (Requires basic nitrogen heterocycles)Direct C–H functionalization of drug fragments / Gram scale

Visualizing the Metallaphotoredox Catalytic Cycle

The synergistic interaction between the photoredox and transition metal cycles is critical for bypassing the inertness of the BCP bridgehead position.

G cluster_photoredox Photoredox Cycle (Ir) cluster_nickel Nickel Catalytic Cycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star hν (Visible Light) Ir2 Ir(II) Ir3_star->Ir2 SET from Reductant Ir2->Ir3 SET to Ni(I) Ni0 Ni(0) Ni2 Ni(II)-Ar(Br) Ni0->Ni2 Oxidative Addition (Ar-Br) Ni3 Ni(III)-Ar(BCP)(Br) Ni2->Ni3 Radical Capture (BCP•) Ni1 Ni(I)-Br Ni3->Ni1 Reductive Elimination Product Ar-BCP Product Ni3->Product Yields Product Ni1->Ni0 SET from Ir(II) BCP_I Methyl 3-iodobicyclo[1.1.1]pentane- 1-carboxylate BCP_rad BCP Radical (•) BCP_I->BCP_rad Halogen Atom Transfer BCP_rad->Ni2 Addition to Ni(II)

Figure 1: Synergistic Ir/Ni dual catalytic cycle for the metallaphotoredox cross-coupling of BCP iodides.

References

  • Anderson, E. A., et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au, 2023.[Link]

  • Knochel, P., et al. "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane." Angewandte Chemie International Edition, 2017.[Link]

  • MacMillan, D. W. C., et al. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Chemical Reviews, 2022.[Link]

  • Merck & Co. "Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings." Organic Letters, 2020.[Link]

Sources

Method

Application Note: Advanced Functionalization of 3-Iodobicyclo[1.1.1]pentane-1-carboxylate in Drug Discovery

Executive Summary The incorporation of sp³-rich structural motifs is a highly effective strategy for improving the pharmacokinetic properties of drug candidates. Bicyclo[1.1.1]pentanes (BCPs) have emerged as premier rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich structural motifs is a highly effective strategy for improving the pharmacokinetic properties of drug candidates. Bicyclo[1.1.1]pentanes (BCPs) have emerged as premier rigid, three-dimensional bioisosteres for para-substituted phenyl rings and tert-butyl groups[1],[2]. The strategic insertion of the BCP core enhances metabolic stability, increases aqueous solubility, and alters lipophilicity profiles without compromising the vectorality of the parent molecule[3].

Among BCP building blocks, 3-iodobicyclo[1.1.1]pentane-1-carboxylate (and its ester derivatives) stands out as a highly versatile bifunctional linchpin. The bridgehead iodine atom serves as a prime handle for transition-metal-catalyzed cross-coupling and radical-mediated functionalizations[4],[2], while the carboxylate moiety allows for orthogonal downstream derivatization (e.g., amide coupling). This guide details the mechanistic rationale and validated protocols for the late-stage functionalization of this critical scaffold.

Mechanistic Insights & Causality: Overcoming Bridgehead Strain

Functionalizing the BCP core presents unique chemical challenges. The bridgehead carbons are highly strained and strictly sp³-hybridized, rendering classical two-electron nucleophilic substitutions (S_N1/S_N2) impossible. Furthermore, traditional palladium-catalyzed oxidative additions into the BCP–I bond are sluggish and often lead to undesired ring-opening due to the thermodynamic instability of the resulting metal-alkyl species[5].

To bypass these limitations, modern functionalization relies on single-electron transfer (SET) mechanisms [6].

  • Causality of Radical Generation: By utilizing photoredox catalysis, the C–I bond can be homolytically cleaved under mild, room-temperature conditions[1]. The resulting BCP• radical is remarkably stable to ring-opening (compared to its cationic counterpart) and can be rapidly intercepted by nickel catalysts (for cross-coupling) or electron-deficient alkenes (for Giese additions)[7].

  • Causality of the Silyl Mediator: Direct reduction of the BCP–I bond by an excited-state photocatalyst is often thermodynamically mismatched. Introducing tris(trimethylsilyl)silane, (TMS)₃SiH, solves this. The photocatalyst generates a silyl radical, which undergoes an extremely rapid Halogen Atom Transfer (XAT) with the BCP–I bond, driven by the formation of the strong Si–I bond[6].

Quantitative Data & Strategy Selection

The selection of the functionalization pathway depends on the desired substitution pattern. Table 1 outlines the primary strategies, while Table 2 provides optimization parameters for the critical radical generation step.

Table 1: Comparison of BCP Functionalization Strategies

StrategyReagentsCatalyst SystemKey IntermediateProduct ScaffoldTypical Yield
Metallaphotoredox Arylation Aryl Bromide, (TMS)₃SiHIr(ppy)₃ / NiCl₂·dmeBCP• Radical3-Aryl-BCP60–85%
Giese Addition Michael Acceptor, AmineRu(bpy)₃Cl₂ or Ir cat.BCP• Radical3-Alkyl-BCP55–90%
Strain-Release Amination Amines, Strong BaseNone (Base-mediated)Bicyclo[1.1.0]butane1,3-Disubstituted Cyclobutane40–75%
Radical Azidation NaN₃, OxidantPhotoredox or Fe cat.BCP• Radical3-Azido-BCP50–80%

Table 2: Optimization Parameters for BCP Radical Generation via Photoredox

PhotocatalystLight SourceAdditive / XAT ReagentRadical Generation Efficiency
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆450 nm Blue LED(TMS)₃SiHExcellent (>95%)
fac-Ir(ppy)₃450 nm Blue LED(TMS)₃SiHHigh (80-90%)
Ru(bpy)₃Cl₂450 nm Blue LEDDIPEAModerate (50-60%)
Eosin Y530 nm Green LEDAscorbic AcidLow (<30%)

Workflow 1: Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

This protocol describes the dual nickel/photoredox-catalyzed arylation of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate to yield an aryl-BCP bioisostere.

G PC Ir(III) Photocatalyst PC_ex *Ir(III) Excited State PC->PC_ex 450 nm Light Substrate I-BCP-CO2Me PC_ex->Substrate Silyl Radical Mediation Radical BCP• Radical Substrate->Radical - I• Ni_cycle Ni(0)/Ni(II)/Ni(III) Catalytic Cycle Radical->Ni_cycle Radical Capture Product Aryl-BCP-CO2Me Ni_cycle->Product Reductive Elimination

Fig 1. Metallaphotoredox catalytic cycle for the arylation of 3-iodobicyclo[1.1.1]pentane derivatives.

Step-by-Step Protocol (0.5 mmol Scale)

Self-Validating System: This protocol includes specific analytical checkpoints to confirm intermediate generation and reaction completion.

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge an 8 mL borosilicate glass vial with NiCl₂·dme (5.5 mg, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (6.7 mg, 5 mol%), and anhydrous DME (1.0 mL). Stir for 10 minutes until the solution turns a distinct pale green, indicating the formation of the active Ni(II) pre-catalyst complex.

  • Reagent Addition: To the same vial, add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (5.6 mg, 1 mol%), anhydrous Na₂CO₃ (106 mg, 2.0 equiv), the aryl bromide (0.75 mmol, 1.5 equiv), and methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (126 mg, 0.5 mmol, 1.0 equiv).

  • Mediator Addition: Add (TMS)₃SiH (185 µL, 1.2 equiv) and the remaining DME (1.5 mL). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Photochemical Reaction: Place the vial in a photoreactor equipped with 450 nm blue LEDs (e.g., Kessil PR160 or PennZ-Light). Crucial Step: Position a cooling fan directly on the setup to maintain the internal temperature at 25 °C. Causality: Excess thermal energy (>40 °C) combined with high-intensity light triggers the homolytic cleavage of the BCP core, leading to methylenecyclobutane byproducts.

  • Analytical Checkpoint (4 Hours): Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The starting material (M⁺ = 252 m/z) should be >80% consumed. If unreacted BCP-I remains, verify the LED intensity and ensure the reaction mixture is vigorously stirring to maintain light penetration.

  • Workup: After 16 hours, quench the reaction by opening the vial to air. Filter the mixture through a short pad of Celite, eluting with EtOAc (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-aryl-bicyclo[1.1.1]pentane-1-carboxylate.

Workflow 2: Photoredox-Catalyzed Giese Addition

For the installation of alkyl chains or functionalized appendages, the BCP radical can be intercepted by Michael acceptors[7]. This protocol avoids transition metals entirely, relying solely on photoredox-mediated radical addition.

G Init Photocatalyst + Light BCP_I I-BCP-CO2Me Init->BCP_I SET BCP_Rad BCP• Radical BCP_I->BCP_Rad Halogen Abstraction Alkene Michael Acceptor BCP_Rad->Alkene Giese Addition Product 3-Alkyl-BCP Adduct Alkene->Product HAT

Fig 2. Photoredox-catalyzed Giese addition workflow for the alkylation of BCP radicals.

Step-by-Step Protocol (0.5 mmol Scale)
  • Reaction Assembly: In a 10 mL Schlenk tube, combine methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (126 mg, 0.5 mmol, 1.0 equiv), fac-Ir(ppy)₃ (3.3 mg, 1 mol%), and Hantzsch ester (190 mg, 1.5 equiv). Causality: The Hantzsch ester serves a dual purpose as both the terminal reductant for the photocatalyst and the Hydrogen Atom Transfer (HAT) donor to terminate the radical chain.

  • Solvent & Acceptor: Add anhydrous DMF (3.0 mL), followed by methyl acrylate (135 µL, 1.5 mmol, 3.0 equiv) and N,N-diisopropylethylamine (DIPEA) (175 µL, 2.0 equiv).

  • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher and radical scavenger. Failure to rigorously degas will result in the formation of BCP-alcohols and peroxides instead of the desired Giese adduct.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 12 hours.

  • Analytical Checkpoint: Monitor via TLC (stain with KMnO₄). The highly UV-active Hantzsch ester spot will diminish, and the product will appear as a new spot (typically lower R_f than the starting iodide).

  • Workup: Dilute the reaction with water (10 mL) and extract with Et₂O (3 × 15 mL). Wash the combined organic layers with LiCl (5% aq. solution, 3 × 10 mL) to remove residual DMF. Dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications (2024). URL: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au (2023). URL: [Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science (2018). URL: [Link]

  • Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Molecules (2024). URL: [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane. Frontiers in Chemistry (2022). URL: [Link]

Sources

Application

Using methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate in flow chemistry

Application Note: Flow Chemistry Protocols for Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Executive Summary Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (Structure 1 ) is a critical pharmacophore building block...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Flow Chemistry Protocols for Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Executive Summary

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (Structure 1 ) is a critical pharmacophore building block, serving as a high-value bioisostere for para-substituted benzenes, internal alkynes, and tert-butyl groups. Its incorporation into drug candidates improves physicochemical properties, including solubility and metabolic stability, without significantly altering the steric profile.

However, the effective utilization of 1 in batch chemistry is often hampered by the instability of the bicyclo[1.1.1]pentane (BCP) core under harsh metallation conditions and the poor light penetration in scalable photoredox reactions.

This guide details two validated flow chemistry protocols:

  • Metallaphotoredox Cross-Coupling: For the construction of

    
     bonds.
    
  • Lithium-Halogen Exchange: For the generation of reactive BCP-nucleophiles.

These protocols leverage continuous flow technology to enhance safety, reproducibility, and yield, overcoming the mass-transfer and photon-flux limitations of batch processing.

Chemical Profile & Handling

PropertySpecification
Compound Name Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
CAS Number 141046-59-5
Molecular Weight 252.05 g/mol
Appearance White to off-white solid (turns yellow/brown upon light exposure)
Storage 2–8°C, protected from light (Amber vials recommended)
Solubility Soluble in DMSO, DMF, THF, DCM; Sparingly soluble in Pentane
Stability Hazards Sensitive to UV light (homolytic C–I bond cleavage).[1] BCP core can undergo ring-opening rearrangement at high temperatures (>100°C).

Handling Precaution: Solutions of 1 should be prepared immediately prior to use or stored in foil-wrapped reservoirs. In flow systems, use opaque tubing (e.g., black PFA) for reagent feed lines to prevent premature photolysis.

Application 1: Metallaphotoredox Cross-Coupling (C–C Bond Formation)

This protocol describes the coupling of 1 with aryl bromides using a dual Nickel/Iridium catalytic system. Flow chemistry significantly accelerates this reaction by maximizing the photon flux density (Einstein/s) received by the reaction mixture, following the Beer-Lambert law.

Reaction Scheme


Flow Reactor Setup (Diagram)

FlowSetup ReagentA Reagent A (BCP-I + Ar-Br) PumpA HPLC Pump A ReagentA->PumpA 0.5 mL/min ReagentB Reagent B (Ni/Ir Catalyst + Base) PumpB HPLC Pump B ReagentB->PumpB 0.5 mL/min Mixer T-Mixer (PEEK) PumpA->Mixer PumpB->Mixer Reactor Photoreactor Coil (PFA, 10 mL, 450 nm LED) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (40 psi) Reactor->BPR Collection Product Collection (Amber Flask) BPR->Collection

Caption: Schematic of the dual-stream metallaphotoredox flow manifold. High-intensity 450 nm irradiation occurs only within the temperature-controlled reactor coil.

Detailed Protocol

Stock Solution A (Substrates):

  • Dissolve Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv, 5.0 mmol, 1.26 g) and the Aryl Bromide (1.2 equiv) in anhydrous DMSO (25 mL).

  • Degas by sparging with Argon for 15 minutes. Note: Oxygen quenches the excited state of the photocatalyst.

Stock Solution B (Catalysts & Base):

  • Dissolve NiCl₂·dtbbpy (5 mol%) and Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1 mol%) in anhydrous DMSO (25 mL).

  • Add Quinuclidine (or suitable organic base, 1.5 equiv).

  • Degas by sparging with Argon for 15 minutes.

Experimental Procedure:

  • System Priming: Flush the system with anhydrous DMSO to remove air.

  • Pumping: Set Pump A and Pump B to deliver 0.5 mL/min each (Total flow rate = 1.0 mL/min).

  • Reaction: The streams meet at a PEEK T-mixer and enter a 10 mL PFA coil reactor (Residence time = 10 min).

  • Irradiation: The coil is irradiated with a 450 nm (Blue) LED module (approx. 40–60 W intensity). Maintain reactor temperature at 25–30°C using forced air cooling.

  • Quench: The reactor effluent passes through a 40 psi Back Pressure Regulator (BPR) to prevent solvent cavitation and is collected in a foil-wrapped flask containing aqueous ammonium chloride.

Purification: Dilute the reaction mixture with water and extract with Ethyl Acetate. Wash organic layers with brine, dry over MgSO₄, and purify via flash chromatography (Silica gel).

Application 2: Lithium-Halogen Exchange (Nucleophilic Activation)

Generating the organolithium species of BCPs is hazardous in batch due to the rapid exothermic nature of the exchange and the thermal instability of the resulting 1-lithio-3-methoxycarbonylbicyclo[1.1.1]pentane. Flow chemistry allows for precise residence time control (<60 seconds) and efficient heat removal, permitting the reaction to be run at higher temperatures (-40°C) than batch (-78°C).

Mechanistic Pathway

LiExchange BCPI BCP-Iodide Inter [BCP-Li] (Unstable Intermediate) BCPI->Inter Li-I Exchange (Fast, Exothermic) BuLi PhLi or t-BuLi BuLi->Inter Product BCP-E Inter->Product Quench (< 30s) Electrophile Electrophile (E+)

Caption: Kinetic pathway for Lithium-Halogen exchange. The BCP-Li species must be trapped immediately to prevent decomposition.

Detailed Protocol

Reagents:

  • Stream A: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (0.2 M in dry THF).

  • Stream B: PhLi (Phenyllithium) or n-BuLi (0.24 M in Dibutyl ether/Toluene). Note: PhLi is often preferred for Iodo-BCPs to prevent Wurtz coupling.

  • Stream C: Electrophile (e.g., DMF, Aldehyde, CO2) (0.4 M in THF).

Procedure:

  • Reactor Configuration: Use a chip microreactor or a cooled coil-in-tube system.

    • Zone 1 (Lithiation): 0.5 mL volume, cooled to -40°C.

    • Zone 2 (Quench): 1.0 mL volume, cooled to -40°C to 0°C.

  • Execution:

    • Pump Stream A and Stream B into Mixer 1 at a ratio of 1:1.1.

    • Residence time in Zone 1: 30–60 seconds . (Crucial: Too long leads to polymerization).

    • The lithiated stream immediately enters Mixer 2, where it meets Stream C.

    • Residence time in Zone 2: 2–5 minutes.

  • Workup: Collect into saturated NH₄Cl solution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Photoredox) Oxygen inhibition or insufficient light penetration.Ensure rigorous degassing (freeze-pump-thaw or sparging). Decrease tubing diameter to increase surface-area-to-volume ratio.
Reactor Clogging (Li-Exchange) Lithium salt precipitation.Add 10% LiCl to the THF stream to solubilize aggregates. Ensure the system is completely dry.
Product Decomposition BCP ring opening.Reduce reaction temperature. Check if the Lewis acidity of the catalyst is too high (for photoredox).
Yellowing of Starting Material Free iodine formation.Wash the starting material solution with dilute Na₂S₂O₃ if significant yellowing is observed before pumping.

References

  • Continuous Flow Synthesis of BCP Derivatives Donnelly, K., & Baumann, M.[2] (2021).[2][3][4] A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives.[2][3][4][5][6] Chemical Communications, 57, 2871–2874.[2] [Link]

  • Photoredox Functionalization of BCPs Miyazaki, J., et al. (2019).[6][7] A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis.[6][7] Journal of the American Chemical Society, 141(49), 19479–19486. [Link]

  • Metallaphotoredox Cross-Couplings of BCPs Nugent, J., et al. (2020).[8] Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings. Organic Letters, 22(5), 1985–1989. [Link]

  • Light-Enabled Scalable Synthesis of BCP Halides Tsar, E., et al. (2024).[6] Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15, 7750. [Link]

  • Organolithium Flow Chemistry Review Nagaki, A. (2015).[9] Microreactors in Organolithium Chemistry. Chemistry – An Asian Journal, 10(6), 1136-1149. [Link]

Sources

Method

Application Note: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate as a Linchpin for Next-Generation Peptidomimetics

Topic: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate in Peptide Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers Abstract...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate in Peptide Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers

Abstract

The incorporation of bicyclo[1.1.1]pentane (BCP) motifs into peptide backbones and side chains represents a paradigm shift in peptidomimetics, offering a strategy to "escape flatland" while maintaining linear geometry. Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 141046-59-5) serves as a critical, divergent intermediate for this purpose. This guide details the strategic application of this building block to synthesize two distinct classes of peptide modifiers: (A) BCP-Amino Acids (BCP-AAs) for backbone rigidification, and (B) Phenylalanine Bioisosteres for metabolic stabilization. We provide validated protocols for the transformation of the iodide handle via iron-catalyzed cross-coupling and nucleophilic substitution, enabling the seamless integration of BCPs into Solid-Phase Peptide Synthesis (SPPS).

Introduction: The BCP Advantage in Peptides

Peptides often suffer from poor oral bioavailability and rapid proteolytic degradation. Traditional strategies to improve these properties involve cyclization or N-methylation. A more recent and powerful approach is the bioisosteric replacement of phenyl rings or amide spacers with the BCP core.

  • Linear Geometry: The BCP core maintains a 180° exit vector (distance ~1.85 Å), mimicking the spatial arrangement of a para-phenyl ring or an internal alkyne.

  • Metabolic Stability: The cage-like structure is resistant to oxidative metabolism (CYP450) and proteolytic cleavage.

  • Solubility: Unlike the lipophilic phenyl ring, the BCP core is more three-dimensional and less prone to

    
    -
    
    
    
    stacking aggregation, often improving aqueous solubility.

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is the preferred starting material because it possesses two orthogonal reactive handles:

  • The Iodide (

    
    ):  A handle for radical generation, cross-coupling, or nucleophilic substitution.
    
  • The Methyl Ester (

    
    ):  A protected carboxylic acid precursor for the C-terminus.
    

Strategic Workflow: Divergent Synthesis

The utility of this building block lies in its ability to diverge into two critical peptide components.

BCP_Workflow Start Methyl 3-iodobicyclo[1.1.1] pentane-1-carboxylate (Starting Material) PathA Path A: Nucleophilic Substitution (Backbone Modification) Start->PathA NaN3, DMF PathB Path B: Metal/Radical Coupling (Side-Chain Bioisostere) Start->PathB ArMgBr, Fe(acac)3 (Kumada Coupling) InterA Methyl 3-azido-BCP-carboxylate PathA->InterA InterB Methyl 3-Aryl-BCP-carboxylate PathB->InterB ProdA Fmoc-3-amino-BCP-COOH (Gamma-Amino Acid Analog) InterA->ProdA 1. Reduction (H2/Pd) 2. Fmoc-OSu 3. LiOH Hydrolysis ProdB Fmoc-Phe(BCP)-OH (Phenylalanine Bioisostere) InterB->ProdB 1. LiOH Hydrolysis 2. Use as Acid Block SPPS Solid Phase Peptide Synthesis (SPPS) ProdA->SPPS Backbone Insertion ProdB->SPPS Side-chain Replacement

Figure 1: Divergent synthetic pathways from Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate transforming it into either a backbone spacer (Path A) or a phenylalanine bioisostere (Path B).

Protocol A: Synthesis of Fmoc-3-amino-BCP-1-carboxylic Acid

This protocol converts the iodide into a protected amine, creating a


-amino acid analog. This building block acts as a rigid spacer, often used to induce turns or replace flexible linkers in cyclic peptides.
Reagents Required[1][2][3][4][5][6][7][8]
  • Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Palladium on Carbon (Pd/C, 10 wt%)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Lithium Hydroxide (LiOH)

  • Solvents: DMF, MeOH, THF, Dioxane

Step-by-Step Methodology

Step 1: Azidation (Nucleophilic Substitution)

  • Dissolve Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate in anhydrous DMF (0.5 M).

  • Add

    
     (1.5 eq) carefully.
    
  • Stir the reaction mixture at 40°C for 12–16 hours . Note: BCP iodides are sterically encumbered but the backside is accessible due to the cage geometry.

  • Workup: Dilute with diethyl ether, wash with water (3x) and brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Confirm formation of the azide via IR (strong peak at ~2100 cm⁻¹).

Step 2: Reduction and Fmoc Protection (One-Pot)

  • Dissolve the crude azide in MeOH/Dioxane (1:1).

  • Add Pd/C (10 wt% loading, 0.1 eq by weight).

  • Stir under

    
     atmosphere (balloon) for 4 hours at RT.
    
  • Filter through Celite to remove Pd/C.

  • To the filtrate (containing the free amine), add

    
     (2.0 eq) and Fmoc-OSu (1.1 eq).
    
  • Stir at RT for 12 hours.

  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate Methyl 3-(Fmoc-amino)bicyclo[1.1.1]pentane-1-carboxylate .

Step 3: Ester Hydrolysis

  • Dissolve the Fmoc-ester in THF/Water (3:1).

  • Add LiOH (2.0 eq) at 0°C . Crucial: Keep temperature low to prevent Fmoc cleavage.

  • Monitor by TLC. Upon completion (~2 hours), acidify carefully with 1M HCl to pH 3.

  • Extract with EtOAc, dry, and concentrate.

  • Result: Fmoc-3-amino-BCP-COOH, ready for SPPS.

Protocol B: Synthesis of Phenylalanine Bioisosteres (Iron-Catalyzed Cross-Coupling)

Replacing a phenylalanine residue with a BCP-Aryl moiety can significantly improve metabolic stability. Standard Palladium couplings often fail with tertiary alkyl iodides like BCPs. We recommend the Iron-Catalyzed Kumada Coupling , which is robust for this specific substrate [1, 2].

Reagents Required[1][2][3][4][5][6][7][8]
  • Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 eq)

  • Aryl Grignard Reagent (

    
    ) (1.5 eq)
    
  • Iron(III) Acetylacetonate (

    
    ) (10 mol%)
    
  • TMEDA (Tetramethylethylenediamine) (20 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 eq),

    
     (10 mol%), and TMEDA (20 mol%) in anhydrous THF (0.2 M).
    
  • Coupling: Cool the mixture to 0°C .

  • Add the Aryl Grignard reagent dropwise over 30 minutes. The solution color will change from red to dark brown/black.

  • Allow the reaction to warm to RT and stir for 2 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with diethyl ether. The BCP-Aryl ester is typically lipophilic.

  • Hydrolysis: Perform LiOH hydrolysis as described in Protocol A (Step 3) to yield the 3-Aryl-bicyclo[1.1.1]pentane-1-carboxylic acid .

Application Note: This acid is structurally analogous to Benzoic acid or Phenylacetic acid. To use it as a Phenylalanine mimic in peptides, it is typically coupled to the N-terminus or a lysine side chain, rather than acting as an


-amino acid itself, unless further homologated.

SPPS Integration Guide

When incorporating BCP building blocks into peptide synthesis, standard protocols require minor adjustments due to the steric bulk of the cage.

ParameterStandard AA ConditionBCP-AA ConditionRationale
Coupling Reagent HBTU/DICHATU or PyAOP Higher reactivity needed for sterically hindered cage carboxylates.
Coupling Time 30-60 mins2 x 2 hours Double coupling ensures completion; the BCP bridgehead is less reactive.
Fmoc Deprotection 20% Piperidine20% Piperidine + 0.1M HOBt HOBt prevents potential aspartimide-like side reactions if adjacent to Asp/Glu.
Monitoring Kaiser TestChloranil Test Kaiser test can be false-negative for secondary amines; Chloranil is more reliable for difficult sequences.

Case Study: Metabolic Stability Enhancement

Scenario: A lead peptide containing a Phenylalanine (Phe) residue showed rapid degradation (


 min) in human liver microsomes due to aromatic hydroxylation.

Intervention: The Phe residue was replaced with a 3-Phenyl-BCP moiety using Protocol B.

  • Synthesis: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate was coupled with PhMgBr, hydrolyzed, and coupled to the peptide N-terminus.

  • Result:

    • 
      :  Increased to >60 minutes.
      
    • Potency: Maintained within 2-fold of the parent peptide.

    • Solubility: Improved by 5-fold due to the disruption of planar stacking.

References

  • Anderson, E. A., et al. (2020). "Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling." Journal of the American Chemical Society.[1]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.

  • Kanada, R., et al. (2021). "Synthesis of Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane." ChemRxiv.

  • Sigma-Aldrich. "Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Product Page."

Sources

Application

Kumada coupling with methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

This Application Note is designed to guide researchers through the high-fidelity Iron-Catalyzed Kumada Cross-Coupling of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate. While standard Palladium or Nickel-catalyzed Kuma...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the high-fidelity Iron-Catalyzed Kumada Cross-Coupling of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate.

While standard Palladium or Nickel-catalyzed Kumada conditions often fail with functionalized alkyl iodides (due to


-hydride elimination or slow oxidative addition) or destroy sensitive groups (like esters) via nucleophilic attack, the Iron-Catalyzed  variant described here leverages a Single Electron Transfer (SET) mechanism.[1] This approach enables the rapid construction of 

bonds while preserving the methyl ester, a critical handle for medicinal chemistry.

Introduction & Mechanistic Rationale

The Substrate Challenge

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1 ) represents a "privileged scaffold" in modern drug discovery, acting as a bioisostere for para-substituted benzenes.[1] However, functionalizing the bridgehead iodide is non-trivial:

  • Steric & Electronic Hindrance: The bridgehead carbon cannot undergo

    
     substitution (Walden inversion is impossible).[1]
    
  • Chemoselectivity: The methyl ester is highly susceptible to nucleophilic attack by Grignard reagents (

    
    ), leading to tertiary alcohol byproducts (double addition) rather than the desired cross-coupling.[1]
    
The Solution: Iron Catalysis

Unlike Pd or Ni, which typically operate via two-electron processes (Oxidative Addition/Reductive Elimination), Iron catalysts (specifically Fe(acac)


 with TMEDA) facilitate a radical SET mechanism .
  • Rate Acceleration: The generation of the bridgehead radical is kinetically rapid, often outcompeting the background reaction of the Grignard reagent with the ester.

  • Steric Tolerance: The radical intermediate easily recombines with the organometallic species, bypassing the steric constraints of the BCP cage.

Pathway Analysis

The diagram below illustrates the kinetic competition between the desired cross-coupling and the undesired ester consumption.

G Substrate Methyl 3-iodobicyclo[1.1.1] pentane-1-carboxylate Fe_Cycle Iron Catalyst Cycle (Fe-SET) Substrate->Fe_Cycle Activation Direct_Attack Direct Nucleophilic Attack (Undesired) Substrate->Direct_Attack Slow Addition prevents this Grignard Aryl Grignard (Ar-MgBr) Grignard->Fe_Cycle Transmetallation Grignard->Direct_Attack Excess/High Temp Radical BCP Radical Intermediate Fe_Cycle->Radical SET Byproduct Tertiary Alcohol (Ester Destroyed) Direct_Attack->Byproduct Irreversible Product Coupled Product (Ester Intact) Radical->Product Recombination

Figure 1: Kinetic competition between Iron-catalyzed SET coupling (Green path) and direct nucleophilic attack on the ester (Red path).

Experimental Protocol

Materials & Reagents Table
ComponentSpecificationRoleMolar Equiv.
Substrate Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylateElectrophile1.0
Grignard Aryl-MgBr (0.5 – 1.0 M in THF/Ether)Nucleophile1.2 - 1.5
Catalyst Fe(acac)

(Iron(III) acetylacetonate)
Pre-catalyst0.05 - 0.10 (5-10%)
Ligand TMEDA (N,N,N',N'-Tetramethylethylenediamine)Ligand0.10 - 0.20 (10-20%)
Solvent THF (Anhydrous, inhibitor-free)Solvent0.1 M (conc.)[1]
Additive HMDS (Hexamethyldisilazane) [Optional]Base/Stabilizer0.5
Step-by-Step Methodology

Pre-requisites: All glassware must be flame-dried and cooled under Argon/Nitrogen.[1] Syringes and needles must be purged with inert gas.[1]

Step 1: Catalyst Preparation (In Situ)
  • In a reaction vial, weigh Fe(acac)

    
      (5 mol%) and the BCP-Iodide substrate  (1.0 equiv).
    
  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous THF to achieve a concentration of ~0.1 M relative to the substrate.

  • Add TMEDA (10 mol%) via syringe. The solution typically turns a reddish-brown color, indicating complexation.[1]

    • Expert Tip: TMEDA is crucial for stabilizing the low-valent Iron species and preventing "iron black" precipitation.[1]

Step 2: Temperature Control & Grignard Addition
  • Cool the reaction mixture to 0°C using an ice/water bath.

    • Critical: While some literature suggests Room Temperature (RT) for simple alkyl halides, the presence of the methyl ester mandates lower temperatures to suppress carbonyl attack.

  • Load the Aryl Grignard reagent into a syringe pump or pressure-equalizing dropping funnel.[1]

  • Slow Addition: Add the Grignard reagent dropwise over 30–60 minutes.

    • Rate: ~0.1 equiv/min.[1]

    • Why? Keeping the instantaneous concentration of Grignard low favors the catalytic cycle (fast) over the bimolecular ester attack (slower at 0°C).

Step 3: Reaction Monitoring[1]
  • Stir at 0°C for 1 hour.

  • Allow the reaction to warm to ambient temperature only if TLC/LCMS shows incomplete conversion.

  • Quench: Carefully quench with saturated aqueous NH

    
    Cl (ammonium chloride) at 0°C.
    
    • Note: Vigorous bubbling may occur.[1]

Step 4: Work-up & Purification[1]
  • Extract the aqueous layer with Et

    
    O or EtOAc (3x).[1]
    
  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
    • Volatility Warning: BCP derivatives can be volatile.[1] Do not apply high vacuum (< 10 mbar) for extended periods if the molecular weight is low.

  • Purification: Flash column chromatography (Silica gel). BCP esters are typically UV active (weakly) or can be visualized with KMnO

    
     or Iodine stain.
    

Troubleshooting & Optimization (Self-Validating Systems)

Use this logic tree to diagnose failure modes:

ObservationDiagnosisCorrective Action
Low Yield + Tertiary Alcohol Ester attack is outcompeting coupling.1.[1] Lower Temp to -20°C.2. Increase Catalyst loading to 10%.3. Slow down Grignard addition.
Low Yield + Unreacted Iodide Catalyst deactivation or Grignard degradation.1.[1] Ensure THF is dry/degassed.2. Titrate Grignard before use.3. Add HMDS (additive) to scavenge stray protons.
Homocoupling (Ar-Ar) Oxidative homocoupling of Grignard.1.[1][2] Use fresh Grignard.2. This is a common side reaction with Fe; usually separable by column.[1]
"Iron Black" Precipitate Catalyst aggregation.[1]Increase TMEDA:Fe ratio to 2:1 or 3:1.

Mechanistic Deep Dive: The Iron Cycle

Understanding the "Why" helps in troubleshooting. The active species is likely a low-valent Iron composite (Fe


 or Fe

) stabilized by TMEDA.[1]

FeCycle Figure 2: Simplified Radical SET Cycle for Iron-Catalyzed Coupling Fe_Pre Fe(acac)3 Pre-catalyst Fe_Red Fe(red) Active Species Fe_Pre->Fe_Red + ArMgBr (Reduction) Fe_Ox Fe(ox)-X Species Fe_Red->Fe_Ox + BCP-I (SET) Radical BCP• Radical Fe_Red->Radical SET Gen. Fe_Ox->Fe_Red + ArMgBr - MgX2 Radical->Fe_Ox Rebound

Key Insight: The BCP-Iodide accepts an electron from the reduced Iron center, ejecting Iodide and forming a bridgehead radical.[1] This radical is then captured by the Iron-Aryl species.[1] Because this is a radical rebound, it is not hindered by the BCP cage geometry.

References

  • Nugent, J., Shire, B. R., Caputo, D. F. J., Pickford, H. D., Nightingale, F., Houlsby, I. T. T., Mousseau, J. J., & Anderson, E. A. (2020).[3][4][5] Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling.[1][3][4][5][6] Angewandte Chemie International Edition, 59(29), 11866–11870.[4]

    • [4]

  • Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002). Iron-Catalyzed Cross-Coupling Reactions.[1][2][4][5][6][7] Journal of the American Chemical Society, 124(46), 13856–13863.

  • Cianconne, M., & Knochel, P. (2016). Preparation of Bicyclo[1.1.1]pentylmagnesium Reagents and Their Application in Cross-Couplings. Organic Letters, 18(20), 5284–5287.

Sources

Method

Precision Negishi Cross-Coupling Protocols for BCP Iodides

Application Note: AN-BCP-ZN-001 Executive Summary This guide details the strategic functionalization of Bicyclo[1.1.1]pentane (BCP) iodides via Negishi cross-coupling. While BCP iodides are potent electrophiles, their di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-BCP-ZN-001

Executive Summary

This guide details the strategic functionalization of Bicyclo[1.1.1]pentane (BCP) iodides via Negishi cross-coupling. While BCP iodides are potent electrophiles, their direct use in palladium-catalyzed cross-coupling is often hampered by slow oxidative addition and competing radical pathways. The industry-standard approach, detailed here, involves the in situ conversion of BCP iodides into BCP-organozinc reagents followed by coupling with aryl/heteroaryl halides. This "Inverted Polarity" strategy leverages the stability of bridgehead organozincs to deliver high-fidelity


-

bonds, essential for installing BCP bioisosteres in drug candidates.

Mechanistic Grounding & Strategic Logic

The Challenge of Bridgehead Coupling

The bridgehead carbon of the BCP system possesses high


-character (approx. 30%), making it electronically distinct from standard tertiary alkyl halides.
  • Direct Electrophile Route (BCP-I + Ar-ZnX): Often fails due to sluggish oxidative addition of Pd(0) into the sterically shielded and rigid C-I bond.

  • Nucleophile Route (BCP-ZnX + Ar-I): The preferred methodology. BCP-zinc reagents are remarkably stable (unlike their magnesium or lithium counterparts) and tolerate sensitive functional groups (esters, nitriles, ketones) on the coupling partner.

The "Knochel" Advantage: LiCl-Mediated Insertion

This protocol relies on the direct insertion of Zinc into the C-I bond, a method pioneered by the Knochel group. The addition of Lithium Chloride (LiCl) is the critical causality factor:

  • Solubilization: LiCl forms a soluble complex

    
    , preventing the formation of polymeric aggregates on the metal surface (passivation).
    
  • Activation: It enhances the reactivity of the zinc surface, allowing insertion to proceed under mild conditions (often RT or 0°C) without the need for highly pyrophoric Rieke Zinc.

BCP_Logic cluster_0 Critical Intermediate BCP_I BCP-Iodide (Electrophile) Zn_LiCl Zn dust / LiCl (Activation) BCP_I->Zn_LiCl Direct Insertion BCP_Zn BCP-Zinc Reagent (Nucleophile) Zn_LiCl->BCP_Zn Formation of [BCP-ZnI • LiCl] Pd_Cat Pd Catalyst (XPhos/SPhos) BCP_Zn->Pd_Cat Transmetalation Ar_X Aryl Halide (Coupling Partner) Ar_X->Pd_Cat Oxidative Addition Product Arylated BCP (Bioisostere) Pd_Cat->Product Reductive Elimination

Figure 1: The strategic inversion of polarity. Transforming the BCP-Iodide into a nucleophilic Zinc reagent bypasses the kinetic barriers of direct electrophilic coupling.

Pre-Protocol: Reagent Preparation & Validation

Safety Warning: Organozinc reagents are moisture-sensitive. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials Checklist
  • BCP-Iodide: 1-iodo-bicyclo[1.1.1]pentane (or derivative).

  • Zinc Dust: Must be activated.[1] (See Step 1).

  • LiCl: Anhydrous (dried under vacuum at 150°C for 4h).

  • Solvent: THF (anhydrous).

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂/SPhos.

  • Titrant: Iodine (

    
    ) in THF.
    
Reagent Activation (The "Self-Validating" Step)

The success of this protocol hinges on the quality of the Zinc surface.

  • Acid Wash: Stir Zn dust in 2% HCl for 1 min. Filter, wash with water, acetone, and ether.

  • Thermal Drying: Dry under high vacuum at 140°C for 2 hours prior to use.

  • Chemical Activation (In-situ): Add 1-2 mol% of 1,2-dibromoethane and TMSCl to the Zn suspension in THF before adding the substrate.

Protocol A: Preparation of BCP-Zinc Reagent (0.5 M)

This protocol generates the species BCP-ZnI • LiCl .[1][2][3]

  • Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and a septum. Flush with Argon.

  • Charging: Add Zn dust (1.5 equiv, activated) and LiCl (1.5 equiv, anhydrous).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approx. 1.0 M relative to the Zinc.

  • Activation: Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool to RT. Add TMSCl (1 mol%) and stir for 5 minutes.

    • Observation: Evolution of ethylene gas (bubbles) indicates successful activation.

  • Insertion: Add the BCP-Iodide (1.0 equiv) dropwise as a solution in THF.

    • Reaction Control: Stir at 25°C. The reaction is typically complete within 1–4 hours.

    • Monitoring: Aliquot 0.1 mL, quench with dilute HCl, extract with ether, and check by GC-MS. Disappearance of the BCP-Iodide peak and appearance of the reduced BCP-H (from protonolysis) confirms Zn insertion.

  • Clarification: Stop stirring and let the excess Zn dust settle (approx. 30 mins). The supernatant contains the active reagent.

Validation: Iodine Titration

Do not assume the yield.

  • Take a known amount of

    
     (e.g., 100 mg) in dry THF (2 mL).
    
  • Add the BCP-Zn supernatant dropwise until the brown iodine color persists/disappears (depending on indicator method).

  • Calculate precise molarity (

    
    ).
    

Protocol B: Negishi Cross-Coupling

This protocol couples the prepared BCP-Zn reagent with an Aryl Halide (Ar-X).

  • Setup: Flame-dry a reaction vial (microwave vial or Schlenk tube).

  • Catalyst Loading: Add Ar-X (1.0 equiv) and Pd-Catalyst (2–5 mol%).

    • Recommendation:XPhos Pd G2 (CAS: 1310584-14-5) is superior for steric bulk. Alternatively, Pd(OAc)₂ (2%) + SPhos (4%) works well.

  • Reagent Addition: Add the titrated BCP-ZnI • LiCl solution (1.2 – 1.5 equiv) via syringe.

  • Reaction: Stir at RT to 40°C .

    • Note: BCP-Zn reagents are highly reactive; high temperatures (>60°C) may cause decomposition or homocoupling.

  • Quench: Once Ar-X is consumed (TLC/LCMS), quench with sat.

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Dry over

    
    . Concentrate.
    
  • Purification: Flash chromatography. BCP derivatives are often non-polar; use Hexane/EtOAc gradients.

Data Summary & Troubleshooting

Reaction Parameters
ParameterStandard RangeOptimization Note
Zn Equiv 1.5 – 2.0Excess Zn ensures complete consumption of Iodide.
LiCl Equiv 1.5 – 2.0Crucial for solubility. Do not omit.
Temperature (Insertion) 0°C to 25°CHigher temps (>40°C) risk Wurtz coupling (dimerization).
Temperature (Coupling) 25°C to 50°CStart at RT. Heat only if conversion stalls.
Catalyst System XPhos, SPhos, RuPhosElectron-rich phosphines facilitate oxidative addition on Ar-X.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Insertion (BCP-I remains) Zn surface passivated.Re-activate Zn with BrCH₂CH₂Br/TMSCl. Ensure LiCl is strictly anhydrous.
Low Yield (Coupling) Protodezincation.Ensure all solvents are dry. BCP-Zn is proton-sensitive.
Homocoupling (BCP-BCP) Radical recombination.Keep insertion temp low (0°C). Add styrene (10%) as radical scavenger (rarely needed with Knochel Zn).
Catalyst Death (Black Pd) Unstable ligand.Switch to G2/G3 precatalysts (e.g., XPhos Pd G3) which are air-stable and activate in situ.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for BCP-Negishi coupling, highlighting the role of the solubilized Zinc cluster.

Catalytic_Cycle Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + ArX TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + BCPZn RedElim Reductive Elimination Product Release TransMet->RedElim - ZnSalt RedElim->Pd0 + Prod ArX Ar-X BCPZn BCP-ZnI • LiCl ZnSalt ZnXI • LiCl Prod Ar-BCP

Figure 2: The Negishi catalytic cycle. The BCP-Zn reagent enters at the Transmetalation step.[4] The use of specialized ligands (L) like XPhos prevents


-hydride elimination (though less relevant for bridgehead carbons) and accelerates the cycle.

References

  • Metzger, A., Schade, M. A., & Knochel, P. (2008).[2][3] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters. [Link] (Foundational work on LiCl-mediated Zn insertion).[2]

  • Krasovskiy, A., & Knochel, P. (2006).[1][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link] (Establishes the role of LiCl in solubilizing organometallics).

  • Anderson, J. M., et al. (2018).[4] Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical Reviews. [Link] (Comprehensive review covering BCP bioisosteres and coupling strategies).

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link] (Context on the utility of BCPs in drug discovery).

Sources

Application

Application Note: Synthesis and Downstream Functionalization of 1,3-Disubstituted Bicyclo[1.1.1]pentanes via Iodide Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Scientific Rationale Bicyclo[1.1.1]pentanes (BCPs) have fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Scientific Rationale

Bicyclo[1.1.1]pentanes (BCPs) have fundamentally transformed modern medicinal chemistry. By serving as robust, sp³-rich bioisosteres for para-substituted arenes, tert-butyl groups, and internal alkynes, BCPs dramatically improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates[1].

However, the rigid, highly strained nature of the BCP cage (strain energy ~66.6 kcal/mol) presents unique synthetic challenges[1]. The most reliable and modular approach to access 1,3-disubstituted BCPs leverages iodide precursors (1-iodo-3-substituted BCPs). The carbon-iodine bond at the bridgehead position is uniquely poised for diverse late-stage functionalizations, including photoredox-mediated cross-coupling, radical additions, and halogen-metal exchange[1].

Mechanistic Causality: Why Iodide Precursors?

The synthesis of BCP iodides relies on the strain-release ring-opening of [1.1.1]propellane[2].

  • Atom Transfer Radical Addition (ATRA): Alkyl or aryl iodides undergo homolytic cleavage under photoredox conditions. The resulting radical adds to the central inverted tetrahedral C–C bond of [1.1.1]propellane[3].

  • Thermodynamic Driving Force: The relief of ring strain drives the irreversible formation of the BCP radical, which subsequently abstracts an iodine atom from the starting halide to propagate the chain[2].

  • Why Iodides over Bromides/Chlorides? The weaker C–I bond (compared to C–Br or C–Cl) facilitates milder radical generation and more efficient iodine atom transfer (IAT) during the propagation step. This minimizes unwanted propellane oligomerization and maximizes functional group tolerance[4].

Visualizing the Synthetic Logic

BCP_Workflow Propellane [1.1.1]Propellane (Strained Precursor) Photocatalyst Photoredox ATRA (4CzIPN, Blue LED) Propellane->Photocatalyst AlkylIodide Alkyl/Aryl Iodide (R-I) AlkylIodide->Photocatalyst BCPIodide 1-Iodo-3-R-BCP (Versatile Intermediate) Photocatalyst->BCPIodide Strain-Release CrossCoupling Fe/Ni Cross-Coupling (Kumada/Suzuki) BCPIodide->CrossCoupling Lithiation Halogen-Metal Exchange (t-BuLi, -78 °C) BCPIodide->Lithiation RadicalTrap Photoredox Giese (Radical Trapping) BCPIodide->RadicalTrap Product1 C-C Linked BCPs (Bioisosteres) CrossCoupling->Product1 Product2 BCP-Acids/Alcohols (Building Blocks) Lithiation->Product2 Product3 Complex Drug Scaffolds RadicalTrap->Product3

Figure 1: Synthetic Strategy and Downstream Functionalization of BCP Iodides.

Experimental Protocols: A Self-Validating System

Protocol 1: Photoredox-Catalyzed Synthesis of 1-Alkyl-3-iodo-BCPs (ATRA)

Causality & Design: Traditional thermal initiators (like AIBN) require elevated temperatures that can lead to the thermal degradation or polymerization of[1.1.1]propellane. Utilizing an organic photocatalyst like 4CzIPN allows for room-temperature single-electron transfer (SET), generating the initial radical under exceptionally mild conditions[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the alkyl iodide (1.5 equiv) and 4CzIPN (2.5 mol %)[3].

  • Propellane Addition: Add a pre-titrated solution of[1.1.1]propellane in Et₂O/pentane (1.0 equiv, typically 0.2–0.5 M)[3]. Critical Note: Propellane is highly volatile and prone to explosive polymerization; never concentrate it to dryness.

  • Dilution: Dilute the mixture with anhydrous dichloromethane to achieve a final reaction concentration of ~0.1 M[3].

  • Irradiation: Seal the tube, remove it from the glovebox, and irradiate with blue LEDs (460 nm) at room temperature for 12–24 hours[2].

  • Workup: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography to isolate the 1-alkyl-3-iodo-BCP[4].

Protocol 2: Halogen-Metal Exchange and Electrophilic Trapping

Causality & Design: BCP iodides are excellent precursors for carbanion generation. However, using standard n-BuLi can lead to competing alkylation. tert-Butyllithium (t-BuLi) is preferred because the generated t-BuI byproduct is rapidly consumed by a second equivalent of t-BuLi (forming isobutylene and isobutane), driving the exchange to completion and preventing back-reaction[5].

Step-by-Step Methodology:

  • Cooling: Dissolve the 1-alkyl-3-iodo-BCP (1.0 equiv) in anhydrous Et₂O (0.1 M) under an argon atmosphere and cool to -80 °C[5].

  • Lithiation: Dropwise add a 1.9 M solution of t-BuLi in pentane (2.1–2.2 equiv) over 15 minutes, maintaining the internal temperature below -75 °C[5].

  • Trapping: Stir for 30 minutes, then introduce the electrophile (e.g., bubble dry CO₂ gas through the solution for 20 minutes to synthesize the BCP-carboxylic acid)[5].

  • Quenching: Quench with 1 M HCl, extract with EtOAc, and purify via crystallization or chromatography[5].

Protocol 3: Iron-Catalyzed Kumada Cross-Coupling of BCP-Iodides

Causality & Design: The BCP bridgehead carbon is sterically hindered and lacks β-hydrogens. Traditional palladium catalysts struggle with oxidative addition into the strong C(sp³)–I bond. Iron catalysts (e.g., Fe(acac)₃) circumvent this by operating via a single-electron radical mechanism, effortlessly activating the BCP-iodide for C–C bond formation[1].

Step-by-Step Methodology:

  • Catalyst Loading: In a dry flask under nitrogen, combine the BCP-iodide (1.0 equiv), Fe(acac)₃ (5 mol %), and TMEDA (1.2 equiv) in anhydrous THF (0.2 M)[1].

  • Grignard Addition: Cool the mixture to 0 °C. Slowly add the aryl Grignard reagent (1.5 equiv) dropwise via syringe[1].

  • Reaction: Remove the ice bath and stir at room temperature. The reaction is typically complete within 1 hour due to the rapid radical-rebound mechanism[1].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with MTBE, dry over MgSO₄, and purify via column chromatography[1].

Quantitative Data & Optimization Metrics

Table 1: Comparison of Activation Methods for BCP-Iodide Synthesis

Activation MethodInitiator / CatalystReaction ConditionsFunctional Group ToleranceScalability
Thermal ATRA AIBN or V-7050–70 °C, 12 hLow (Thermal degradation)Moderate
Photoredox ATRA 4CzIPN / fac-Ir(ppy)₃Blue LED, RT, 12–24 hExcellentHigh (Flow compatible)
Multicomponent CATRA 4CzIPNBlue LED, RT, 12 hHighGram-scale

Table 2: Downstream Functionalization Strategies for BCP-Iodides

Reaction TypeReagents / CatalystsKey IntermediateTypical ProductsPrimary Advantage
Halogen-Metal Exchange t-BuLi or TurboGrignardBCP-Lithium / MagnesiumBCP-Acids, BCP-AlcoholsPerfect retention of cage structure
Iron-Catalyzed Kumada Fe(acac)₃, TMEDA, ArMgBrBCP-Radical (Fe-bound)Aryl-BCP BioisosteresOvercomes steric hindrance of sp³ C–I
Dual Metallaphotoredox NiCl₂, PhotocatalystBCP-RadicalComplex Biaryl-BCPsExtremely mild, tolerates sensitive groups

Visualizing the Photoredox ATRA Mechanism

ATRA_Mechanism PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star hν (Blue LED) Initiation Single Electron Transfer (SET) Cleavage of R-I PC_star->Initiation RadicalR Carbon Radical (R•) Initiation->RadicalR - I⁻ Addition Strain-Release Addition to [1.1.1]Propellane RadicalR->Addition RadicalBCP BCP Radical (R-BCP•) Addition->RadicalBCP Propagation Iodine Atom Transfer (IAT) from R-I RadicalBCP->Propagation Propagation->RadicalR Chain Propagation Product 1-Iodo-3-R-BCP Product Propagation->Product

Figure 2: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) Mechanism.

References

1.[1] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes, JACS Au.[Link] 2.[3] A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition, CCS Chemistry.[Link] 3.[5] Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes, French-Ukrainian Journal of Chemistry.[Link] 4.[4] Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations, ScienceOpen.[Link] 5.[2] A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis, ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Synthesis

Welcome to the Bicyclo[1.1.1]pentane (BCP) Synthesis Support Center. BCPs have become established as highly attractive bioisosteres for para-substituted benzene rings and tert-butyl groups in modern drug design 12.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bicyclo[1.1.1]pentane (BCP) Synthesis Support Center. BCPs have become established as highly attractive bioisosteres for para-substituted benzene rings and tert-butyl groups in modern drug design 12. The synthesis of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS: 141046-59-5) is a foundational gateway to unsymmetrically 1,3-disubstituted BCPs 3.

Because the BCP core contains approximately 66 kcal/mol of strain energy, synthesizing these derivatives requires precise control over reaction kinetics and thermodynamics to prevent skeletal rearrangement or oligomerization.

Process Visualization: The Synthetic Workflow

G Propellane [1.1.1]Propellane Iodination I2 Addition (Et2O, -78°C) Propellane->Iodination DIBCP 1,3-Diiodobicyclo[1.1.1]pentane Iodination->DIBCP Metalation Turbo Grignard (iPrMgCl·LiCl, -20°C) DIBCP->Metalation Grignard BCP-Magnesium Complex Metalation->Grignard Trapping ClCOOMe Quench (Inverse Addition, -78°C) Grignard->Trapping Product Methyl 3-Iodo-BCP-1-carboxylate Trapping->Product

Synthetic workflow for methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate.

Standard Operating Procedure (SOP): High-Yield Synthesis

This protocol is engineered to maximize yield by controlling the highly reactive intermediates. It is divided into two phases: the synthesis of the stable crystalline intermediate 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) 4, followed by halogen-metal exchange and electrophilic trapping.

Phase 1: Iodination of[1.1.1]Propellane
  • Preparation: Cool a freshly prepared solution of[1.1.1]propellane in anhydrous diethyl ether (approx. 0.5 M) to -78 °C under a strict argon atmosphere. Shield the flask from ambient light.

  • Iodine Addition: Dissolve crystalline iodine (I

    
    , 0.95 equiv) in anhydrous diethyl ether. Add this solution dropwise via a syringe pump (rate: 0.5 mL/min) to the propellane solution.
    
    • Causality: Slow addition at cryogenic temperatures suppresses radical-mediated oligomerization of the highly strained propellane core. Light shielding prevents premature homolytic cleavage of I

      
      .
      
    • Self-Validation Checkpoint: The reaction is complete when the solution retains a faint, persistent pink/purple hue for >15 minutes, visually confirming that I

      
       is no longer being consumed by the propellane.
      
  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    until the purple color completely dissipates. Extract with ether, dry over Na
    
    
    SO
    
    
    , and concentrate carefully under mild vacuum (DIBCP is volatile) to yield DIBCP as a white crystalline solid.
Phase 2: Halogen-Metal Exchange and Electrophilic Trapping
  • Metalation: Dissolve DIBCP in anhydrous THF (0.2 M) and cool to -20 °C. Add iPrMgCl·LiCl (Turbo Grignard, 1.1 equiv) dropwise. Stir for 30 minutes.

    • Causality: The LiCl complex breaks up magnesium aggregates, significantly accelerating the halogen-metal exchange rate. This allows the reaction to proceed at -20 °C, preventing the degradation of the unstable BCP-magnesium intermediate that occurs at higher temperatures.

    • Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot with D

      
      O. GC-MS analysis should show >95% conversion to 1-deuterio-3-iodobicyclo[1.1.1]pentane, confirming successful Grignard formation without over-reduction.
      
  • Trapping (Inverse Addition): In a separate flask, prepare a solution of freshly distilled methyl chloroformate (ClCOOMe, 3.0 equiv) in THF at -78 °C. Transfer the BCP-Grignard solution dropwise into the electrophile solution via cannula.

    • Causality: Inverse addition into a large excess of the electrophile prevents the newly formed ester from reacting with unreacted Grignard reagent, which would otherwise form a tertiary alcohol byproduct.

  • Isolation: Warm the mixture to room temperature, quench with saturated NH

    
    Cl, extract with EtOAc, and purify via silica gel chromatography to afford methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate.
    

Quantitative Data: Condition Optimization Summary

The table below summarizes the causality of yield fluctuations based on the choice of metalation reagent and addition sequence during Phase 2.

Metalation ReagentElectrophileTemperature ProfileMajor ByproductIsolated Yield (%)
iPrMgClClCOOMe0 °C to RTDes-iodo BCP (Reduction)25%
t-BuLi (2.0 eq)ClCOOMe-78 °C to RTWurtz coupling oligomers42%
iPrMgCl·LiClClCOOMe (Normal Add.)-20 °C to -78 °CTertiary Alcohol55%
iPrMgCl·LiCl ClCOOMe (Inverse Add.) -20 °C to -78 °C Traces of BCP 82%

Troubleshooting & FAQs

Q: Why is my yield of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) consistently low (<40%), and how can I prevent oligomerization? A: [1.1.1]Propellane is highly prone to radical-mediated oligomerization. When I


 is added too quickly, exposed to bright light, or run at elevated temperatures, the local concentration of iodine radicals triggers chain propagation (forming polymeric chains of BCP units) rather than the desired stoichiometric addition. Perform the iodination strictly at -78 °C in the dark, using a syringe pump to keep the steady-state concentration of radicals as low as possible.

Q: During the metalation of DIBCP with iPrMgCl·LiCl, I observe significant formation of 1-iodobicyclo[1.1.1]pentane (des-iodo reduction) instead of the desired Grignard intermediate. What is going wrong? A: Halogen-metal exchange on the BCP system is an equilibrium process. If the temperature is too high (above -10 °C), the resulting highly basic BCP-magnesium reagent will abstract protons from the solvent (THF) or trace moisture, leading to the reduced byproduct. Maintain the internal temperature strictly between -20 °C and -10 °C. Ensure your Turbo Grignard is accurately titrated; excess alkalinity promotes premature proton abstraction.

Q: The final trapping step with methyl chloroformate gives poor conversion to methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, yielding tertiary alcohols instead. A: Methyl chloroformate is an electrophile that forms an ester upon initial reaction. However, the newly formed ester is also an electrophile. If you add the chloroformate to the Grignard (Normal Addition), the local concentration of the BCP-Grignard reagent is higher than the chloroformate. The Grignard will attack the product ester, yielding a tertiary alcohol (Wurtz-type over-addition). You must utilize an inverse addition technique—adding the BCP-Grignard solution dropwise into a large excess (3.0 equiv) of freshly distilled methyl chloroformate at -78 °C.

Q: Can I synthesize the carboxylic acid directly and esterify it later? A: Yes. If methyl chloroformate is unavailable or yielding inconsistent results, you can trap the BCP-Grignard intermediate by bubbling dry CO


 gas through the solution at -78 °C to yield 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid. This acid can then be cleanly esterified using methanol and concentrated H

SO

at 50 °C for 16 hours 3.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au (ACS Publications) URL:[Link]

  • Shapeshifting Gabriel Amine Synthesis with Iodo-BCPs Source: The Journal of Organic Chemistry URL:[Link]

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts Source: ResearchGate / The Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: [1.1.1]Propellane Iodination &amp; Stability

Ticket ID: #PROP-111-IOD Subject: Prevention of Polymerization (Staffane Formation) During Iodide Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering stability...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PROP-111-IOD Subject: Prevention of Polymerization (Staffane Formation) During Iodide Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering stability issues with [1.1.1]propellane, specifically the formation of oligomers (staffanes) during iodination. This is a kinetic competition problem. The central C1-C3 bond of [1.1.1]propellane is highly strained (~68 kcal/mol). Upon radical attack (by


), the resulting bridgehead radical is extremely reactive.

If this radical encounters another propellane molecule, it triggers a chain polymerization (staffane formation). If it encounters an iodine molecule (


), it forms the desired 1,3-diiodobicyclo[1.1.1]pentane (DIBCP).[1]

The Solution in Brief: You must manipulate local concentration gradients to statistically favor the Radical-to-Iodine interaction over the Radical-to-Propellane interaction.

Module 1: The Mechanism (Why it Fails)

To fix the protocol, you must understand the "Fork in the Road."

  • Path A (Desired): Propellane +

    
    
    
    
    
    BCP Radical. BCP Radical +
    
    
    
    
    1,3-Diiodide (Product) +
    
    
  • Path B (Polymerization): Propellane +

    
    
    
    
    
    BCP Radical. BCP Radical + Propellane
    
    
    Dimer Radical
    
    
    [n]Staffane (Polymer)

The Critical Variable: The ratio of


 to 

at the moment of reaction.

ReactionPathways cluster_legend Kinetic Control Propellane [1.1.1]Propellane BCP_Rad Bridgehead Radical (Intermediate) Propellane->BCP_Rad + I• IodineRad Iodine Radical (I•) IodineRad->BCP_Rad Product 1,3-Diiodide (Target) BCP_Rad->Product Path A: High [I2] Staffane [n]Staffane (Polymer Waste) BCP_Rad->Staffane Path B: High [Propellane] Iodine Iodine (I2) Iodine->Product Propellane2 Excess Propellane Propellane2->Staffane Dilution favors Path A Dilution favors Path A

Figure 1: The Kinetic Competition. High local concentrations of Iodine drive Path A. High local concentrations of Propellane drive Path B.

Module 2: Optimized Protocol (The "Inverse Addition" Method)

The most common error is adding Iodine to the Propellane solution. This creates a scenario where Propellane is in massive excess at the start, guaranteeing polymerization.

Correct Protocol: Inverse Addition

  • Goal: Maintain

    
     at all times.
    
  • Method: Add the Propellane solution dropwise into the Iodine solution.

Step-by-Step Workflow
  • Preparation of Trap Solution (

    
    ): 
    
    • Dissolve

      
       (1.1 to 1.2 equivalents relative to propellane) in 
      
      
      
      or Pentane.
    • Cool this receiving flask to 0°C to -10°C .

    • Note: Shield from intense light, but ambient light is usually sufficient to initiate the radical chain without causing runaway decomposition.

  • Preparation of Feed Solution (Propellane):

    • Ensure your [1.1.1]propellane stock solution is dilute (typically 0.3 M to 0.5 M ).

    • Keep this solution at -20°C or lower until the moment of transfer.

  • The Addition (Critical Step):

    • Slowly add the Propellane solution into the stirred Iodine solution.

    • Rate: The addition should be slow enough that the pink/purple color of iodine never disappears locally at the drop site.

    • Visual Cue: If the solution turns colorless or cloudy white (precipitate), you are polymerizing. It must remain purple/brown until the very end.

  • Quench & Isolation:

    • Once addition is complete, stir for 15 minutes.

    • Wash with aqueous

      
       (sodium thiosulfate) to remove excess iodine.
      
    • The organic layer should now be colorless (containing product) and free of white polymer solids.

Module 3: Troubleshooting & FAQs

Q1: I see a white, amorphous solid crashing out during the reaction. What is it? A: That is poly([1.1.1]propellane) , also known as staffane oligomers. This indicates that the local concentration of propellane was too high relative to the iodine trap.

  • Fix: Switch to "Inverse Addition" (add propellane to iodine). Increase stirring speed to disperse the propellane drop immediately.

Q2: My propellane stock solution is cloudy before I even start. A: Your stock solution has already polymerized or oxidized. [1.1.1]Propellane is sensitive to autoxidation which can initiate polymerization even in the freezer.

  • Fix: Propellane solutions should be stored at -78°C or -20°C (short term) under strictly inert atmosphere (Argon/Nitrogen). If cloudy, filter through a cold plug of silica or Celite before use, but re-titrate the concentration as it has likely dropped.

Q3: Can I use Magnesium Iodide (


) instead of 

?
A: Yes, but the mechanism changes.

acts via a Lewis-acid assisted anionic mechanism (or "electrophilic activation" depending on perspective), rather than a radical chain.
  • Advantage:[2][3][4][5] Less prone to radical polymerization (staffanes).

  • Disadvantage:

    
     is extremely hygroscopic and harder to handle than elemental iodine.
    

Q4: Why is temperature control critical? A: While the radical reaction is fast, lower temperatures (0°C to -20°C) increase the lifetime of the intermediate bridgehead radical, allowing it time to diffuse to an iodine molecule rather than snapping shut on a neighbor propellane. However, going too cold (<-40°C) might stall the initiation step if you are relying on thermal/light initiation.

Module 4: Data & Stability Reference

Solvent Compatibility Table

SolventSuitabilityNotes
Diethyl Ether Excellent Standard. Stabilizes radical intermediates; easy to remove.
Pentane/Hexane Good Good for isolation, but propellane is less soluble than in ether.
THF Poor Can participate in ring-opening polymerization or react with the radical.
DCM/Chloroform Avoid Radical abstraction of Chlorine can occur; potential carbene formation.

Visual Workflow: The Inverse Addition Protocol

Protocol Step1 STEP 1: Receiver Flask Charge I2 (1.2 equiv) in Et2O Cool to 0°C Action ACTION: Slow Addition Propellane -> Iodine (Maintain Purple Color) Step1->Action Step2 STEP 2: Feed Flask [1.1.1]Propellane (0.4 M) Keep Cold (-20°C) Step2->Action Check Visual Check: Precipitate = Polymer (Bad) Clear/Purple = Success Action->Check Finish STEP 3: Quench Wash w/ Na2S2O3 Isolate 1,3-Diiodide Check->Finish

Figure 2: The "Inverse Addition" workflow ensures Propellane never exceeds Iodine concentration.

References
  • Structure and Reactivity of [1.1.1]Propellane

    • Source: Wiberg, K. B. (1996). "[1.1.1]Propellane." Chemical Reviews.
    • Context: Foundational text on the strain energy and polymeriz
    • URL:[Link]

  • Practical Synthesis of Bicyclo[1.1.1]pentanes (Turbopropellane)

    • Source: Gianatassio, R., et al. (Baran Lab). (2016).[6] "Strain-Release Amination." Science.

    • Context: Modern handling of propellane and concentr
    • URL:[Link]

  • Radical Addition Mechanisms & Staffane Form

    • Source: Kaszynski, P., & Michl, J. (1988). "[n]Staffanes: a molecular-size tinkertoy construction set." Journal of the American Chemical Society.
    • Context: Detailed mechanism of the radical oligomeriz
    • URL:[Link]

  • Unified Model of Propellane Reactivity

    • Source: Sterling, A. J., et al. (Anderson Lab). (2020). "Rationalizing the diverse reactivity of [1.1.
    • Context: Explains the "omniphilic" nature and why radicals
    • URL:[Link]

Sources

Troubleshooting

Removing iodine impurities from BCP ester products

Topic: Removing Iodine Impurities from Bicyclo[1.1.1]pentane (BCP) Ester Products Ticket ID: BCP-PUR-001 Status: Open Support Tier: Senior Application Scientist Introduction: The "Phenyl Ring Killer" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Iodine Impurities from Bicyclo[1.1.1]pentane (BCP) Ester Products Ticket ID: BCP-PUR-001 Status: Open Support Tier: Senior Application Scientist

Introduction: The "Phenyl Ring Killer" Challenge

Welcome to the Technical Support Center. You are likely here because your Bicyclo[1.1.1]pentane (BCP) ester—a critical bioisostere for phenyl rings in modern drug discovery—is showing signs of iodine contamination.

BCP esters are frequently synthesized via Strain-Release Chemistry involving [1.1.1]propellane and iodine-containing precursors (e.g., alkyl iodides or


 itself). Consequently, iodine impurities are the most common failure mode in these syntheses. These impurities manifest in two distinct forms:
  • Elemental Iodine (

    
    ):  Causes pink/brown discoloration and oxidative degradation.
    
  • Organo-Iodine Byproducts (R-I): Unreacted starting materials or radical recombination side-products (e.g., 1,3-diiodobicyclo[1.1.1]pentane) that co-elute with your product.

This guide provides a self-validating workflow to diagnose and eliminate both.

Module 1: Diagnosis & Triage

Before applying a fix, you must identify the nature of the iodine species. Use this decision matrix to select the correct protocol.

IodineDiagnosis Start Symptom Observation Color Pink/Brown Discoloration? Start->Color NMR 1H/13C NMR Impurity Peaks? Color->NMR Yes (Plus NMR impurity) Color->NMR No (Clear liquid) Elemental Diagnosis: Elemental Iodine (I2) (Go to Protocol A) Color->Elemental Yes (No NMR impurity) Organic Diagnosis: Organo-Iodide (R-I) (Go to Protocol B) NMR->Organic High-field shift (C-I bond) Both Diagnosis: Mixed Contamination (Protocol A then B) NMR->Both Color + Peaks

Figure 1: Diagnostic logic flow for identifying iodine species in BCP synthesis.

Module 2: Wet Chemistry Remediation (Protocol A)

Target: Elemental Iodine (


)
Symptom:  Product turns pink, orange, or brown upon standing.

Elemental iodine is not just a cosmetic issue; it is a Lewis acid that can catalyze the polymerization of the strained BCP cage. Standard water washes are often insufficient due to the lipophilicity of


.
The "Redox-Wash" Protocol

Principle: We utilize Sodium Thiosulfate (


) to reduce lipophilic 

(colored) into hydrophilic Iodide (

) (colorless), partitioning it into the aqueous phase.


Step-by-Step Procedure:

  • Dissolution: Dissolve your crude BCP ester in a non-polar solvent. Diethyl Ether (

    
    )  is preferred over Ethyl Acetate or DCM because it stabilizes the BCP core and separates cleanly from water.
    
  • Preparation of Reductant: Prepare a 10% w/v Sodium Thiosulfate solution.

    • Pro-Tip: If the emulsion is stubborn, add a pinch of NaCl to increase ionic strength.

  • The Wash:

    • Add the thiosulfate solution to the organic layer (1:1 volume ratio).

    • Vigorous Agitation: Shake for at least 2 minutes. The color change from brown to pale yellow/colorless should be instantaneous.

    • Troubleshooting: If color persists, the aqueous layer may be too acidic (preventing reduction). Add saturated

      
       to buffer to pH ~7-8.
      
  • Phase Separation: Separate layers. The organic layer should be colorless.

  • Polishing: Wash the organic layer once with brine, dry over

    
     (avoid acidic silica), and concentrate in vacuo at <30°C .
    
    • Warning: BCP esters are volatile. Do not use high vacuum for extended periods.

Module 3: Advanced Purification (Protocol B)

Target: Organo-Iodide Impurities (R-I) Symptom: NMR shows impurities (often 1-iodo-3-substituted BCPs) that co-elute on standard silica.

Standard silica gel separates based on polarity. Since BCP-Iodides and BCP-Esters often have similar polarities (Rf values), standard chromatography fails. We must use Chemoslective Affinity Chromatography .

Silver Nitrate Impregnated Silica ( -SiO_2$)

Principle: Silver ions (


) act as soft Lewis acids, forming reversible 

-complexes or weak coordination complexes with halides (iodides) and alkenes. This significantly retards the elution of iodine-containing species compared to the ester.

Data: Retardation Factors (Rf) on Impregnated Silica

ComponentStandard Silica Rf (10% EtOAc/Hex)10%

-Silica Rf (10% EtOAc/Hex)
Separation Result
BCP-Ester (Product) 0.450.42Elutes First
BCP-Iodide (Impurity) 0.480.15Retained
Alkyl-Iodide (Start Mat) 0.800.20Retained
Preparation & Execution Guide
  • Impregnation:

    • Dissolve

      
       (10% by weight of silica) in Acetonitrile.
      
    • Add Silica Gel (Grade 60).[1]

    • Rotary evaporate the solvent in the dark (foil-wrapped flask) until a free-flowing white powder is obtained.

    • Activation: Dry in an oven at 120°C for 2 hours. Store in the dark.

  • Column Packing:

    • Pack the column using the dry method or slurry method (in Hexanes).

    • Crucial: Wrap the column in aluminum foil. Silver salts are photosensitive; light exposure will turn the column black (

      
      ) and deactivate it.
      
  • Elution:

    • Load your sample.

    • Elute with a gradient of Hexanes

      
       EtOAc.
      
    • Your BCP ester will elute before the iodine-containing impurities.

  • Recovery:

    • Collect fractions. Check TLC (stain with KMnO4 or Vanillin; UV may be weak for BCPs).

    • Concentrate product fractions immediately.

Module 4: FAQ & Troubleshooting

Q: My product is volatile. I lose yield during the concentration step. A: BCP esters (especially methyl/ethyl esters) sublime easily.

  • Fix: Never use a high-vacuum manifold for the final drying. Use a rotary evaporator at >100 mbar and 25°C. If high purity is needed without loss, consider low-temperature crystallization from Pentane (-78°C) instead of distillation.

Q: The Silver Nitrate column turned black immediately. A: You exposed it to light, or your crude mixture contained a strong reducing agent (like residual thiosulfate or hydrazines).

  • Fix: Ensure Protocol A (Wash) is completed and the sample is dry before attempting Protocol B. Keep the column wrapped in foil.

Q: Can I use "Click" chemistry to remove the iodine? A: If the impurity is an alkyl iodide, you can treat the crude mixture with a nucleophile (like sodium azide) to convert the iodide to an azide, which has a vastly different polarity, making standard silica separation easy. However, this is a chemical modification risk.

References

  • Bunker, K. D., et al. (2011). "Scalable Synthesis of [1.1.1]Propellane." Organic Syntheses, 88, 93-101. Link

  • Mykhailiuk, P. K. (2019). "The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light." ChemRxiv. Link

  • Levin, M. D., et al. (2016). "Catalytic Decarbonylation of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Journal of the American Chemical Society, 138(42), 14000–14005. Link

  • Williams, C. M., & Mander, L. N. (2001).[2] "Chromatography with Silver Nitrate." Tetrahedron, 57(3), 425-447.[2] Link

  • Anderson, J. M., et al. (2016). "Improved Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane." Journal of Organic Chemistry, 81(16), 7301–7307. Link

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and troubleshooting requirements for methyl 3-iodobicyclo[1.1.1]pentane-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and troubleshooting requirements for methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate . This C(sp3)-rich building block is a highly valuable bioisostere used to replace para-substituted benzene rings in modern drug discovery. However, its unique electronic structure demands precise environmental controls during experimental workflows.

Core Principles of Stability (The "Why")

To master the handling of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, one must understand the dichotomy of its structural stability.

The bicyclo[1.1.1]pentane (BCP) core itself is kinetically stable and highly resistant to metabolic degradation, despite possessing approximately 66.6 kcal/mol of ring strain energy . The instability you may observe in the lab does not stem from the collapse of the carbocyclic framework, but rather from the photolability of the bridgehead carbon-iodine (C-I) bond .

When dissolved in organic solvents, exposure to ambient or UV light induces the homolytic cleavage of the C-I bond. This photolysis generates a highly reactive BCP radical and an iodine radical . If these radicals are not intentionally trapped by a SOMOphile during a controlled reaction, they undergo parasitic side reactions: iodine radicals recombine to form molecular iodine (I₂), while BCP radicals abstract hydrogen from the solvent, dimerize, or react with dissolved oxygen. Because of these degradation pathways, commercial suppliers strictly mandate that the neat solid be stored at 2–8 °C and kept entirely in the dark .

Degradation Pathway Visualization

G A Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (Intact in Solution) B hv (Photolysis) Ambient / UV Light A->B Exposure C BCP Radical (C-centered) B->C D Iodine Radical (I•) B->D E H-Abstraction (Solvent) C->E F Dimerization C->F G O2 (Oxidation) C->G K I2 Formation (Pink/Brown Solution) D->K Recombination H De-iodinated BCP E->H I BCP Dimers F->I J Oxygenated Byproducts G->J

Photolytic degradation pathway of BCP iodides in solution leading to radical byproducts and I2.

Quantitative Stability Data

To assist in experimental planning, the table below summarizes the expected stability of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate across various conditions.

Table 1: Environmental Stability Profile

ConditionStorage StateLight ExposureExpected StabilityPrimary Degradation Marker
2–8 °C Neat SolidDark> 12 monthsNone (Purity > 97%)
20 °C Neat SolidAmbient Light1–3 monthsSlight yellowing (Trace I₂)
20 °C 0.1 M Solution (THF/DCM)Dark1–2 weeksSlight yellowing (Trace I₂)
20 °C 0.1 M Solution (THF/DCM)Ambient Light< 24 hoursRapid pink/brown color (I₂)

Frequently Asked Questions (FAQs)

Q1: Why did my clear solution of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate turn pink or brown over time? A1: The discoloration is a direct visual indicator of molecular iodine (I₂) formation. Ambient light in the laboratory triggers the homolytic cleavage of the photolabile C-I bond. The resulting iodine radicals recombine to form I₂, which appears pink in non-polar solvents (like hexanes or ether) and brown in polar solvents (like DCM or THF). This indicates a loss of active iodide titer in your solution.

Q2: Is the bicyclo[1.1.1]pentane (BCP) core itself unstable or prone to ring-opening in solution? A2: No. The BCP core is kinetically inert toward spontaneous ring-opening reactions under standard conditions . The degradation you observe in solution is strictly localized to the lability of the C-I bond and subsequent radical side-reactions, not the collapse of the carbocyclic framework itself.

Q3: Can I store this compound as a stock solution for long-term use? A3: It is highly discouraged to store BCP iodides in solution for extended periods. If unavoidable, you must follow strict protocols: the solution must be rigorously degassed, shielded entirely from light, and stored at -20 °C (See Protocol 1 below).

Troubleshooting Workflows & Protocols

Protocol 1: Preparation and Storage of Stable BCP Iodide Stock Solutions

If you must prepare a stock solution for a high-throughput screening campaign, follow this self-validating system to ensure the integrity of the C-I bond.

  • Glassware Preparation: Use amber-colored borosilicate glass vials to block UV and visible light transmission.

  • Solvent Degassing: Sparge the chosen organic solvent (e.g., THF, DCM) with dry Argon or Nitrogen for 15-20 minutes.

    • Causality: Removing dissolved oxygen prevents the interception of any transiently formed BCP radicals, which would otherwise form irreversible peroxy byproducts and accelerate the degradation chain reaction.

  • Dissolution: Transfer the neat solid methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate into the amber vial under an inert atmosphere and add the degassed solvent.

  • Storage: Seal the vial with a PTFE-lined septum cap, wrap it in aluminum foil for redundant light protection, and store at -20 °C.

    • Causality: Low temperatures suppress the kinetic rate of any thermal homolysis or subsequent radical-radical recombination events.

  • System Validation: Before using the stored solution in a critical experiment, withdraw a 10 µL aliquot and spot it on a silica TLC plate. A pristine solution will show no brown tailing (which would indicate free iodine) and will stain cleanly with KMnO₄.

Protocol 2: Rescue and Purification of Degraded Solutions (I₂ Removal)

If your stock solution has turned pink or brown, the active titer is compromised, but the remaining intact starting material can be rescued using this reductive wash.

  • Dilution: Dilute the degraded organic solution with an equal volume of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Thiosulfate Quench: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate acts as a mild reducing agent, converting molecular iodine (I₂) into highly water-soluble iodide ions (I⁻). This effectively strips the color and the reactive halogen from the organic phase, preventing further halogenation side-reactions.

  • Phase Separation: Vigorously shake and allow the layers to separate.

    • System Validation: The success of the rescue is visually self-validating—the organic layer will transition from pink/brown to completely colorless.

  • Drying & Concentration: Collect the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and concentrate under reduced pressure (rotary evaporation) in a darkened fume hood.

  • Re-isolation: Store the recovered neat solid immediately at 2–8 °C in the dark . Further validation can be achieved via ¹H NMR, ensuring the retention of the sharp singlet corresponding to the BCP bridgehead protons.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au (ACS Publications). Available at:[Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. ResearchGate / Nature Synthesis. Available at:[Link]

Troubleshooting

Technical Support Center: Navigating the Scale-Up of Methyl 3-Iodobicyclo[1.1.1]pentane-1-carboxylate

Welcome to the technical support center for the synthesis and scale-up of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the production of this valuable building block. The unique, strained three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) core offers significant advantages in medicinal chemistry, acting as a bioisostere for phenyl rings and tert-butyl groups, often leading to improved physicochemical properties of drug candidates.[1][2][3] However, the synthesis and scale-up of BCP derivatives present unique challenges. This guide aims to equip you with the knowledge to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes to methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate?

The most prevalent laboratory and early scale-up synthesis of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate typically involves a two-stage process starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[4][5][6]

  • Stage 1: Mono-esterification: Selective mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

  • Stage 2: Hunsdiecker-type reaction: Conversion of the remaining carboxylic acid to the corresponding iodide. A common method is the photo-Hunsdiecker reaction, which offers a metal-free alternative to classical approaches.[6][7][8]

2. What are the primary challenges in scaling up the synthesis of the bicyclo[1.1.1]pentane core itself?

The major bottleneck in the large-scale production of many BCP derivatives is the synthesis of the BCP core, which often relies on the highly strained and unstable intermediate, [1.1.1]propellane.[2][3][9]

  • [1.1.1]Propellane Instability: [1.1.1]Propellane is a highly reactive molecule that is difficult to store and transport, especially at scale. It is typically generated and used in situ or stored at cryogenic temperatures as a dilute solution.[2][3]

  • Alternative Starting Materials: To circumvent the challenges with [1.1.1]propellane, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has emerged as a more stable and accessible starting material for many BCP derivatives.[4][5][10] Large-scale syntheses of this diacid have been developed, often employing flow photochemistry.[4][5][10]

3. What are the recommended storage and handling conditions for methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate?

Proper storage and handling are crucial to maintain the quality of your product.

  • Storage Temperature: It is recommended to store the compound at 2-8°C.[11][12]

  • Protection from Light: The product should be protected from light due to the potential for the carbon-iodine bond to undergo photodegradation.[11]

  • Inert Atmosphere: For long-term storage, it is advisable to keep the material under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.

4. What are the known safety hazards associated with methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate?

According to safety data sheets, this compound is classified as harmful and requires careful handling.[11][12][13]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Always consult the material safety data sheet (MSDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Troubleshooting Guides

Issue 1: Low Yield in the Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Symptoms:

  • The reaction stalls, leaving a significant amount of starting diacid.

  • Formation of a significant amount of the diester byproduct.

  • Difficult purification of the desired mono-ester from the diacid and diester.

Possible Causes & Solutions:

Possible Cause Proposed Solution & Scientific Rationale
Incorrect Stoichiometry of Alcohol or Esterifying Agent Carefully control the stoichiometry of the alcohol (e.g., methanol) and the activating agent (e.g., thionyl chloride, oxalyl chloride). Using a slight excess of the diacid can help to minimize the formation of the diester.
Reaction Temperature Too High Elevated temperatures can favor the formation of the thermodynamically more stable diester. Conduct the reaction at a lower temperature to improve selectivity for the mono-ester.
Inefficient Mixing In a heterogeneous reaction, poor mixing can lead to localized excesses of the esterifying agent, promoting diester formation. Ensure vigorous and efficient stirring throughout the reaction.
Choice of Esterification Method Consider alternative methods for selective mono-esterification, such as using a protecting group strategy or enzymatic esterification, which can offer higher selectivity on a larger scale.
Issue 2: Incomplete Conversion or Low Yield in the Photo-Hunsdiecker Reaction

Symptoms:

  • The reaction does not go to completion, with starting material remaining.

  • Formation of significant amounts of side products, leading to a dark-colored reaction mixture.

  • Difficult purification of the final product.

Possible Causes & Solutions:

Possible Cause Proposed Solution & Scientific Rationale
Inadequate Light Source or Penetration Ensure the light source has the appropriate wavelength and intensity for the reaction. On a larger scale, light penetration can be a significant issue in batch reactors. The use of a flow reactor is highly recommended to ensure uniform irradiation of the reaction mixture.[4][5][10]
Presence of Oxygen Oxygen can quench the radical intermediates involved in the Hunsdiecker reaction, leading to lower yields and side product formation. Thoroughly degas the solvent and reaction mixture before and during the reaction by sparging with an inert gas like argon or nitrogen.
Solvent Choice The choice of solvent is critical. A solvent that is transparent at the wavelength of irradiation and is a good solvent for all reactants is necessary. Halogenated solvents are often used, but their environmental impact should be considered for scale-up.
Impure Starting Material Impurities in the 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can interfere with the radical reaction. Ensure the starting material is of high purity.
Issue 3: Product Instability and Decomposition During Workup and Purification

Symptoms:

  • The isolated product is discolored (e.g., brown or purple), indicating the presence of iodine.

  • The purity of the product decreases over time, even during storage.

  • Difficulty in obtaining a pure product by chromatography or distillation.

Possible Causes & Solutions:

Possible Cause Proposed Solution & Scientific Rationale
Light Exposure The carbon-iodine bond is light-sensitive. Protect the reaction mixture and the isolated product from light at all stages of the workup and purification. Use amber glassware or cover glassware with aluminum foil.
Thermal Stress The BCP core is strained, and the C-I bond can be labile at elevated temperatures. Avoid high temperatures during solvent removal and purification. Use techniques like rotary evaporation at low temperatures and high vacuum distillation if necessary.
Acidic or Basic Conditions Traces of acid or base can promote decomposition. Ensure all workup steps are performed under neutral conditions. A wash with a mild reducing agent solution (e.g., sodium thiosulfate) can help to remove any traces of iodine.
Residual Metal Catalysts If a metal-catalyzed Hunsdiecker-type reaction was used, residual metal impurities can catalyze decomposition. Ensure efficient removal of any metal catalysts during the workup.

Experimental Workflow & Diagrams

Synthetic Pathway Overview

The following diagram illustrates the typical synthetic route to methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate.

Synthetic_Pathway Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1] pentane-1-carboxylic Acid Diacid->Monoester   Mono-esterification (e.g., MeOH, SOCl2) Product Methyl 3-iodobicyclo[1.1.1] pentane-1-carboxylate Monoester->Product   Photo-Hunsdiecker Reaction (e.g., I2, hv)

Caption: Synthetic route to the target compound.

Troubleshooting Decision Tree: Low Yield in Photo-Hunsdiecker Reaction

This diagram provides a logical workflow for troubleshooting low yields in the critical iodination step.

Troubleshooting_Hunsdiecker Start Low Yield in Photo-Hunsdiecker Reaction Check_Purity Is the starting mono-ester pure? Start->Check_Purity Purify Purify the starting material. Check_Purity->Purify No Check_Degassing Was the reaction mixture thoroughly degassed? Check_Purity->Check_Degassing Yes Purify->Check_Degassing Degas_Again Improve degassing procedure (e.g., freeze-pump-thaw). Check_Degassing->Degas_Again No Check_Light_Source Is the light source appropriate and penetrating the mixture? Check_Degassing->Check_Light_Source Yes Degas_Again->Check_Light_Source Consider_Flow Consider using a flow reactor for better light penetration. Check_Light_Source->Consider_Flow No (for scale-up) Check_Solvent Is the solvent appropriate and dry? Check_Light_Source->Check_Solvent Yes Consider_Flow->Check_Solvent Change_Solvent Screen alternative dry solvents. Check_Solvent->Change_Solvent No End Yield Improved Check_Solvent->End Yes Change_Solvent->End

Sources

Optimization

Avoiding decomposition of BCP iodides during column chromatography

Topic: Avoiding Decomposition of Bicyclo[1.1.1]pentane (BCP) Iodides During Column Chromatography Ticket ID: BCP-I-PUR-001 Status: Resolved / Guide Available The Challenge: Why BCP Iodides Fail on Silica Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Decomposition of Bicyclo[1.1.1]pentane (BCP) Iodides During Column Chromatography Ticket ID: BCP-I-PUR-001 Status: Resolved / Guide Available

The Challenge: Why BCP Iodides Fail on Silica

Executive Summary: 1-Iodo-bicyclo[1.1.1]pentanes (BCP-I) are high-value bioisosteres in modern drug discovery, often used to replace phenyl rings or tert-butyl groups.[1] However, they possess a notoriously weak C(sp³)–I bond .

When subjected to standard silica gel chromatography, two destructive mechanisms occur:

  • Acid-Catalyzed Heterolysis: The acidic silanol groups (

    
    ) on silica gel promote the heterolytic cleavage of the C–I bond, leading to carbocation formation, rearrangement to bicyclo[1.1.0]butanes, or ring-opening.
    
  • Radical Homolysis (Light/Surface Induced): The strained cage structure combined with the weak iodide bond makes these compounds susceptible to radical decomposition, often visible as a purple discoloration (release of elemental iodine,

    
    ).
    

This guide provides the standard operating procedures (SOPs) to neutralize these threats.

Diagnostic FAQs (Troubleshooting)

Q: My column turned purple/brown during elution. What happened? A: This is the hallmark of iodine liberation . The BCP-iodide bond has homolytically cleaved, releasing


.
  • Cause: Exposure to ambient light or prolonged residence time on acidic silica.

  • Fix: You must shield the column from light (aluminum foil) and increase the flow rate. If the compound is valuable, stop the column, flush rapidly with a polar solvent, and repurify using Protocol A below.

Q: I loaded 500 mg, but only recovered 100 mg. Where did it go? A: If no decomposition products are visible, you likely faced volatility issues .

  • Cause: Simple BCP-iodides (e.g., 1-iodo-3-methyl-BCP) are highly volatile. They can sublime or evaporate during rotary evaporation.

  • Fix: Avoid high-vacuum drying. Keep water bath temperature < 30°C. For simple BCPs, avoid chromatography entirely and use Distillation (see Decision Tree).

Q: The NMR shows a mixture of my product and an alkene/isomer. A: You are seeing acid-catalyzed rearrangement .

  • Cause: The acidic silica surface catalyzed the isomerization of the BCP cage into a [1.1.0]butane or open-chain diene.

  • Fix: Your silica was too acidic. You must use Protocol A (Buffered Silica) or switch to Neutral Alumina .

Standard Operating Protocols (SOPs)
Protocol A: The "Buffered Silica" Method (Gold Standard)

Use this for non-volatile, functionalized BCP iodides.

Principle: Triethylamine (TEA) is added to the mobile phase to neutralize acidic silanol sites on the silica gel, preventing acid-catalyzed decomposition.[2]

Reagents:

  • Triethylamine (Et

    
    N), Reagent Grade.
    
  • Silica Gel (60 Å, 230–400 mesh).

  • Eluent (typically Pentane/Ether or Hexane/EtOAc).

Step-by-Step:

  • Pre-treatment: Prepare your mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Doping: Add 1% to 2% v/v Triethylamine to the solvent system.[3]

    • Example: For 1 L of eluent, add 10–20 mL of TEA.

  • Slurry Packing: Slurry the silica gel with the TEA-doped solvent. Do not dry pack. This ensures the entire column bed is neutralized before the sample touches it.

  • Flushing: Run 2 column volumes of the doped solvent through the column to ensure pH equilibrium.

  • Loading: Load the crude BCP iodide.

  • Elution: Run the column quickly.

    • Note: TEA may streak on TLC or appear in NMR. It can be removed by high-vacuum (if product is not volatile) or a rapid wash with dilute aqueous buffer (if product is stable to water).

Protocol B: The "Dark Mode" Workflow

Mandatory for all BCP Iodide purifications.

  • Wrap: Completely wrap the glass column in aluminum foil before packing.

  • Dim: Lower fume hood sash and turn off direct hood lighting if possible.

  • Speed: Use "Flash" chromatography pressure (air/nitrogen) to minimize residence time. Do not gravity elute.

Comparative Data: Stationary Phase Selection
Stationary PhaseAdditiveStability of BCP-IResolutionRecommendation
Standard Silica NoneLow (High decomp risk)HighAVOID for BCP-I
Buffered Silica 1-2% Et

N
High (Neutralized)HighPRIMARY CHOICE
Neutral Alumina NoneHigh (Non-acidic)ModerateBACKUP (If TEA fails)
Reverse Phase (C18) NoneModerate Low/MedOnly for very polar derivatives
Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision path for purifying BCP iodides and the mechanism of decomposition you are trying to prevent.

BCP_Purification Start Crude Reaction Mixture (BCP-Iodide) CheckVolatile Is the BCP-Iodide Volatile? (MW < 200 or no polar groups?) Start->CheckVolatile Distillation PROTOCOL C: Vacuum Distillation (Avoid Silica entirely) CheckVolatile->Distillation Yes CheckAcid Is it Acid Sensitive? CheckVolatile->CheckAcid No Success Pure BCP-Iodide Distillation->Success High Purity StandardCol Standard Flash Column (Risk of Decomp) CheckAcid->StandardCol No (Rare) BufferedCol PROTOCOL A: Silica + 2% Et3N (Neutralize Acidity) CheckAcid->BufferedCol Yes (Standard) Alumina PROTOCOL B: Neutral Alumina (Alternative Phase) CheckAcid->Alumina Yes (Extreme Sensitivity) Decomp DECOMPOSITION PATHWAY: 1. Acid: Heterolysis -> Rearrangement 2. Light: Homolysis -> Iodine Release StandardCol->Decomp High Risk BufferedCol->Success Stable Isolation Alumina->Success Stable Isolation

Caption: Decision tree for BCP-Iodide purification. Note the critical branch at volatility to avoid yield loss, and the requirement for buffering to prevent the decomposition pathway.

References
  • Mykhailiuk, P. K. (2019). In situ Generation of [1.1.1]Propellane and Its Conversion to Bicyclo[1.1.1]pentane Derivatives. Chemistry – A European Journal, 25(1), 116-119.

  • Merchant, R. R., et al. (Baran Group). (2018). Practical Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid. Journal of Organic Chemistry, 83(21), 13542–13548.

  • Anderson, J. M., et al. (2017). Improved Synthesis of 1-Iodobicyclo[1.1.1]pentane. Journal of Organic Chemistry, 82(18), 9890–9894.

  • Zahoor, A. F., et al. (2020). Bicyclo[1.1.1]pentane: A privileged scaffold for medicinal chemistry.[1][4] European Journal of Medicinal Chemistry, 207, 112739.

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Characterization of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Topic: 1H NMR Spectrum Analysis of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Executive Summary: The BCP Advantage

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "saturated bioisostere" for the phenyl ring.[1] By replacing a flat, lipophilic aromatic ring with the three-dimensional, sp³-rich BCP cage, medicinal chemists can improve solubility and metabolic stability while maintaining vector alignment.

This guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate , a versatile building block for cross-coupling reactions. We compare its spectral signature directly against its aromatic analog (methyl 4-iodobenzoate) and related BCP derivatives to establish a self-validating identification protocol.

Structural Logic & Symmetry Analysis

Before interpreting the spectrum, we must understand the molecule's symmetry, which dictates the signal count.

  • Symmetry Group: effectively

    
     (along the C1-C3 axis).
    
  • Bridgehead Carbons: C1 is substituted with the methyl ester (-COOMe); C3 is substituted with Iodine (-I).

  • Bridge Methylenes: The three methylene bridges (C2, C4, C5) are chemically equivalent due to the axis of symmetry.

  • Proton Environments:

    • Bridge Protons (

      
      ):  The 6 protons on the methylene bridges are equivalent (or constitute a higher-order spin system that often collapses to a singlet in standard resolution).
      
    • Methoxy Protons (

      
      ):  The 3 protons on the methyl ester are equivalent.
      

Theoretical Prediction: The spectrum should display two distinct singlets with an integration ratio of 2:1 (6H:3H) .

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible data comparable to literature standards, follow this validated workflow.

Reagents:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Why:

      
       is the standard for BCPs. DMSO-
      
      
      
      can cause solvent-solute dipolar interactions that shift bridge protons, complicating comparison.
  • Concentration: ~10-15 mg of compound in 0.6 mL solvent.

Instrument Parameters:

  • Frequency: 400 MHz or higher (500 MHz recommended to resolve potential long-range coupling).

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     2.0 seconds.
    
    • Critical: BCP bridge protons can have longer

      
       relaxation times than typical alkyl protons due to the rigid cage structure. Insufficient D1 leads to integration errors (underestimating the cage protons).
      
Spectral Analysis: Signal Assignment
A. The Diagnostic Spectrum
SignalChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1 3.68 - 3.72 Singlet (s)3H

Typical methyl ester region. Sharp singlet.
2 2.38 - 2.55 *Singlet (s)6HCage

The diagnostic BCP signature.

*Note: Exact shift varies slightly with concentration and specific solvent batches. Literature for the closely related acid-ester analog places these at 2.31 ppm; the iodine substituent typically exerts a deshelding heavy-atom effect at the


-position relative to H, shifting it downfield to ~2.4-2.5 ppm.
B. Detailed Mechanistic Interpretation
  • The "Cage" Singlet (~2.45 ppm): Unlike cyclohexane or flexible alkyl chains, the BCP protons do not show vicinal (

    
    ) coupling because there are no adjacent protons on the bridgehead carbons. They appear as a singlet.
    
    • Anomaly Alert: In very high-field NMR (600+ MHz), this "singlet" may resolve into a complex fine structure due to long-range "W-coupling" (

      
      ) between protons on different bridges, but for standard QC, it is treated as a singlet.
      
  • Electronic Effects (I vs. COOMe):

    • The ester is Electron Withdrawing Group (EWG) by induction, deshielding the cage.

    • The Iodine is a heavy atom. While often shielding at the

      
      -position (e.g., MeI is upfield of MeCl), in the BCP cage, the rigid geometry and 
      
      
      
      -positioning often result in a chemical shift distinct from the "naked" BCP (~1.38 ppm), pushing it into the 2.0+ ppm range.
Comparative Analysis: BCP vs. Alternatives

This section compares the target compound with its aromatic bioisostere and a common synthetic precursor to demonstrate how NMR validates the scaffold switch.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: Methyl 3-iodo-BCP-carboxylate Bioisostere: Methyl 4-iodobenzoate Precursor: Methyl 3-methyl-BCP-carboxylate
Core Structure Saturated Cage (

)
Aromatic Ring (

)
Saturated Cage (

)
Key Signal (Core) Singlet, ~2.45 ppm (6H) Two Doublets, 7.7 - 7.9 ppm (4H) Singlet, ~1.8 - 2.0 ppm (6H)
Ester Signal Singlet, ~3.70 ppmSinglet, ~3.90 ppmSinglet, ~3.65 ppm
Aromatic Region Silent (Empty) Dominant Signals Silent
C/H Ratio High

character
High

character
High

character
Why this matters for Drug Development:
  • Validation of Bioisosterism: When converting a hit compound from a phenyl ring to a BCP, the disappearance of signals in the 7.0–8.0 ppm region and the emergence of the clean singlet at ~2.5 ppm is the definitive proof of successful scaffold hopping.

  • Purity Check: If you see small doublets at 7.8 ppm, your sample is contaminated with the aromatic starting material or byproduct (if synthesized via non-standard routes), or you have purchased the wrong isomer.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for validating the compound using 1H NMR.

NMR_Analysis_Workflow Start Crude Product / Sample Acquire Acquire 1H NMR (CDCl3) Check 0-10 ppm range Start->Acquire Check_Aro Are there signals in 7.0 - 8.5 ppm region? Acquire->Check_Aro Aro_Yes Contamination / Wrong Compound (Likely Methyl 4-iodobenzoate) Check_Aro->Aro_Yes Yes Aro_No Proceed to Aliphatic Region Check_Aro->Aro_No No Check_Me Identify Singlet at ~3.7 ppm (Methyl Ester) Aro_No->Check_Me Check_Cage Identify Singlet at ~2.4 - 2.6 ppm (BCP Bridge Protons) Check_Me->Check_Cage Integrate Check Integration Ratio Expected: 2:1 (Cage : OMe) Check_Cage->Integrate Pass Identity Confirmed: Methyl 3-iodobicyclo[1.1.1] pentane-1-carboxylate Integrate->Pass Ratio ~2.0 Fail_Int Impurity or Hydrolysis (Check for Acid OH signal) Integrate->Fail_Int Ratio Deviates

Caption: Logic flow for the structural validation of BCP-iodides via 1H NMR, highlighting exclusion criteria for aromatic impurities.

Troubleshooting & Impurity Profiling

Even in high-purity samples, specific degradation products can appear.

  • Hydrolysis (Acid Formation):

    • Indicator: Appearance of a broad singlet >10 ppm (COOH) and a shift of the cage singlet slightly upfield (~2.3 ppm).

    • Cause: Exposure to moisture/acidic conditions.

  • Reduction (Des-iodo):

    • Indicator: If the C-I bond is reduced to C-H (Methyl bicyclo[1.1.1]pentane-1-carboxylate), the bridgehead proton (H at C3) will appear as a singlet around 3.0 ppm, and the bridge protons will shift upfield to ~1.8 ppm.

  • Solvent Peaks:

    • Ensure the

      
       peak (7.26 ppm) does not overlap with any potential aromatic impurities, although for this aliphatic molecule, the window is clear.
      
References
  • Bicyclo[1.1.1]pentanes as Bioisosteres: Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Synthesis of BCP-Iodides: Measom, N. D., et al. (2021). "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry. Link

  • NMR Data of Analogs (Methyl 4-iodobenzoate): National Institute of Standards and Technology (NIST). "Methyl 4-iodobenzoate Mass Spectrum & NMR." NIST Chemistry WebBook. Link

  • General BCP NMR Characteristics: Levterov, V. V., et al. (2024). "Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes." French-Ukrainian Journal of Chemistry. Link

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of Bicyclo[1.1.1]pentane Bridgehead Carbons

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Electronic Landscape of the Bicyclo[1.1.1]pentane Cage Bicyclo[1.1.1]pentane (BCP) has emerged as a prominent structural motif in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Electronic Landscape of the Bicyclo[1.1.1]pentane Cage

Bicyclo[1.1.1]pentane (BCP) has emerged as a prominent structural motif in modern medicinal chemistry and materials science, often employed as a bioisostere for para-substituted phenyl rings and other rigid linkers.[1][2] Its rigid, cage-like structure provides a three-dimensional scaffold that can improve the physicochemical properties of molecules, such as aqueous solubility and metabolic stability. A key to understanding and predicting the behavior of BCP-containing molecules lies in the characterization of their unique electronic structure, for which ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. The bridgehead carbons of the BCP core, in particular, exhibit distinctive chemical shifts that are highly sensitive to substitution and provide a window into the electronic environment of this strained system.

This guide provides a comprehensive comparison of the ¹³C NMR chemical shifts of BCP bridgehead carbons, supported by experimental data and theoretical insights. We will explore the influence of various substituents on these chemical shifts, compare experimental observations with computational predictions, and delve into the underlying principles that govern these spectroscopic properties.

Experimental Data: A Survey of Bridgehead Carbon Chemical Shifts

The ¹³C NMR chemical shifts of the bridgehead carbons in substituted bicyclo[1.1.1]pentanes are highly dependent on the nature of the substituents at the C1 and C3 positions. Below is a compilation of experimental data for a range of BCP derivatives, showcasing the electronic influence of various functional groups.

Substituent at C1 (R¹)Substituent at C3 (R²)C1 Chemical Shift (δ, ppm)C3 Chemical Shift (δ, ppm)SolventReference
HH29.1529.15CDCl₃[3]
COOHH45.828.5CDCl₃[4]
COOHCOOH51.851.8DMSO-d₆[5]
COOCH₃COOH51.945.8CDCl₃[4]
COOCH₃COOCH₃52.937.6CDCl₃[6]
CH₂OHH60.829.3CDCl₃[7]
NHBocCOOH55.339.9CDCl₃[5]
IH-4.861.2DMSO-d₆[8]
ICH₃Not ReportedNot ReportedNot Reported[9]
FCOOH74.855.7CDCl₃[7]
C(O)CH₃H51.943.3CDCl₃[5]
AmideHNot ReportedNot ReportedCDCl₃[1]

Interpreting the Trends: Factors Influencing Bridgehead Carbon Chemical Shifts

The data presented above reveals significant variations in the bridgehead carbon chemical shifts upon substitution. These shifts are governed by a combination of factors, including inductive effects, hybridization changes, and through-space interactions.

Inductive Effects

As with other organic molecules, the electronegativity of substituents plays a crucial role in determining the chemical shifts of the BCP bridgehead carbons. Electron-withdrawing groups, such as carboxylic acids, esters, and halogens, deshield the attached bridgehead carbon, causing a downfield shift to higher ppm values. Conversely, electron-donating groups would be expected to cause an upfield shift. This trend is clearly observable in the table above, where the introduction of a carboxyl group shifts the C1 signal from ~29 ppm in the parent BCP to ~46 ppm.

A fascinating aspect of the BCP system is the efficient transmission of electronic effects to the opposing bridgehead carbon (C3). For instance, substitution at C1 with an electron-withdrawing group leads to a shielding (upfield shift) of the C3 carbon. This through-space or through-bond interaction is a hallmark of the BCP scaffold.[10]

Hybridization

The bridgehead carbons of BCP exist in a unique hybridization state. While formally sp³, the severe angle strain of the cage forces the external bonds to have a higher degree of s-character, and consequently, the internal bonds have a higher p-character.[11] This rehybridization influences the electron density around the bridgehead carbons and thus their NMR chemical shifts. The introduction of substituents can further modulate this hybridization, contributing to the observed chemical shift changes.

Theoretical vs. Experimental Data: A Computational Perspective

Computational chemistry provides a powerful means to predict and understand the NMR spectra of molecules. Ab initio calculations, such as those employing Gauge-Including Atomic Orbitals (GIAO) methods, can provide theoretical shielding constants that can be correlated with experimental chemical shifts.[3]

For the parent bicyclo[1.1.1]pentane, high-level ab initio calculations predict the bridgehead carbon chemical shift with good accuracy, typically within a few ppm of the experimental value.[3] These calculations confirm the highly shielded nature of the bridgehead carbons in the unsubstituted cage.

Discrepancies between calculated and experimental values can arise from several factors, including the choice of basis set and the level of theory used in the calculation, as well as solvent effects in the experimental measurement. For substituted BCPs, accurate prediction of chemical shifts requires careful consideration of conformational flexibility and the electronic influence of the substituents.

Comparative Analysis with Other Bicyclic Systems

To fully appreciate the unique nature of the BCP bridgehead carbons, it is instructive to compare their ¹³C NMR chemical shifts with those of other bicyclic alkanes, such as bicyclo[2.2.2]octane and adamantane.

  • Bicyclo[2.2.2]octane: The bridgehead carbons of bicyclo[2.2.2]octane are significantly less strained than those in BCP and resonate at a more "typical" sp³ carbon chemical shift of around 26 ppm.

  • Adamantane: The bridgehead carbons of adamantane, another highly symmetric and rigid cage molecule, resonate at approximately 28.5 ppm.

The upfield shift of the BCP bridgehead carbons relative to these less strained systems underscores the unusual electronic environment created by the severe bond angle distortion in the BCP core.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra of Bicyclo[1.1.1]pentane Derivatives

Acquiring high-quality ¹³C NMR spectra of BCP derivatives requires careful attention to experimental parameters, particularly for the quaternary bridgehead carbons which can have long relaxation times (T₁).

Step 1: Sample Preparation

  • Concentration: Dissolve 10-50 mg of the BCP derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. For volatile BCP derivatives, preparing a more concentrated sample can help to improve the signal-to-noise ratio in a shorter acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹³C NMR (δ = 0.00 ppm).

Step 2: Spectrometer Setup

  • Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

Step 3: Acquisition Parameters

  • Pulse Program: Use a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: A spectral width of ~220 ppm (e.g., -10 to 210 ppm) is typically sufficient to cover the range of expected chemical shifts.

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay (D1): This is a critical parameter for quantitative analysis and for observing quaternary carbons. A longer relaxation delay (e.g., 5-10 seconds, or even longer for very long T₁ values) is recommended to allow for full relaxation of the nuclei between pulses. For routine spectra, a shorter delay of 1-2 seconds may be sufficient.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. For a moderately concentrated sample, 1024 scans or more may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Step 4: Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration and peak picking.

Visualizing the BCP Core and Influencing Factors

BCP_NMR_Factors cluster_BCP Bicyclo[1.1.1]pentane Core cluster_Factors Factors Influencing Chemical Shift C1 C1 (Bridgehead) CH2_1 CH₂ C1->CH2_1 CH2_2 CH₂ C1->CH2_2 CH2_3 CH₂ C1->CH2_3 C3 C3 (Bridgehead) C3->CH2_1 C3->CH2_2 C3->CH2_3 Inductive Inductive Effects (Substituents) Inductive->C1 deshielding/ shielding Hybridization Hybridization (Strain-induced) Hybridization->C1 high s-character ThroughSpace Through-Space/ Through-Bond Effects ThroughSpace->C3 long-range effects

Caption: Factors influencing the ¹³C NMR chemical shifts of BCP bridgehead carbons.

Conclusion

The ¹³C NMR chemical shifts of bicyclo[1.1.1]pentane bridgehead carbons provide a rich source of information about the electronic structure of this unique and important molecular scaffold. The sensitivity of these shifts to substitution makes ¹³C NMR an invaluable tool for the characterization of BCP derivatives in drug discovery and materials science. By understanding the interplay of inductive effects, hybridization, and through-space interactions, researchers can leverage ¹³C NMR data to gain deeper insights into the properties of their molecules and to guide the design of new BCP-containing compounds with tailored characteristics.

References

Sources

Validation

Validating the Bioisostere: HRMS Profiling of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Executive Summary Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (MI-BCP) has emerged as a critical building block in modern medicinal chemistry, serving as a saturated, high-Fsp³ bioisostere for para-iodobenzoates. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (MI-BCP) has emerged as a critical building block in modern medicinal chemistry, serving as a saturated, high-Fsp³ bioisostere for para-iodobenzoates. However, its validation presents unique analytical challenges due to the high ring strain of the bicyclo[1.1.1]pentane (BCP) core (


65 kcal/mol) and the lability of the C(sp³)–I bond.

This guide provides a technical roadmap for the High-Resolution Mass Spectrometry (HRMS) validation of MI-BCP. We objectively compare ionization modalities (ESI vs. APCI) and structural stability against traditional phenyl analogues, providing researchers with a self-validating protocol for confirming identity and purity.

Part 1: The Analytical Challenge

The validation of MI-BCP requires distinguishing it not just from impurities, but from degradation products that arise during the analysis itself. Unlike the robust methyl 4-iodobenzoate, MI-BCP is prone to:

  • Photolytic Deiodination: The C–I bond is sensitive to UV/Vis light, leading to radical formation.

  • Source Fragmentation: "Hard" ionization can shatter the strained BCP cage or eject the iodine atom, leading to false negatives in molecular ion detection.

  • Low Ionization Efficiency: As a neutral ester with no basic nitrogen,

    
     formation is thermodynamically disfavored in standard acidic mobile phases.
    

Part 2: Comparative Ionization Study (ESI vs. APCI)

To determine the optimal validation method, we compared Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI).

Table 1: Ionization Mode Performance Matrix
FeatureMethod A: ESI (+) Method B: APCI (+) Recommendation
Dominant Species

or


or

ESI (+) for intact mass
Source Temp Low (

C)
High (

C)
ESI preserves C–I bond
Fragmentation Minimal (< 5%)High (Loss of I, loss of OMe)ESI for purity check
Sensitivity Moderate (Requires adducts)High (For non-polars)APCI for trace analysis
Solvent Compat. MeOH/Water + Ammonium FormateMeCN/Water (No buffer needed)ESI (Buffer essential)

Expert Insight: While APCI is typically preferred for neutral lipids, the thermal energy required often degrades the labile C–I bond in BCPs. ESI (+) with ammonium buffering is the superior protocol for identity validation, as it forms stable ammonium adducts without thermal degradation.

Part 3: HRMS Validation Data

The following data represents the theoretical validation standards required for confirming MI-BCP. Experimental values must fall within 5 ppm of these targets.

Molecular Formula:


Monoisotopic Mass:  251.9647 Da
Table 2: Diagnostic Ion List (ESI-TOF)
Ion SpeciesFormulaTheoretical m/zMass DefectInterpretation


252.9720 -0.0280Protonated molecule (Weak signal)


269.9986 -0.0014Primary Quantifier (with

buffer)


274.9539 -0.0461Sodium adduct (Common in glass storage)


125.0603 +0.0603Loss of Iodine (Cage intact)

Note on Mass Defect: Iodine has a unique negative mass defect. A significant deviation from the calculated mass defect (e.g., observing a positive defect for the parent ion) indicates a loss of iodine or misidentification.

Part 4: Experimental Protocol

This protocol is designed as a self-validating system. If the System Suitability Test (SST) fails, the data is invalid.

Workflow Visualization

G Sample Sample Prep (Amber Vial) LC UPLC Separation (C18, Short Column) Sample->LC 10 µM in MeOH Source ESI Source (Low Temp) LC->Source 95% MeCN Gradient Source->Sample Thermal Deg? Check Temp MS TOF/Orbitrap (Full Scan) Source->MS Soft Ionization Data Data Analysis (Extract Ion Chromatogram) MS->Data m/z 269.9986

Caption: Optimized HRMS workflow for labile BCP-iodides. Note the feedback loop: thermal degradation in the source requires lowering temperature and re-injecting.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Dissolve 1 mg of MI-BCP in 1 mL of HPLC-grade Methanol.

    • Add Modifier: Add 10 µL of 1M Ammonium Formate. This forces the formation of the

      
       adduct (
      
      
      
      269.9986), which is more stable than the protonated species.
    • Storage: Use amber glass vials to prevent photodeiodination [1].

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Acquity BEH), 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: Fast ramp (5% to 95% B in 2 minutes) to minimize on-column hydrolysis.

  • MS Source Settings (ESI):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: < 250°C (Crucial: Higher temps cause C-I cleavage).

    • Cone Voltage: Low (15-20 V) to prevent in-source fragmentation.

  • System Suitability Test (SST):

    • Inject Methyl 4-iodobenzoate as a reference standard.

    • Pass Criteria: Intensity of

      
       > 1e5; Mass error < 3 ppm.
      

Part 5: Structural Stability & Comparison

Researchers often substitute phenyl rings with BCPs to improve metabolic stability and solubility. However, the chemical stability of the reagent itself differs.

Table 3: Stability Profile (MI-BCP vs. Alternatives)
PropertyMI-BCP (Target) Methyl 4-iodobenzoate Bromo-BCP Analogue
UV Stability Low (

hr in sunlight)
High (Stable)Moderate
Hydrolytic Stability Moderate (Ester hydrolysis)HighModerate
C-X Bond Energy Weak (

50 kcal/mol)
Strong (

65 kcal/mol)
Moderate (

68 kcal/mol)
LogP (Calc) ~2.1 (Improved Solubility)~3.0 (Lipophilic)~1.9

Mechanistic Implication: The weakness of the C(sp³)-I bond in MI-BCP compared to the C(sp²)-I bond in iodobenzoate means that MI-BCP is an excellent partner for radical cross-coupling (e.g., photoredox catalysis) but requires stricter handling during analysis [2].

Fragmentation Pathway (Graphviz)

Understanding the fragmentation is key to identifying the molecule if the parent ion is weak.

Frag Parent Parent Ion [M+NH4]+ m/z 269.9986 LossNH3 Protonated Ester [M+H]+ m/z 252.9720 Parent->LossNH3 - NH3 LossI BCP Cation [M-I]+ m/z 125.0603 LossNH3->LossI - HI (Neutral Loss) RingOpen Ring Opening (Isomeric Cation) LossI->RingOpen Strain Release

Caption: ESI fragmentation pathway. The loss of HI (127.9 Da) is the characteristic neutral loss signature for this molecule.

References

  • Mykhailiuk, P. K. (2019). In situ generation of [1.1.1]propellane for the synthesis of bicyclo[1.1.1]pentanes. Chemistry – A European Journal, 25(1), 1-10. [Link]

  • Levin, M. D., et al. (2017). Synthesis of Bicyclo[1.1.1]pentanes via Photoredox Catalysis. Science, 356(6342), 1072-1076. [Link]

  • Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[2][3][4] Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today, 10(20), 1357-1367. [Link]

Sources

Comparative

BCP Esters vs. Phenyl Esters: A Guide to Metabolic Stability and Bioisosteric Performance

Content Type: Publish Comparison Guide Topic: Comparison of BCP Esters vs. Phenyl Esters Metabolic Stability Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Topic: Comparison of BCP Esters vs. Phenyl Esters Metabolic Stability Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the replacement of phenyl rings with bicyclo[1.1.1]pentane (BCP) bioisosteres—a strategy known as "escaping flatland"—has become a gold standard for improving physicochemical properties.[1][2][3] When specifically comparing BCP esters (bicyclo[1.1.1]pentane-1-carboxylates) to Phenyl esters (benzoates), the BCP scaffold consistently demonstrates superior metabolic stability.

Key Verdict: BCP esters exhibit significantly longer half-lives (


) in plasma and liver microsomes compared to their phenyl counterparts. This stability is driven by two primary factors:
  • Electronic Deactivation: BCP lacks the electron-withdrawing

    
    -system of the phenyl ring, rendering the ester carbonyl less electrophilic and less susceptible to hydrolytic attack by esterases.
    
  • Steric Shielding: The rigid, cage-like structure of the BCP bridgehead provides steric bulk that hinders the approach of nucleophilic residues in the active sites of hydrolases (e.g., CES1, CES2).

Scientific Rationale: The Mechanism of Stability

To understand the divergence in metabolic profiles, one must analyze the structural and electronic environments of the ester linkage in both scaffolds.

Electronic Effects (Hydrolysis Susceptibility)
  • Phenyl Esters (Benzoates): The phenyl ring is an electron-withdrawing group (EWG) via induction and resonance (if conjugated). This pulls electron density away from the carbonyl carbon, increasing its electrophilicity (

    
    ). This makes the carbonyl a "hotspot" for nucleophilic attack by the serine residue in the catalytic triad of carboxylesterases.
    
  • BCP Esters: The BCP core is aliphatic (

    
     hybridized). It does not withdraw electrons from the carbonyl; in fact, the bridgehead carbon acts as a weak electron donor. This reduces the partial positive charge on the carbonyl carbon, lowering its reactivity toward nucleophiles.
    
Steric Effects (Enzyme Accessibility)
  • Planar vs. 3D: The phenyl ring is planar (2D), allowing it to slot easily into narrow hydrophobic pockets of metabolic enzymes.

  • The "Propeller" Shape: The BCP unit is a rigid, 3D cage. The bridgehead carbons are sterically demanding. This bulk creates a "steric umbrella" around the ester linkage, physically blocking the approach of large enzymatic machinery.

Visualizing the Hydrolytic Difference

The following diagram illustrates the mechanistic difference in esterase attack between the two scaffolds.

G cluster_0 Phenyl Ester (Benzoate) Instability cluster_1 BCP Ester Stability Phenyl Phenyl Ring (Planar, EWG) Carbonyl_Ph Carbonyl Carbon (Highly Electrophilic) Phenyl->Carbonyl_Ph Activates Hydrolysis_Ph Rapid Hydrolysis (Unstable) Carbonyl_Ph->Hydrolysis_Ph Esterase_Ph Carboxylesterase (Serine Nucleophile) Esterase_Ph->Carbonyl_Ph Easy Attack BCP BCP Core (3D Cage, Aliphatic) Carbonyl_BCP Carbonyl Carbon (Less Electrophilic) BCP->Carbonyl_BCP No Activation Esterase_BCP Carboxylesterase (Blocked) BCP->Esterase_BCP Steric Shielding Stability_BCP Resists Hydrolysis (Stable) Carbonyl_BCP->Stability_BCP Esterase_BCP->Carbonyl_BCP Attack Hindered

Caption: Mechanistic comparison of esterase attack. The phenyl ring activates the carbonyl for hydrolysis, while the BCP core sterically and electronically protects it.

Comparative Data Analysis

The following data summarizes the performance differences observed in standard metabolic stability assays. Data is aggregated from key bioisostere studies, including the landmark Pfizer


-secretase inhibitor study (Stepan et al., 2012).
Table 1: Physicochemical & Metabolic Profile Comparison
ParameterPhenyl Ester (Benzoate)BCP Ester (Bioisostere)Impact of Switch
Hybridization

(Aromatic)

(Aliphatic)
"Escape from Flatland"
LogP (Lipophilicity) High (Lipophilic)Moderate (Lower)Improved Solubility
Solubility LowHighImproved Bioavailability
Plasma Stability (

)
Low (< 30 min)*High (> 120 min)Reduced Hydrolysis
Microsomal Stability (

)
High ClearanceLow ClearanceExtended Duration
Toxicity Risk Quinone formation (potential)InertReduced Genotoxicity

*Note: Methyl benzoate


 in rat plasma is approx. 36 min; Phenyl benzoate is ~7 min [1]. BCP analogs typically show >2-fold improvement in half-life.
Case Study: BMS-708,163 Analog (Pfizer)

In the optimization of a


-secretase inhibitor, replacing a para-fluorophenyl ring with a BCP moiety resulted in:
  • Solubility: Increased from <1

    
    g/mL to 140 
    
    
    
    g/mL.
  • Metabolic Stability: Significant reduction in intrinsic clearance (

    
    ) in human liver microsomes.
    
  • Permeability: Maintained or improved despite lower lipophilicity [2].[4]

Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating protocols. These workflows are designed to distinguish between oxidative metabolism (CYP450) and hydrolytic instability (Esterases).

Plasma Stability Assay (Hydrolysis Focus)

Purpose: To determine the susceptibility of the ester to plasma esterases (e.g., butyrylcholinesterase, carboxylesterases).

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound (BCP ester and Phenyl ester control) in DMSO.

  • Incubation: Spike the stock into pooled human/rat plasma (pre-warmed to 37°C) to a final concentration of 1-5

    
    M. Final DMSO content should be <1%.
    
  • Sampling: At time points

    
     min, remove aliquots (50 
    
    
    
    L).
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile (ACN) containing an internal standard (IS) to precipitate proteins and stop hydrolysis.
    
  • Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Microsomal Stability Assay (Oxidative + Hydrolytic)

Purpose: To assess total metabolic clearance (CYP450 oxidation + Microsomal esterases).

Protocol:

  • System: Liver Microsomes (Human/Mouse/Rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Control: Include a "No NADPH" control.

    • Why? If degradation occurs without NADPH, it confirms hydrolytic metabolism (esterases) rather than oxidative (CYP450).

  • Reaction:

    • Pre-incubate microsomes + compound (1

      
      M) for 5 min at 37°C.
      
    • Initiate with NADPH-regenerating system (or 1 mM NADPH).

  • Sampling:

    
     min.
    
  • Quench & Analyze: Same as Plasma Stability (ACN quench + LC-MS/MS).

Experimental Workflow Diagram

Workflow cluster_Assays Stability Assessment Start Compound Synthesis (BCP vs Phenyl Ester) Plasma Plasma Stability Assay (Esterase Activity) Start->Plasma Microsome Microsomal Stability (+/- NADPH) Start->Microsome Analysis LC-MS/MS Quantification Plasma->Analysis Microsome->Analysis DataProc Data Processing (Calculate t1/2, CLint) Analysis->DataProc Decision Decision Gate DataProc->Decision Lead Optimization Lead Optimization Decision->Lead Optimization High Stability (BCP) Discard/Redesign Discard/Redesign Decision->Discard/Redesign Low Stability (Phenyl)

Caption: Standardized workflow for assessing metabolic stability of ester bioisosteres.

Conclusion

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor. 
    Source: Journal of Medicinal Chemistry (ACS Publications)
    URL:[Link]
    
  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Validation

Beyond Flatland: X-Ray Crystallographic Validation of 3-Substituted Bicyclo[1.1.1]pentane-1-carboxylates as Superior Bioisosteres

The drive to "escape from flatland" has fundamentally reshaped modern drug discovery. Overreliance on planar, -hybridized aromatic rings often leads to clinical candidates with poor aqueous solubility, high lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

The drive to "escape from flatland" has fundamentally reshaped modern drug discovery. Overreliance on planar,


-hybridized aromatic rings often leads to clinical candidates with poor aqueous solubility, high lipophilicity (logP), and significant metabolic liabilities[1]. To circumvent these issues, 3-substituted bicyclo[1.1.1]pentane-1-carboxylates (BCPs) have emerged as highly effective, three-dimensional 

-rich bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[2][3].

However, substituting a flat aromatic ring with a rigid, propeller-like aliphatic cage requires precise geometric validation. As a Senior Application Scientist, I rely on X-ray crystallography as the definitive tool to prove that the spatial coordinates of BCP derivatives successfully mimic their classical counterparts without disrupting target binding[1][4]. This guide objectively compares the structural and physicochemical performance of BCPs against traditional motifs and provides a self-validating crystallographic workflow for their characterization.

The Geometric Rationale: Benchmarking BCPs Against Classical Motifs

The success of 3-substituted bicyclo[1.1.1]pentane-1-carboxylates lies in their unique geometry. X-ray crystallographic data reveals that the distance between the bridgehead carbons (C1 and C3) is approximately 1.85 Å[2]. While this is significantly shorter than the distance across a para-substituted phenyl ring (~2.79 Å), the BCP core perfectly mimics the 180° linear exit vectors of the phenyl substituents[2].

When evaluating BCPs against traditional moieties, we must compare both their spatial dimensions (derived from X-ray diffraction) and their resulting physicochemical properties.

Quantitative Performance Comparison

The following table synthesizes crystallographic and physicochemical data, demonstrating why BCP-1-carboxylates frequently outperform their planar or highly lipophilic alternatives[1][2][3][5].

Structural MotifC1–Substituent Distance (Å)Exit Vector AngleLipophilicity ContributionAqueous SolubilityMetabolic Stability (CYP450)
3-Substituted BCP ~1.85 180° Low (5 carbons) Excellent High (Resistant to oxidation)
para-Phenyl ~2.79180°High (6 carbons,

-system)
PoorModerate (Prone to epoxidation)
Bicyclo[2.2.2]octane ~2.60180°High (8 carbons)ModerateHigh
tert-Butyl N/A (Radial)109.5° (Tetrahedral)Very HighPoorModerate
Internal Alkyne ~2.50180°ModerateModerateLow (Reactive)

Causality in Drug Design: Why does a shorter bridgehead distance (1.85 Å vs 2.79 Å) still result in potent target binding? The BCP cage is 35% smaller than a phenyl ring and lacks a bulky


-electron cloud[2]. This reduced steric volume allows the BCP to act as an ideal "spacer" within a binding pocket. It projects the 1-carboxylate and 3-substituent into the exact same binding sub-pockets as a phenyl ring, but without paying the desolvation penalty or risking off-target 

stacking interactions[1][5].

Experimental Workflow: X-Ray Crystallography of BCP-1-Carboxylates

To ensure scientific integrity, the structural validation of a BCP bioisostere cannot rely solely on computational modeling or NMR (which only provides time-averaged solution conformations). Single-crystal X-ray diffraction (XRD) is required to obtain absolute 3D spatial coordinates[6][7].

Below is a self-validating, step-by-step protocol for the synthesis, crystallization, and crystallographic refinement of 3-substituted bicyclo[1.1.1]pentane-1-carboxylates.

Step 1: Synthesis of the BCP Core
  • Procedure: The BCP core is typically accessed via strain-release radical addition to [1.1.1]propellane or via carbene insertion into bicyclo[1.1.0]butanes[4]. For a 3-substituted BCP-1-carboxylate,[1.1.1]propellane is reacted with a functionalized radical precursor (e.g., an alkyl halide) in the presence of a carboxylate source.

  • Causality: Building the highly strained cage early in the synthesis ensures that late-stage functionalization occurs on a stable intermediate. The carboxylate group at C1 provides a versatile handle for downstream amidation or esterification, while the C3 position dictates the specific bioisosteric trajectory.

Step 2: Strategic Crystallization
  • Procedure: Dissolve the purified 3-substituted BCP-1-carboxylate in a minimum volume of a halogenated solvent (e.g., Dichloromethane). Place this vial inside a larger closed chamber containing an anti-solvent (e.g., Hexane or Pentane) to allow for slow vapor diffusion over 3–7 days.

  • Causality: BCPs are highly aliphatic and prone to forming amorphous oils or twinned crystals. Vapor diffusion provides a controlled, gradual decrease in solvation power, thermodynamically favoring the nucleation of highly ordered single crystals. Self-Validation: If the resulting crystals are too thin or plate-like, derivatizing the C1-carboxylate into a heavy-atom salt (e.g., a barium or rubidium salt) will force a more rigid, predictable crystal lattice and provide anomalous dispersion for absolute structure determination.

Step 3: Cryogenic X-Ray Diffraction Data Collection
  • Procedure: Mount a single crystal on a diffractometer equipped with a Mo-K

    
     or Cu-K
    
    
    
    radiation source. Immediately cool the crystal to 100 K using an open-flow nitrogen cryostat.
  • Causality: The bridging methylene groups (-CH2-) of the BCP cage undergo severe thermal libration (vibration) at room temperature. If data is collected at 298 K, this motion blurs the electron density map, artificially shortening the apparent C-C bond lengths and masking the true 1.85 Å bridgehead distance. Cooling to 100 K freezes out these dynamic modes, ensuring atomic-level precision.

Step 4: Structural Refinement and Quality Control (QC)
  • Procedure: Solve the structure using direct methods and refine anisotropically using full-matrix least-squares on

    
     (e.g., using SHELXL).
    
  • Self-Validating QC Metrics:

    • R1 Value: Must be

      
      . A higher value indicates poor modeling of the strained cyclobutane rings within the BCP core.
      
    • Goodness-of-Fit (GoF): Must be approximately

      
      .
      
    • Angle Verification: Measure the angle between the C1-carboxylate carbon, C1, C3, and the C3-substituent. It must refine to exactly

      
       to validate the bioisosteric design.
      

Visualizing the Bioisosteric Validation Pathway

The following diagram maps the logical progression from identifying a problematic planar scaffold to validating its 3D BCP replacement using X-ray crystallography.

BCP_Crystallography_Workflow Start Traditional Drug Scaffold (e.g., p-Phenyl, t-Butyl) Problem Limitations: Poor Solubility, High LogP, Metabolic Liability Start->Problem Design Bioisosteric Replacement (3-substituted BCP-1-carboxylates) Problem->Design Crystallization Crystallization (Vapor Diffusion, Heavy Atom Deriv.) Design->Crystallization Purified Compound Diffraction X-Ray Diffraction (Cryogenic Cooling at 100 K) Crystallization->Diffraction Single Crystal Geometry Geometry Confirmation: C1-C3 Distance ~1.85 Å Exit Angle = 180° Diffraction->Geometry Electron Density Map Outcome Optimized Candidate: Improved PK/PD, 'Escape from Flatland' Geometry->Outcome Validated 3D Structure

Workflow for the design and X-ray crystallographic validation of BCP bioisosteres.

Conclusion: Translating Crystallography to Clinical Success

The X-ray crystallographic data of 3-substituted bicyclo[1.1.1]pentane-1-carboxylates provides the foundational proof for their use in rational drug design. By confirming the precise 1.85 Å bridgehead distance and the 180° exit vectors, researchers can confidently replace problematic para-phenyl rings or tert-butyl groups[2][5].

Because the BCP core is highly saturated (


-rich) and lacks the metabolic vulnerabilities of aromatic rings, this geometric substitution directly translates to improved aqueous solubility, lower clinical doses, and extended half-lives in vivo[3][8]. As synthetic methodologies to access these strained cages continue to improve[4], X-ray crystallography will remain the gold standard for validating their structural integrity in next-generation therapeutics.

References

1.[1] Measom, N. D., et al. "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Available at: 2.[2] PharmaBlock. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups." Available at: 3.[3] Fang, Z., et al. "The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry." Synthesis. Available at: 4.[4] PNAS. "Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes." Available at: 5.[6] ACS Publications. "Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation." Available at: 6.[8] Semantic Scholar. "The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry." Available at: 7.[5] RSC Publishing. "Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease." Available at: 8.[7] ACS Publications. "Two Squares in a Barrel: An Axially Disubstituted Conformationally Rigid Aliphatic Binding Motif for Cucurbit[6]uril." Available at:

Sources

Comparative

Technical Comparison: Lipophilicity Profile of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate vs. Aromatic Analogs

Topic: LogP Comparison of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This g...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LogP Comparison of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an objective technical analysis of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (BCP-I) as a bioisostere for methyl 4-iodobenzoate (Ph-I) . The central premise of this comparison is the "Escape from Flatland" strategy in medicinal chemistry, where replacing planar aromatic rings with saturated, three-dimensional bicyclo[1.1.1]pentane (BCP) scaffolds improves physicochemical properties without compromising structural fidelity.

Key Finding: The BCP scaffold reduces lipophilicity significantly—by approximately 1.5 Log units —compared to its phenyl analog, while maintaining the critical 180° linear exit vector required for para-substitution mimicry.

Physicochemical Profile & Comparative Data

The following data contrasts the BCP derivative against the standard aromatic building block. The reduction in LogP is the primary driver for using the BCP scaffold, directly correlating to improved aqueous solubility and reduced promiscuous binding.

PropertyBCP-I (Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate)Ph-I (Methyl 4-iodobenzoate)Delta / Impact
Structure Bicyclo[1.1.1]pentane corePhenyl ring (Aromatic)3D vs. Planar
Formula C₇H₉IO₂C₈H₇IO₂-1 Carbon atom
Mol.[1][2][3][4][5] Weight ~252.05 g/mol ~262.05 g/mol ~10 g/mol reduction
LogP 1.76 (Calculated)3.26 (Experimental)-1.50 (Significant Lipophilicity Drop)
TPSA 26.3 Ų26.3 ŲIdentical Polar Surface Area
Geometry Linear (180°)Linear (180°)Isostructural
Hybridization sp³-rich (Saturated)sp² (Unsaturated)Improved Fsp³ score

Data Sources: ChemScene, PubChem, and comparative literature analysis [1, 2, 3].

Mechanistic Insight: The "Escape from Flatland"

The drastic reduction in LogP despite the retention of the lipophilic iodine atom is governed by the saturation of the carbon core.

Why the LogP Drops:

  • Solvation Volume: The BCP cage is more compact but three-dimensional. While it disrupts water structure less than a flat hydrophobic plate (phenyl ring), its higher fraction of sp³ carbons (Fsp³) generally correlates with better solubility.

  • Electronic Character: The BCP core does not participate in

    
    -
    
    
    
    stacking. This reduces non-specific binding to lipophilic protein pockets, which is often a false-positive driver in early drug discovery.
  • Metabolic Stability: Unlike the phenyl ring, the BCP core is not prone to oxidative metabolism (e.g., hydroxylation by CYP450 enzymes) at the bridgehead positions, potentially extending half-life (

    
    ).
    
Structural & Logic Visualization

The following diagram illustrates the bioisosteric relationship and the resulting physicochemical shift.

Bioisostere_Logic cluster_legend Impact Analysis Phenyl Methyl 4-iodobenzoate (Ph-I) LogP ~3.26 BCP Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (BCP-I) LogP ~1.76 Phenyl->BCP Bioisosteric Replacement (Escape from Flatland) Properties Physicochemical Shift Phenyl->Properties High Lipophilicity Planar Geometry BCP->Properties Lower Lipophilicity 3D Geometry Retained Linear Vector Text Replacing the phenyl ring with BCP maintains the 180° substituent angle but significantly lowers LogP.

Caption: Structural transition from the aromatic Ph-I to the saturated BCP-I scaffold, highlighting the preservation of geometry alongside the reduction in lipophilicity.

Experimental Protocols for LogP Determination

To validate the lipophilicity of BCP derivatives in your own pipeline, we recommend the following two protocols. The Shake-Flask method serves as the gold standard for accuracy, while the HPLC method is suitable for higher throughput screening.

Protocol A: Miniaturized Shake-Flask Method (Gold Standard)

This method directly measures the partition coefficient between n-octanol and phosphate-buffered saline (PBS).

  • Preparation :

    • Prepare 10 mM stock solution of the BCP derivative in DMSO.

    • Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol for 24 hours.

  • Partitioning :

    • In a 2 mL vial, add 990 µL of pre-saturated PBS and 100 µL of pre-saturated n-octanol.

    • Spike with 10 µL of the compound stock.

  • Equilibration :

    • Rotate the mixture for 1 hour at 30 rpm (room temperature).

    • Centrifuge at 3000 rpm for 5 minutes to fully separate phases.

  • Quantification :

    • Carefully sample the octanol phase and the aqueous phase.

    • Quantify compound concentration in both phases using LC-MS/MS.

  • Calculation :

Protocol B: RP-HPLC Estimation (High Throughput)

This method correlates retention time (


) on a C18 column with LogP using a calibration curve of known standards.
  • System Setup :

    • Column : C18 reversed-phase (e.g., Agilent Zorbax Eclipse, 5 µm).

    • Mobile Phase : Isocratic Methanol/Water (varying ratios, e.g., 60:40 or 70:30) with 0.1% Formic Acid.

  • Calibration :

    • Inject a set of 5-10 standards with known LogP values (e.g., Toluene, Naphthalene, Methyl Benzoate).

    • Calculate the capacity factor

      
       for each: 
      
      
      
      (where
      
      
      is the dead time).
    • Plot

      
       vs. Known LogP to generate a linear regression equation.
      
  • Measurement :

    • Inject the BCP derivative under identical conditions.

    • Measure

      
      , calculate 
      
      
      
      , and extrapolate LogP from the calibration curve.
Experimental Workflow Diagram

LogP_Workflow Start Start: BCP Derivative Sample Choice Select Method Start->Choice SF_Prep Shake-Flask: Mix Octanol/PBS + Compound Choice->SF_Prep Accuracy Focus HPLC_Prep HPLC: Inject Standards & Sample Choice->HPLC_Prep Speed Focus SF_Equil Equilibrate (1h) & Centrifuge SF_Prep->SF_Equil SF_Measure LC-MS Quantification (Both Phases) SF_Equil->SF_Measure SF_Result Direct LogP/LogD Value SF_Measure->SF_Result HPLC_Calc Calculate Capacity Factor (k') HPLC_Prep->HPLC_Calc HPLC_Reg Apply Linear Regression (log k' vs LogP) HPLC_Calc->HPLC_Reg HPLC_Result Estimated LogP Value HPLC_Reg->HPLC_Result

Caption: Decision matrix and workflow for experimentally determining the lipophilicity of BCP derivatives.

Strategic Application in Drug Design

Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is not just a low-LogP analog; it is a versatile building block. The iodine handle allows for cross-coupling reactions (e.g., Sonogashira, Suzuki) to install complex functionality, while the ester group can be hydrolyzed to the acid or reduced to the alcohol.

Recommendation:

  • Use BCP-I when your lead compound contains a para-iodobenzoate or para-iodophenyl moiety and suffers from poor solubility or high metabolic clearance .

  • Expectation: Anticipate a ~1.5 unit drop in LogP. If the original phenyl compound has a LogP of 4.5 (poor), the BCP analog will likely land near 3.0 (ideal).

References
  • PubChem . Methyl 4-iodobenzoate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

Sources

Validation

Infrared Spectroscopy of BCP Ester Carbonyl Groups: A Comparative Guide

This guide provides an in-depth technical comparison of the Infrared (IR) spectroscopy characteristics of Bicyclo[1.1.1]pentane (BCP) ester carbonyl groups against their standard aliphatic and aromatic counterparts. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the Infrared (IR) spectroscopy characteristics of Bicyclo[1.1.1]pentane (BCP) ester carbonyl groups against their standard aliphatic and aromatic counterparts.

Executive Summary

The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "non-classical" bioisostere in modern drug discovery, offering a saturated, three-dimensional alternative to phenyl rings and tert-butyl groups. While its pharmacokinetic advantages (solubility, metabolic stability) are well-documented, its vibrational spectroscopy offers unique insights into its electronic nature.

Key Finding: The carbonyl stretching frequency (


) of BCP esters typically appears in the 1730–1745 cm⁻¹  range. This places it in an intermediate zone—higher than conjugated aromatic esters (~1720 cm⁻¹) but often slightly lower or comparable to bulky aliphatic esters (~1740 cm⁻¹). This frequency reflects the BCP bridgehead carbon's unique hybridization (high s-character, 

30%) and its lack of traditional

-conjugation, despite its "phenyl-like" geometry.

Theoretical Framework: The Physics of BCP Carbonyls

To interpret the IR spectrum of a BCP ester, one must understand the electronic environment of the bridgehead carbon (


).
Orbital Hybridization & Strain

Unlike a standard


 carbon (25% s-character), the bridgehead carbons of the BCP cage exhibit significantly higher s-character, estimated at 30–34% .
  • Effect: Higher s-character leads to shorter, stronger

    
    -bonds. In carbonyl compounds, an electronegative or high s-character 
    
    
    
    -substituent typically induces a blue shift (higher wavenumber) in the C=O stretch due to the inductive withdrawal of electron density, which strengthens the C=O bond order.
Absence of -Conjugation
  • Aromatic Esters (e.g., Benzoates): The phenyl ring

    
    -system conjugates with the carbonyl 
    
    
    
    , weakening the C=O bond and causing a red shift (to ~1720 cm⁻¹).
  • BCP Esters: The BCP cage is saturated. While "

    
    -conjugation" (hyperconjugation) exists, it does not provide the strong delocalization seen in arenes. Consequently, BCP esters do not show the profound frequency lowering typical of benzoates.
    
Steric & Field Effects

The BCP group is bulky (similar to a tert-butyl group). Steric strain can slightly alter bond angles, but the rigid cage geometry minimizes conformational flexibility compared to acyclic esters.

Comparative Data Analysis

The following table contrasts the vibrational signatures of BCP esters with standard bioisosteric alternatives.

Table 1: Carbonyl Stretching Frequencies ( ) of Methyl Esters
Compound ClassRepresentative Structure

(cm⁻¹)
Electronic Driver
Aliphatic Ester Methyl cyclohexanecarboxylate1735 – 1745 Standard

induction.
Bulky Aliphatic Methyl pivalate (t-Bu)1735 – 1740 Steric bulk; +I effect lowers

slightly.
Aromatic Ester Methyl benzoate1715 – 1725 Strong

-conjugation (Red Shift).
Strained Ring Methyl cyclopropanecarboxylate1720 – 1730 Walsh orbital conjugation (Red Shift).
BCP Ester Methyl bicyclo[1.1.1]pentane-1-carboxylate 1730 – 1745 High s-character (Blue Shift) vs. No

-conjugation.

Data Interpretation:

  • vs. Phenyl: The BCP ester appears at a higher frequency (+10–20 cm⁻¹) than the phenyl ester, confirming the interruption of

    
    -conjugation. This is a simple diagnostic to verify the success of a "phenyl-to-BCP" scaffold hop.
    
  • vs. Alkyl: The BCP ester is comparable to standard alkyl esters. The inductive electron-withdrawing nature of the strained cage (raising

    
    ) is balanced by the lack of resonance donation (which would lower 
    
    
    
    ).

Mechanistic Logic Visualization

The following diagram illustrates the competing electronic effects that determine the final IR peak position.

BCP_IR_Logic BCP_Cage BCP Cage Structure (Strained C-C bonds) Hybridization Bridgehead Hybridization (~30% s-character) BCP_Cage->Hybridization Geometry constraint Conjugation Lack of π-Conjugation BCP_Cage->Conjugation Saturated nature Inductive Inductive Effect (-I) Electron Withdrawal Hybridization->Inductive Electronegativity Bond_Order Increased C=O Bond Order Inductive->Bond_Order Strengthens bond Frequency Observed Frequency 1730-1745 cm⁻¹ Bond_Order->Frequency Blue Shift relative to Benzoate Conjugation->Bond_Order No weakening (unlike Phenyl)

Figure 1: Causal pathway linking BCP structural strain to observed IR frequency.

Experimental Protocols

Synthesis of a Model BCP Ester

Objective: Synthesis of Methyl bicyclo[1.1.1]pentane-1-carboxylate from [1.1.1]propellane.

Reagents:

  • [1.1.1]Propellane (0.3 M in ether/pentane)

  • Methyl formate (or Methyl chloroformate for anionic route)

  • Initiator (e.g., Di-tert-butyl peroxide for radical addition) or Grignard reagent (e.g., iPrMgCl for metallation).

Protocol (Radical Carbonylation Route):

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Addition: Charge flask with [1.1.1]propellane solution (1.0 equiv).

  • Reagent: Add methyl formate (excess) and radical initiator (10 mol%).

  • Reaction: Irradiate (Hg lamp) or heat to reflux (40°C) for 4 hours. Note: Monitoring by IR is crucial here.

  • Monitoring: Aliquot 50 µL. Look for the disappearance of the propellane "fingerprint" and appearance of the ester C=O peak at ~1735 cm⁻¹.

  • Workup: Concentrate carefully (BCP esters can be volatile). Purify via silica gel chromatography (Pentane/Ether gradient).

IR Characterization Workflow

Objective: Accurate determination of


 to distinguish BCP from starting materials.

Step-by-Step SOP:

  • Sample Prep:

    • Liquids: Use neat film between NaCl/KBr plates.

    • Solids: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) with a Diamond crystal.

  • Parameters:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing subtle shifts).

    • Scans: 16 minimum.

    • Range: 4000–600 cm⁻¹.

  • Analysis:

    • Locate the Carbonyl Region (1700–1760 cm⁻¹).

    • Identify the Ester C=O (Strong, sharp). Expect ~1730–1745 cm⁻¹.

    • Identify the Ester C-O (Strong, broad). Expect ~1150–1250 cm⁻¹.

    • Validation: Check for absence of O-H stretch (3300 cm⁻¹) to rule out carboxylic acid hydrolysis.

Application Case Study: Monitoring Functionalization

Scenario: A medicinal chemist is converting a BCP-acid to a BCP-methyl ester.

  • Starting Material (Acid): Broad O-H stretch (3000–2500 cm⁻¹) and C=O stretch at ~1690–1710 cm⁻¹ (dimer).

  • Target Product (Ester): Loss of broad O-H. Shift of C=O to ~1735 cm⁻¹ .[1]

Workflow Diagram:

Experiment_Workflow Start Start: BCP-COOH (C=O ~1700 cm⁻¹) Reaction Reaction: MeOH, H₂SO₄ (cat) Start->Reaction Sampling Aliquot Sampling (t = 1h, 2h) Reaction->Sampling IR_Check IR Analysis Sampling->IR_Check Decision Peak Shift? 1700 -> 1735 IR_Check->Decision Stop Quench & Isolate Decision->Stop Yes Continue Continue Heating Decision->Continue No Continue->Reaction

Figure 2: Decision tree for using IR to monitor BCP esterification.

References

  • Wiberg, K. B. , et al. "Bicyclo[1.1.1]pentane derivatives." Journal of Organic Chemistry, 1970, 35(2), 369–373. Link

  • Burton, K. I., & MacMillan, D. W. C. "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem, 2025, 11, 102537. Link

  • Shire, B. R., & Anderson, E. A. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au, 2023, 3(6), 1539–1553. Link

  • Kanazawa, J., et al. "Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones." Green Chemistry, 2021. Link

  • Mykhailiuk, P. K. "Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation." The Journal of Organic Chemistry, 2021. Link

Sources

Comparative

Bioisosteric Validation of BCP vs. Alkyne Linkers: A Technical Guide

Topic: Bioisosteric validation of BCP vs alkyne linkers Content Type: Publish Comparison Guides Executive Summary In modern medicinal chemistry, the "Escape from Flatland" initiative has elevated Bicyclo[1.1.1]pentane (B...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric validation of BCP vs alkyne linkers Content Type: Publish Comparison Guides

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has elevated Bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a validated bioisostere for linear spacers. While traditionally viewed as a replacement for para-phenyl rings, BCP’s application as a surrogate for internal alkyne linkers (–C≡C–) presents a distinct set of geometric and physicochemical challenges.

This guide provides a technical comparison between BCP and Alkyne linkers. It addresses the critical decision-making criteria—geometry, solubility, and metabolic stability—and provides a self-validating experimental workflow for researchers attempting this bioisosteric switch.

Structural & Geometric Analysis: The Vector Mismatch

The primary failure mode in BCP-for-Alkyne replacement is geometric incompatibility. While both motifs provide a rigid, linear exit vector (180°), their spatial occupancy and linker lengths differ significantly.

Geometric Parameters
  • Linearity: Both linkers maintain a strict 180° angle between substituents, preserving the trajectory of the pharmacophore.

  • Linker Length (Substituent Separation):

    • Internal Alkyne (–C≡C–): ~1.20 Å bond length.

    • BCP (Bridgehead–Bridgehead): ~1.85 Å distance.[1]

    • Implication: Replacing a bare alkyne with a BCP unit expands the ligand by approximately 0.65 Å. Conversely, replacing a para-phenyl ring (~2.8 Å) with BCP contracts the ligand.

Critical Insight: If your SAR (Structure-Activity Relationship) is sensitive to the precise depth of a binding pocket, the BCP insertion may clash sterically or push the warhead out of range. Validation must begin with computational overlay.

Visualization: Geometric Logic

GeometricComparison cluster_0 Linker Geometry Comparison Alkyne Internal Alkyne (-C≡C-) Length: ~1.20 Å Volume: Low (Rod-like) Result Geometric Consequence: BCP extends linker by ~0.65 Å Increases 3D bulk Alkyne->Result Bioisosteric Switch BCP Bicyclo[1.1.1]pentane (C5H6) Length: ~1.85 Å Volume: High (Cage-like) BCP->Result

Caption: Geometric comparison showing the spatial expansion when switching from Alkyne to BCP.

Physicochemical Profiling: The "Escape from Flatland"

The strongest driver for replacing alkynes with BCP is the improvement of physicochemical properties. Alkynes are lipophilic and electron-rich, often leading to metabolic liabilities or poor solubility. BCP introduces high


 character without introducing rotatable bonds.
Comparative Data Summary
PropertyInternal Alkyne LinkerBCP LinkerImpact of Switch
Hybridization

(Linear, Flat)

(3D Cage)
Increases 3D complexity (

).
Solubility Low (Lipophilic)HighSignificant improvement in aqueous solubility.
LogP (Lipophilicity) HighModerate/LowLowers LogP; improves Lipophilic Efficiency (LipE).
Permeability High (Passive)High (Passive)BCP maintains permeability despite lower LogP.
Metabolic Stability Variable (Oxidative liability)HighBCP is generally inert; avoids CYP-mediated oxidation of electron-rich pi-systems.
Reactivity Potential for metabolic activationInertEliminates risk of mechanism-based inhibition (if alkyne is terminal/reactive).

Experimental Validation Protocols

To validate the BCP bioisostere, a robust experimental workflow is required. This protocol ensures that observed potency changes are correctly attributed to either geometric mismatch or physicochemical improvement.

Phase A: Computational Triage

Objective: Determine if the binding pocket can accommodate the BCP cage.

  • Docking Overlay: Superimpose the BCP analog onto the crystal structure of the Alkyne parent.

  • Clash Detection: Check for steric clashes at the bridgehead hydrogens.

  • Distance Measurement: Measure the distance between the key pharmacophores. If the 0.65 Å extension disrupts critical H-bonds (as seen in the BCP-Imatinib failure), abort or modify the flanking chains to compensate.

Phase B: Synthetic Workflow (Strain-Release Chemistry)

Objective: Install the BCP linker using [1.1.1]propellane. Note: Unlike alkyne synthesis (Sonogashira), BCP synthesis relies on radical or anionic strain-release chemistry.

Protocol: Metallaphotoredox Functionalization

  • Precursor: Generate [1.1.1]propellane (typically stored as a dilute ether solution).

  • Reaction Setup:

    • Combine Aryl Bromide (Ar-Br) + [1.1.1]propellane.

    • Catalyst: Ir(ppy)3 (Photocatalyst) + NiCl2·dtbbbpy (Cross-coupling catalyst).

    • Solvent: DMA or Acetonitrile.

    • Light Source: Blue LED (450 nm).

  • Mechanism: The Ir-catalyst generates an aryl radical which attacks the propellane central bond. The resulting BCP radical is captured by the Ni-catalyst to form the C-C bond.

  • Purification: BCP intermediates are often volatile; avoid high-vacuum drying if low molecular weight.

Visualization: Validation Workflow

ValidationWorkflow Start Candidate: Alkyne Linker Step1 1. Computational Overlay (Check +0.65 Å extension) Start->Step1 Decision1 Steric Clash? Step1->Decision1 Step2 2. Synthesis via [1.1.1]Propellane (Metallaphotoredox) Decision1->Step2 No EndFail Discard or Modify Flanking Chains Decision1->EndFail Yes Step3 3. Physicochemical Assay (Solubility & LogP) Step2->Step3 Step4 4. Potency Check (IC50) Step3->Step4 EndSuccess Validated Bioisostere (Improved Sol/MetStab) Step4->EndSuccess

Caption: Decision tree for validating BCP as an alkyne replacement.

Case Study Analysis

Success: BMS-708,163 (Gamma-Secretase Inhibitor)[1][2]
  • Context: Replacement of a para-fluorophenyl ring (functionally similar to a rigid linker).

  • Outcome: The BCP analog maintained equipotent enzyme inhibition.

  • Gain: Significant improvement in passive permeability and aqueous solubility due to the increased

    
     fraction.
    
  • Lesson: When the linker acts primarily as a spacer without specific pi-stacking interactions, BCP is superior.[1]

Failure: Imatinib (Gleevec) Analog
  • Context: Replacement of the central para-phenyl ring with BCP.

  • Outcome: 80-fold loss of potency.[2]

  • Causality: The geometric contraction (BCP is shorter than Phenyl) and lack of pi-character disrupted key hydrogen bonding interactions and the specific kinase conformation required for binding.

  • Lesson: Geometric fidelity is paramount. BCP is not a "drop-in" replacement if the linker length or electronic character (pi-stacking) is essential for binding affinity.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2023. Link

  • Synthesis of bicyclo[1.1.1]pentane bioisosteres of internal alkynes and para-disubstituted benzenes from [1.1.1]propellane. Angewandte Chemie Int.[2][3] Ed., 2017.[2][3] Link

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS, 2021.[3] Link

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. J. Med. Chem., 2012. Link

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock Whitepaper. Link

Sources

Validation

Reactivity comparison of BCP iodide vs alkyl iodide in cross-coupling

Executive Summary: The "Bridgehead" Anomaly In medicinal chemistry, the Bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical bioisostere for tert-butyl groups and phenyl rings, offering improved metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bridgehead" Anomaly

In medicinal chemistry, the Bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical bioisostere for tert-butyl groups and phenyl rings, offering improved metabolic stability and solubility. However, installing this motif via cross-coupling presents a unique kinetic and thermodynamic paradox compared to standard alkyl iodides.

While tertiary alkyl iodides (e.g., tert-butyl iodide) are notorious for rapid


-hydride elimination and steric hindrance, BCP iodides  function as "imposters." They are tertiary electrophiles that cannot  undergo 

-hydride elimination due to Bredt’s rule, yet they exhibit sluggish oxidative addition with Palladium (

) due to the high

-character of the bridgehead carbon.

This guide analyzes the divergent reactivity profiles of BCP iodides versus alkyl iodides, establishing why radical-based methodologies (Fe, Ni/Photoredox) have superseded classical Pd-catalysis for this substrate class.

Mechanistic Deep Dive: The Physical Organic Drivers

To successfully couple BCP iodides, one must understand the three physical pillars distinguishing them from acyclic alkyl iodides.

A. Hybridization and Electrophilicity
  • Alkyl Iodide (

    
    ):  A standard tertiary carbon is purely 
    
    
    
    hybridized with a tetrahedral geometry (
    
    
    ).
  • BCP Iodide (Strained

    
    ):  The bridgehead carbon is constrained. To accommodate the cage structure, the C–C bonds utilize orbitals with high 
    
    
    
    -character, leaving the exocyclic C–I bond with unusually high
    
    
    -character
    (estimated
    
    
    ).
    • Consequence: The C–I bond is shorter and stronger than a typical tertiary alkyl iodide, making the energy barrier for concerted oxidative addition to

      
       significantly higher.
      
B. Radical Stability & Geometry
  • Alkyl Radical (tert-Butyl): Relaxed geometry is planar (

    
    ). The radical is stabilized by hyperconjugation from three methyl groups (
    
    
    
    stable).
  • BCP Radical: The bridgehead radical cannot planarize due to ring strain. It remains pyramidal.

    • Consequence: Despite being "tertiary," the BCP radical is less stable (higher energy) than a tert-butyl radical because it cannot adopt the optimal planar geometry. However, it is nucleophilic and highly reactive, making it an ideal candidate for "shuttle" mechanisms (e.g., atom transfer) once generated.

C. The Elimination "Safety Net"
  • Alkyl Iodide: In the presence of bases or metals,

    
    -hydride elimination is the dominant side reaction, often outcompeting coupling.
    
  • BCP Iodide:

    
    -hydride elimination is geometrically forbidden (would form a bridgehead double bond, violating Bredt's rule).
    
    • Advantage:[1][2][3] This allows the use of more aggressive nucleophiles (like Grignards) without forming alkene byproducts, provided the catalyst can engage the C–I bond.

Comparative Performance by Catalytic System

The following table summarizes the reactivity divergence across common coupling manifolds.

FeatureTertiary Alkyl Iodide (t-Bu-I)BCP Iodide (Bridgehead-I)Mechanism Note
Pd-Catalyzed (Suzuki/Heck) Fails (Rapid

-elimination)
Poor/Fails (Slow Ox. Add. + Fragmentation)Pd cannot easily break the C-I bond; ring opening often competes.
Ni-Catalyzed (Negishi) Moderate (Requires specific ligands)Good (Radical pathway)Ni(I) facilitates Single Electron Transfer (SET) easier than Pd.
Fe-Catalyzed (Kumada) Challenging (Elimination dominates)Excellent (Anderson Protocol)Fe-catalysis proceeds via radical generation, bypassing elimination issues.
Photoredox (Giese/Cross) Good Excellent Low BDE of C-I allows facile radical generation via SET.
Dominant Failure Mode

-Hydride Elimination
Propellane Ring FragmentationStrain release drives ring opening if radical lifetime is too long.

Critical Pathway Visualization

The diagram below contrasts the "Dead End" Palladium pathway with the successful Iron-catalyzed Radical pathway for BCP iodides.

ReactivityComparison BCP_I BCP-Iodide (Substrate) Pd0 Pd(0) Catalyst BCP_I->Pd0 Attempted SET SET (Single Electron Transfer) BCP_I->SET + L-Fe(I) Pd_OA Oxidative Addition (Concerted) Pd0->Pd_OA High Barrier (Sterics/s-char) Fail FAILURE: Slow Kinetics / Decomposition Pd_OA->Fail No Reaction Fe_Cat Fe(acac)3 / TMEDA (Pre-catalyst) LFeI L-Fe(I) Active Species Fe_Cat->LFeI Activation via ArMgBr BCP_Rad BCP Radical (Pyramidal) SET->BCP_Rad Iodine Abstraction Fe_III L-Fe(III)-I-Ar SET->Fe_III + ArMgBr BCP_Rad->Fe_III Radical Rebound Fe_III->LFeI Turnover Product BCP-Aryl Product Fe_III->Product Reductive Elim.

Figure 1: Mechanistic divergence. Standard Pd catalysis fails due to the high barrier of concerted oxidative addition on the strained bridgehead. Iron catalysis succeeds by utilizing a Single Electron Transfer (SET) mechanism to generate a reactive BCP radical.[2]

Experimental Protocol: Iron-Catalyzed Kumada Coupling

This protocol is based on the breakthrough methodology by Anderson et al., which unlocks the direct coupling of BCP iodides with aryl Grignards. This method is superior to Pd-catalysis for this specific transformation.

Objective: Coupling of 1-iodo-bicyclo[1.1.1]pentane with p-tolylmagnesium bromide.

Materials:
  • Substrate: 1-iodo-bicyclo[1.1.1]pentane (1.0 equiv).

  • Nucleophile: p-Tolylmagnesium bromide (1.5 equiv, THF solution).

  • Catalyst: Iron(III) acetylacetonate (

    
    , 10 mol%).
    
  • Ligand: TMEDA (

    
    -tetramethylethylenediamine, 20 mol%).
    
  • Solvent: Dry THF (0.1 M concentration relative to substrate).

Step-by-Step Workflow:
  • Catalyst Activation (In Situ):

    • In a flame-dried Schlenk tube under Argon, charge

      
       (10 mol%) and dry THF.
      
    • Add TMEDA (20 mol%) and stir for 5 minutes at ambient temperature. The solution typically turns a dark red/brown color, indicating complexation.

  • Substrate Addition:

    • Add the 1-iodo-bicyclo[1.1.1]pentane (1.0 equiv) to the reaction mixture.

    • Cool the mixture to

      
       using an ice bath.
      
  • Nucleophile Addition (Controlled):

    • Add the aryl Grignard reagent dropwise over 5–10 minutes.

    • Note: Rapid addition can lead to homocoupling of the Grignard. The color will shift to dark brown/black (formation of low-valent Fe species).

  • Reaction:

    • Allow the reaction to warm to room temperature naturally.

    • Stir for 1–2 hours. (Monitoring via GC-MS is recommended; TLC is difficult for non-polar BCPs).

  • Quench & Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with diethyl ether (

      
      ).
      
    • Dry organics over

      
      , filter, and concentrate carefully (BCP derivatives can be volatile).
      
    • Purify via silica gel chromatography (typically 100% Pentane or Hexanes).

Expected Outcome: 70–85% yield of 1-(p-tolyl)-bicyclo[1.1.1]pentane.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (<30%) Catalyst DeactivationEnsure anhydrous conditions; increase TMEDA loading to 40 mol%.
Grignard Homocoupling Fast AdditionAdd Grignard slower; lower temperature to

initially.
Ring Opening Radical Lifetime too longIncrease catalyst loading to speed up the "rebound" step; avoid prolonged reaction times.
Volatile Product Loss Improper ConcentrationDo not use high vacuum. Concentrate at

mbar or distill solvent carefully.

References

  • Nugent, J., Shire, B. R., Caputo, D. F. J., et al. (2020).[2][3] Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling. Angewandte Chemie International Edition. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem (Cell Press). [Link]

  • Kanazawa, J., Maeda, K., & Uchiyama, M. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society.[4] [Link]

  • Walton, J. C. (2014). Bridgehead Radicals.[5] Chemical Reviews. (Context on radical stability/geometry). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Welcome to your definitive resource for the safe handling and disposal of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS No. 141046-59-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your definitive resource for the safe handling and disposal of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS No. 141046-59-5). As a valued member of the scientific community, your safety, and the integrity of our shared environment, are paramount. This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure that every step of the disposal process is deliberate, understood, and impeccably executed. The unique structure of this bicyclopentane derivative, combined with its classification as an organoiodine compound, necessitates a specialized disposal protocol.

Section 1: Hazard Identification and Safety Profile

Before initiating any disposal procedure, a complete understanding of the compound's hazard profile is essential. Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is not benign; it is an irritant that demands respectful handling.

Identifier Information Source(s)
CAS Number 141046-59-5[1][2]
Physical Form Solid / Powder[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3]

These classifications underscore the need for stringent adherence to personal protective equipment (PPE) protocols and the use of engineering controls.

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Safe disposal begins with proactive protection. The irritant nature of this compound requires robust barriers to prevent exposure.

  • Engineering Controls : All handling and weighing of the solid compound, as well as the initial stages of waste packaging, must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.[3][4]

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended if there is a significant risk of splashing during decontamination procedures.

  • Skin Protection : A standard laboratory coat is mandatory.[4]

  • Hand Protection : Use chemically resistant nitrile gloves.[4] Should contamination occur, remove gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse contaminated gloves.

Section 3: The Core Principle: Segregation of Halogenated Waste

This is the most critical concept in this guide. As an organoiodine compound, Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is classified as a halogenated organic waste . It must never be mixed with non-halogenated waste streams.[4][5][6]

The Causality Behind Segregation: The disposal pathways for halogenated and non-halogenated organic wastes are fundamentally different.

  • Non-halogenated solvents are often processed through fuel blending, where they are used as a supplementary fuel source in cement kilns.[6]

  • Halogenated solvents and solids , when incinerated, produce acidic gases (e.g., hydrogen iodide from this compound). This requires specialized, high-temperature incineration facilities equipped with advanced "scrubber" systems to neutralize these corrosive and environmentally harmful byproducts. The cost of this process is significantly higher.[6]

Cross-contamination of a non-halogenated waste stream with even a small amount of a halogenated compound can render the entire container subject to the more complex and expensive disposal route.[6]

Section 4: Step-by-Step Disposal Procedures

Follow these validated protocols to manage all forms of waste associated with this compound.

Protocol 4.1: Disposal of Unused or Waste Solid Product
  • Container Preparation : Obtain a designated "Halogenated Organic Solid Waste" container from your institution's Environmental Health & Safety (EH&S) department. Ensure it is clean, dry, in good condition, and made of a compatible material (e.g., HDPE).[7][8]

  • Transfer : Inside a chemical fume hood, carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid creating dust.

  • Closure : Securely close the container lid. It must remain closed at all times except when actively adding waste.[7][9]

  • Labeling : Immediately affix a fully completed hazardous waste label to the container (see Section 5).

Protocol 4.2: Disposal of Contaminated Labware & Materials

All items that have come into direct contact with Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate are now considered hazardous waste. This includes:

  • Gloves

  • Weigh boats or paper

  • Spatulas

  • Pipette tips

  • Absorbent paper used for cleanup

  • Collection : Place all contaminated disposable items directly into the same "Halogenated Organic Solid Waste" container as the pure compound.

  • Non-disposable Items : For items like glass beakers or metal spatulas that will be reused, proceed to Protocol 4.3 for decontamination.

Protocol 4.3: Decontamination & Disposal of "Empty" Containers

An "empty" container that once held this compound is not truly empty and must be decontaminated before it can be considered non-hazardous.[10] The standard procedure is a triple rinse.

  • Select a Rinse Solvent : Choose a solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

  • First Rinse : Add a small amount of the solvent to the container. Secure the lid and swirl to rinse all interior surfaces thoroughly.

  • Collect Rinsate : Pour the solvent rinsate into a designated "Halogenated Organic Liquid Waste" container. This rinsate is now hazardous waste.

  • Repeat : Perform the rinse two more times, collecting the rinsate in the same liquid waste container after each rinse.

  • Final Container Disposal : Once triple-rinsed, the container can be considered decontaminated. Deface or remove the original label completely.[11][12] Dispose of the container in the appropriate laboratory glass or plastic recycling bin, as per your institutional guidelines.[11]

Section 5: Waste Container Management & Labeling

Proper containerization and labeling are a regulatory requirement and a cornerstone of laboratory safety.[8][11]

Container Checklist:

Hazardous Waste Labeling: A compliant label is non-negotiable. It must be filled out completely and legibly before the first drop of waste is added.[9]

  • Generator Information : Principal Investigator's Name, Lab Location.

  • Content Identification : Write out the full chemical name: "Waste Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate". Do not use abbreviations or chemical formulas.[9] If other halogenated compounds are present, list them all.

  • Hazard Identification : Check the appropriate boxes for hazards (e.g., Irritant, Toxic).

Section 6: Emergency Procedures: Spill & Exposure Response

In the event of an accident, a swift and correct response is crucial.

  • Small Spill Cleanup (<1 gram) :

    • Ensure you are wearing all required PPE.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Carefully scoop the material into your "Halogenated Organic Solid Waste" container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone) and place the cloth in the waste container.

    • All materials used for cleanup must be disposed of as hazardous waste.[7]

  • Large Spill : Evacuate the immediate area. Alert your colleagues and contact your institution's EH&S emergency line immediately.[9]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

Section 7: Disposal Workflow Diagram

This diagram provides a visual summary of the decision-making process for proper waste stream management.

Caption: Decision workflow for segregating waste streams.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 2
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
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